4-(Piperazin-1-yl)benzonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-1-3-11(4-2-10)14-7-5-13-6-8-14/h1-4,13H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJNYEXRPRQXPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987576 | |
| Record name | 4-(Piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68104-63-2 | |
| Record name | 4-(1-Piperazinyl)benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68104-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperazin-1-yl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Piperazin-1-yl)benzonitrile: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of 4-(Piperazin-1-yl)benzonitrile, a versatile building block in medicinal chemistry and materials science. We will delve into its chemical structure, physicochemical properties, and critically, the synthetic methodologies employed for its preparation. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this important scaffold.
Introduction: The Significance of the Piperazine Moiety
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs across various therapeutic areas.[1][2] Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms provide sites for hydrogen bonding and can be functionalized to modulate solubility, lipophilicity, and target engagement.[3] When incorporated into a larger molecule, the piperazine ring often imparts favorable pharmacokinetic properties. This compound combines this valuable heterocycle with a benzonitrile group, another key pharmacophore and a versatile synthetic handle. This combination makes it a sought-after intermediate for the synthesis of complex molecules with potential biological activity, including inhibitors of hepatitis C virus and tubulin polymerization.[4][5]
Structural Elucidation and Physicochemical Properties
This compound, with the CAS number 68104-63-2, is an organic compound featuring a piperazine ring attached to a benzonitrile moiety at the para position.[3] The presence of the electron-withdrawing nitrile group influences the electronic properties of the aromatic ring and the basicity of the piperazine nitrogens.
Below is a summary of its key physicochemical properties:
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | [3][6] |
| Molecular Weight | 187.24 g/mol | [3][7] |
| Appearance | White to off-white or light yellow crystalline powder/solid | [3][6][7] |
| Melting Point | 82 - 86 °C | [6] |
| Purity | ≥ 98% (GC) | [6] |
| CAS Number | 68104-63-2 | [3][6] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [7][8] |
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, typical ¹H NMR chemical shifts for related structures can be inferred. For instance, the aromatic protons of the benzonitrile ring would appear in the downfield region, while the methylene protons of the piperazine ring would be found further upfield.
Synthesis of this compound: A Tale of Two Strategies
The synthesis of this compound can be approached through two primary, mechanistically distinct pathways: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method often depends on the availability and cost of starting materials, desired scale, and tolerance to specific reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): The Classical Approach
The SNAr reaction is a well-established method for the formation of aryl-nitrogen bonds.[9] This pathway involves the reaction of an aryl halide, activated by a strongly electron-withdrawing group (in this case, the nitrile), with a nucleophile (piperazine).
Causality Behind Experimental Choices:
-
Aryl Halide: 4-Fluorobenzonitrile or 4-chlorobenzonitrile are common starting materials. Fluorine is a particularly good leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and activates the aromatic ring towards nucleophilic attack.
-
Nucleophile: Piperazine is used as the nucleophile. It is a secondary amine, and one of the nitrogen atoms attacks the electron-deficient carbon of the aryl halide.
-
Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is typically employed to dissolve the reactants and facilitate the reaction.
-
Base: A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is often added to neutralize the hydrogen halide formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity.
Visualizing the SNAr Workflow:
Caption: A generalized workflow for the synthesis of this compound via SNAr.
Buchwald-Hartwig Amination: A Modern, Versatile Alternative
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[10][11] This method has gained widespread use due to its broad substrate scope and functional group tolerance.[12][13]
Causality Behind Experimental Choices:
-
Aryl Halide/Triflate: 4-Bromobenzonitrile or 4-iodobenzonitrile are typically used as the aryl halide. Aryl triflates can also be employed.
-
Amine: Piperazine is the amine coupling partner.
-
Palladium Catalyst: A palladium(0) source is required. This can be generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand: A bulky, electron-rich phosphine ligand is crucial for the efficiency of the catalytic cycle. Common examples include XPhos, SPhos, and BrettPhos. These ligands promote the oxidative addition and reductive elimination steps.[13]
-
Base: A strong, non-nucleophilic base is necessary. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are used to prevent catalyst deactivation.
Visualizing the Buchwald-Hartwig Catalytic Cycle:
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 4. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 68104-63-2 [sigmaaldrich.com]
- 8. 68104-63-2|this compound|BLD Pharm [bldpharm.com]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to 4-(Piperazin-1-yl)benzonitrile (CAS: 68104-63-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of a Privileged Scaffold
4-(Piperazin-1-yl)benzonitrile, also known as 1-(4-cyanophenyl)piperazine, is a bifunctional organic molecule that has garnered significant attention in medicinal chemistry and materials science. Its structure elegantly marries a piperazine ring—a common pharmacophore known to enhance biological activity—with a benzonitrile moiety, providing a versatile platform for synthetic elaboration. This unique combination makes it a valuable building block in the synthesis of a wide array of therapeutic agents, particularly those targeting the central nervous system for conditions like anxiety and depression. Beyond its pharmaceutical applications, this compound also serves as a crucial intermediate in the development of novel agrochemicals and other fine chemicals. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its applications and safety considerations, empowering researchers to fully leverage its potential.
Physicochemical Properties and Identification
A thorough understanding of the fundamental properties of this compound is essential for its effective use in a laboratory setting.
| Property | Value | Reference(s) |
| CAS Number | 68104-63-2 | |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.25 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Melting Point | 82 - 86 °C | |
| Purity | ≥ 98% (by GC) | |
| Synonyms | 1-(4-Cyanophenyl)piperazine, N-(4-Cyanophenyl)piperazine |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of a leaving group on the benzonitrile ring by one of the nitrogen atoms of the piperazine ring. The following protocol is a representative example based on established chemical principles.
Diagram of Synthesis Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Step-by-Step Synthesis Protocol
Materials:
-
4-Fluorobenzonitrile
-
Piperazine (anhydrous)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Methanol
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-fluorobenzonitrile (1.0 eq) in anhydrous DMSO.
-
Addition of Piperazine: To this solution, add piperazine (2.0-3.0 eq). The use of excess piperazine helps to drive the reaction to completion and minimize the formation of the disubstituted byproduct.
-
Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and maintain for 3-6 hours. The progress of the reaction should be monitored by an appropriate technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing deionized water. This may cause the product to precipitate.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a product of high purity.
Procedure:
-
Dissolution: Transfer the crude product to an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate further crystallization.
-
Isolation: Collect the resulting crystals by vacuum filtration, washing them with a small amount of cold methanol.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Analytical Characterization
A suite of analytical techniques is employed to confirm the identity and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR are fundamental for structural elucidation.
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzonitrile ring and the methylene protons of the piperazine ring. The aromatic protons will likely appear as two distinct multiplets in the downfield region (around δ 7.5 and 6.9 ppm). The protons on the piperazine ring will appear as two triplets in the upfield region (around δ 3.3 and 3.0 ppm), corresponding to the methylene groups adjacent to the two different nitrogen environments. A broad singlet for the N-H proton of the piperazine ring may also be observed.
-
13C NMR: The carbon NMR spectrum will show signals for the quaternary carbon of the nitrile group (around δ 119 ppm), the aromatic carbons, and the carbons of the piperazine ring.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for purity assessment. A typical system would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a modifier such as formic acid or trifluoroacetic acid). Detection is typically performed using a UV detector at a wavelength where the benzonitrile chromophore absorbs strongly (e.g., 254 nm).
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity and confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of this compound (187.25 g/mol ).
Biological and Pharmacological Significance
While much of the published research focuses on more complex derivatives, the this compound core is a well-established "privileged scaffold" in drug discovery. The arylpiperazine motif is a key structural feature in many centrally acting drugs.
Diagram of Potential Biological Interactions
Caption: Arylpiperazine-containing compounds are known to interact with various neurotransmitter receptors.
Derivatives of this compound have been investigated for a range of biological activities, including:
-
Antiviral Activity: A derivative of this compound has been identified as a modest inhibitor of the Hepatitis C Virus (HCV).
-
Anticancer Activity: The piperazine moiety is a common feature in many anticancer agents, and various derivatives have shown significant cell growth inhibitory activity on different cancer cell lines.
-
Neuroreceptor Modulation: The arylpiperazine scaffold is known to interact with a variety of G-protein coupled receptors (GPCRs), including serotonin, dopamine, and adrenergic receptors. This makes this compound a valuable starting point for the development of novel CNS-active compounds.
It is important to note that the specific biological activity and potency of any derivative will depend on the nature and position of the substituents on both the piperazine and benzonitrile rings.
Safety, Handling, and Storage
As with any chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data sheets, this compound is classified with the following hazards:
-
Flammable solid
-
Harmful if swallowed, in contact with skin, or if inhaled
-
Causes severe skin burns and eye damage
Handling and Personal Protective Equipment (PPE)
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a cornerstone building block for medicinal chemists and researchers in drug discovery. Its straightforward synthesis, coupled with the proven pharmacological importance of the arylpiperazine scaffold, ensures its continued relevance in the quest for novel therapeutic agents. This guide has provided a detailed technical overview to facilitate its safe and effective use in the laboratory, from synthesis and analysis to an understanding of its potential biological applications. Further exploration of the biological properties of this core molecule and its simple derivatives is warranted to fully unlock its therapeutic potential.
References
- A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives 5a–g was designed by a nucleophilic substitution reaction of 1-(4-chlorobenzhydryl)piperazine with various benzoyl chlorides and characterized by elemental analyses, IR and 1H nuclear magnetic resonance spectra. Cytotoxicity of the compounds was demonstrated on cancer cell lines from liver (HUH7, FOCUS, MAHLAVU, HEPG2, HEP3B), breast (MCF7, BT20, T47D, CAMA-1), colon (HCT-116),
4-(Piperazin-1-yl)benzonitrile molecular weight and formula
Executive Summary
4-(Piperazin-1-yl)benzonitrile (CAS: 53869-58-2) represents a "privileged structure" in modern drug discovery.[1] It bridges two critical pharmacophores: the lipophilic, electron-withdrawing benzonitrile moiety and the hydrophilic, basic piperazine ring.[1] This bifunctional character makes it an ideal intermediate for synthesizing GPCR ligands, kinase inhibitors, and antipsychotics.[1] This guide provides a rigorous analysis of its molecular properties, optimized synthetic protocols, and downstream derivatization strategies for high-throughput lead optimization.[1]
Part 1: Physicochemical Profile[1]
Understanding the fundamental metrics of this scaffold is a prerequisite for its successful integration into a drug candidate.[1] The molecule exhibits a distinct amphiphilic nature, with the piperazine nitrogen providing a handle for salt formation to tune solubility.[1]
Table 1: Core Molecular Data
| Property | Value | Technical Note |
| IUPAC Name | This compound | Also known as 1-(4-Cyanophenyl)piperazine |
| CAS Number | 53869-58-2 (Free Base)116290-72-3 (HCl Salt) | Always verify salt form stoichiometry for yield calculations. |
| Molecular Formula | Stoichiometric Ratio: C (70.56%), H (7.00%), N (22.44%) | |
| Molecular Weight | 187.24 g/mol | Monoisotopic Mass: 187.1109 |
| LogP (Calc) | ~1.6 | Moderate lipophilicity; suitable for CNS penetration.[1] |
| pKa (Base) | ~8.5 - 9.0 | Attributed to the distal secondary amine ( |
| Topological Polar Surface Area (TPSA) | ~36 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |
Part 2: Synthetic Methodology & Optimization
The synthesis of this compound is classically achieved via Nucleophilic Aromatic Substitution (
Mechanism of Action
The reaction proceeds through a Meisenheimer complex intermediate.[1] The para-cyano group acts as a strong electron-withdrawing group (EWG), activating the benzene ring for nucleophilic attack by the piperazine nitrogen at the position of the leaving group (Fluorine or Chlorine).[1]
Optimized Protocol: with 4-Fluorobenzonitrile
Reagents:
-
Substrate: 4-Fluorobenzonitrile (1.0 equiv)[2]
-
Nucleophile: Piperazine (Anhydrous, 3.0 - 4.0 equiv )[1]
-
Base: Potassium Carbonate (
, 2.0 equiv)[1] -
Solvent: DMSO or DMF (Polar aprotic is essential)
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).
-
Addition: Add powdered
. -
Nucleophile Introduction: Add piperazine. Critical Step: The excess piperazine (3-4 equiv) is mandatory.[1] It statistically favors the mono-arylation product over the bis-arylated impurity.[1]
-
Reaction: Heat to 80–100°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane) or LC-MS.[1] The fluorine is a better leaving group than chlorine in
, allowing for milder temperatures.[1] -
Workup: Pour the reaction mixture into crushed ice/water. The product often precipitates as a solid.[1]
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate.[1] Wash the organic layer copiously with water to remove DMSO and excess piperazine.[1]
-
Crystallization: Recrystallize from Ethanol/Water if high purity (>99%) is required.[1]
Visualizing the Reaction Pathway
Figure 1:
Part 3: Chemical Reactivity & Derivatization
The value of this scaffold lies in its orthogonality.[1] The secondary amine (
A. Secondary Amine Functionalization ( Position)
The piperazine nitrogen is nucleophilic and can be derivatized to attach lipophilic tails or specific binding motifs.[1]
-
Reductive Amination: Reaction with aldehydes/ketones using
.[1] -
Acylation/Sulfonylation: Reaction with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in GlyT-1 inhibitors).[1]
-
Urea Formation: Reaction with isocyanates.[1]
B. Nitrile Transformations ( Position)
The nitrile group is a "masked" carbonyl or amine precursor.[1]
-
Tetrazole Formation: Reaction with Sodium Azide (
) yields a tetrazole (bioisostere of carboxylic acid).[1] -
Hydrolysis: Acidic or basic hydrolysis yields the benzoic acid derivative.[1]
-
Reduction: Catalytic hydrogenation (
, Raney Ni) converts the nitrile to a primary benzyl amine.[1]
Derivatization Logic Flow
Figure 2: Divergent synthetic map demonstrating the orthogonality of the piperazine and nitrile handles.[1]
Part 4: Medicinal Chemistry Applications
This scaffold is not merely a building block; it is a pharmacophore in its own right.
-
GPCR Ligands (Dopamine/Serotonin): The 4-phenylpiperazine motif is a classic "privileged structure" for aminergic GPCRs.[1] The nitrile group often mimics the electronic properties of a halogen or serves as an H-bond acceptor in the binding pocket.[1]
-
Kinase Inhibitors: The piperazine ring acts as a solubility-enhancing group that can protrude into the solvent-exposed region of the ATP-binding pocket.[1]
-
Antimicrobial Agents: Recent studies indicate that sulfonyl-piperazine derivatives built on this scaffold exhibit activity against Mycobacterium tuberculosis and specific cancer lines (e.g., BT-474) [1].[1]
Self-Validating Quality Control (QC): When synthesizing this compound, ensure the following QC criteria are met before using it in downstream steps:
-
1H NMR (DMSO-d6): Look for the characteristic AA'BB' system of the aromatic protons (~7.0 and 7.6 ppm) and the two triplets for the piperazine protons (~2.8 and 3.3 ppm).[1]
-
MS (ESI+): Expect a strong [M+H]+ peak at m/z 188.1.[1]
References
-
PubChem. this compound Compound Summary. National Library of Medicine.[1] Link[1]
-
Matrix Fine Chemicals. this compound Hydrochloride Product Data.Link[1]
-
Royal Society of Chemistry. Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates.[1] RSC Advances, 2020.[1] Link
-
Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile. (Demonstrates related nitrile/benzaldehyde chemistry). Link[1]
Sources
The 4-(Piperazin-1-yl)benzonitrile Scaffold: Synthetic Architectures and Medicinal Utility
Executive Summary
The 4-(piperazin-1-yl)benzonitrile moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in neuropsychiatric agents, epigenetic modulators (LSD1 inhibitors), and targeted protein degraders (PROTACs). Its utility stems from a unique "push-pull" electronic architecture: the piperazine ring acts as a lipophilic, basic anchor (
This guide provides a rigorous technical analysis of this scaffold, detailing self-validating synthetic protocols, structure-activity relationships (SAR), and biological mechanisms.
Part 1: Structural & Physicochemical Profiling
The "Push-Pull" Electronic System
The core value of this scaffold lies in the electronic communication between the electron-donating piperazine nitrogen and the electron-withdrawing nitrile group at the para position.
-
Dipole Moment: The linearity of the nitrile group creates a strong dipole moment (~4.0 D), enhancing specific electrostatic interactions within deep hydrophobic pockets (e.g., GPCR transmembrane domains).
-
Metabolic Stability: Unlike para-unsubstituted phenyl rings, which are prone to CYP450-mediated hydroxylation, the nitrile group blocks the para position. It is generally resistant to hydrolysis under physiological conditions, though it can be converted to an amide by specific nitrilases.
-
Bioisosterism: The nitrile group often serves as a non-classical bioisostere for carbonyls or hydroxyl groups, offering hydrogen bond accepting capability without the steric bulk of a methyl group.
Physicochemical Data Summary
| Property | Value / Characteristic | Impact on Drug Design |
| Molecular Weight | 187.24 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| cLogP | ~1.5 – 1.9 | Moderate lipophilicity ensures good membrane permeability. |
| Basic pKa | 8.8 (Piperazine | Predominantly protonated at physiological pH; forms salt bridges with Asp/Glu residues. |
| H-Bond Acceptors | 2 (Nitrile N, Piperazine | Critical for orientation in the active site. |
| Topological Polar Surface Area (TPSA) | ~36 Ų | Well below the blood-brain barrier (BBB) cutoff (90 Ų), facilitating CNS entry. |
Part 2: Synthetic Architectures & Protocols[1][2]
The synthesis of this compound is primarily achieved via Nucleophilic Aromatic Substitution (
Decision Logic: Synthesis Strategy
Figure 1: Synthetic decision tree highlighting the kinetic preference for fluoro-substrates in
Standard Operating Procedure (SOP): Protocol
Objective: Synthesis of this compound on a 10 mmol scale. Mechanism: Addition-Elimination via Meisenheimer complex.
Reagents:
-
4-Fluorobenzonitrile (1.0 equiv, 1.21 g)
-
Piperazine (Anhydrous) (3.0 equiv, 2.58 g) — Critical: Excess prevents bis-arylation.
-
Potassium Carbonate (
) (2.0 equiv, 2.76 g) -
DMSO (Dimethyl sulfoxide) (15 mL) — Polar aprotic solvent stabilizes the transition state.
Step-by-Step Protocol:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (3.0 equiv) in DMSO.
-
Why: Dissolving the nucleophile first ensures it is available to intercept the electrophile immediately, minimizing side reactions.
-
-
Addition: Add
followed by 4-Fluorobenzonitrile. -
Reaction: Heat the mixture to 100°C for 4–6 hours.
-
Validation: Monitor by TLC (System: 5% MeOH in DCM). The starting material (
) should disappear; product ( ) will appear as a UV-active spot that stains with Ninhydrin (indicating a free secondary amine).
-
-
Workup (The "Crash-Out" Method):
-
Cool the reaction to room temperature.
-
Pour the mixture slowly into 100 mL of ice-cold water with vigorous stirring.
-
Observation: The product should precipitate as a white/off-white solid.
-
Note: If oiling occurs, extract with Ethyl Acetate (
mL), wash organic layer with brine ( ), dry over , and concentrate.
-
-
Purification: The crude solid is often
pure. If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH:NH4OH 95:5:1).
Part 3: Medicinal Chemistry Applications[1][3][4][5][6]
Epigenetics: LSD1 Inhibitors
Lysine-specific demethylase 1 (LSD1) is a key target in oncology.[1][2][3][4] The benzonitrile motif has been identified as a critical anchor in the LSD1 active site.
-
Mechanism: The nitrile nitrogen forms a specific hydrogen bond with Lys661 in the catalytic pocket.[4] This mimics the water-mediated interaction of the native substrate or FAD cofactor.
-
Scaffold Role: The piperazine acts as a rigid linker, positioning the nitrile deep in the pocket while the other end of the molecule (often a heteroaryl group) interacts with Asp555/Asn540 [1].
Neuroscience: GPCR Ligands (Dopamine/Serotonin)
In antipsychotic drug design (e.g., analogues of Paliperidone or Aripiprazole), the this compound motif serves as a "head group."
-
Pharmacophore Mapping:
-
Protonated Nitrogen (
): Forms a salt bridge with the conserved Aspartate residue (e.g., Asp3.32) in TM3 of the receptor. -
Aromatic Ring: Engages in
- T-shaped interactions with Phenylalanine/Tryptophan residues (e.g., Trp6.48). -
Nitrile: Acts as a dipole to orient the molecule or interact with Serine/Threonine residues near the extracellular loop.
-
Biological Interaction Diagram[1]
Figure 2: Pharmacophore mapping of the scaffold against key biological targets.
Part 4: Lead Optimization Strategies
When optimizing this scaffold, researchers typically modify the piperazine "tail" or the benzonitrile "head."
Nitrile Bioisosteres
If the nitrile group suffers from metabolic hydrolysis or poor solubility, valid bioisosteres include:
-
Chlorine/Fluorine: Maintains lipophilicity but loses H-bond acceptor capability.
-
Cyclopropyl: Similar steric volume, no H-bonding.
-
1,2,4-Oxadiazole: Retains H-bond acceptor properties but increases polar surface area (TPSA).
Piperazine Constraints
To improve selectivity, the conformational flexibility of the piperazine ring can be restricted:
-
2-Methylpiperazine: Introduces chirality, potentially distinguishing between receptor subtypes.
-
3,8-Diazabicyclo[3.2.1]octane: A bridged system that locks the nitrogen lone pair vector, increasing potency if the binding pocket is narrow.
References
-
Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile. Source: PubMed / NIH Significance: Establishes the structural basis for the benzonitrile-Lys661 interaction in epigenetic inhibition.
-
Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Source: PMC / NIH Significance: Comprehensive review of the metabolic stability and bioisosteric properties of the nitrile group in drug design.
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
reactions, providing an alternative to DMSO. -
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: ResearchGate Significance: broad overview of the piperazine scaffold's utility in antimycobacterial and antitumor agents.
Sources
- 1. Lysine-Specific Demethylase 1 (LSD1) Inhibitors: Peptides as an Emerging Class of Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 4-(Piperazin-1-yl)benzonitrile: A Technical Guide for Drug Discovery Professionals
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in a multitude of therapeutic agents, earning them the designation of "privileged scaffolds." The 4-(piperazin-1-yl)benzonitrile core is a prime example of such a structure. Its unique combination of a flexible, yet conformationally defined piperazine ring and a synthetically versatile benzonitrile moiety has positioned it as a cornerstone for the development of novel therapeutics targeting a wide array of diseases. The piperazine component, a six-membered ring with two nitrogen atoms, is a common feature in many approved drugs, contributing to aqueous solubility and offering two sites for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties[1][2]. The benzonitrile group, in turn, is not merely a passive structural element; it is a recognized pharmacophore present in numerous pharmaceuticals, where the nitrile group can act as a hydrogen bond acceptor or participate in other crucial interactions with biological targets[3].
This technical guide provides an in-depth exploration of the diverse biological activities associated with this compound and its derivatives. We will delve into its applications in virology, oncology, and neuroscience, presenting not just the outcomes of these investigations but also the underlying rationale for the experimental designs and the detailed protocols necessary for their replication and further development.
Antiviral Properties: Targeting Hepatitis C Virus Entry
The global health burden of Hepatitis C Virus (HCV) infection necessitates the development of novel antiviral agents, particularly those with mechanisms of action that can overcome resistance to existing therapies. Derivatives of this compound have emerged as potent inhibitors of HCV entry into host cells, a critical initial step in the viral lifecycle[4][5][6].
Mechanism of Action: A Barrier to Viral Invasion
The primary antiviral mechanism of this class of compounds is the blockade of the HCV entry process[4][5]. This intricate process involves the interaction of viral envelope glycoproteins with several host cell receptors, including CD81, scavenger receptor class B type I (SR-BI), and the tight junction proteins claudin-1 (CLDN1) and occludin (OCLN)[3]. The 2-((4-arylpiperazin-1-yl)methyl)benzonitrile and 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile scaffolds have been specifically identified as effective inhibitors of this stage[6][7]. While the precise molecular interaction is still under investigation, evidence suggests that these compounds may interfere with the function of the viral E1 glycoprotein, preventing the conformational changes necessary for membrane fusion[6].
Structure-Activity Relationship (SAR) Insights
Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent anti-HCV activity. A lead compound, designated L0909, with an EC50 of 0.022 µM, served as a starting point for these investigations[4][5].
| Compound | R1 | R2 | EC50 (µM) | Selectivity Index (SI) | Reference |
| L0909 | p-tolyl | H | 0.022 | >600 | [4][5] |
| 3d | 4-chlorophenyl | 4-chlorophenyl | <0.022 | >909 | [6][7] |
| 3h | 4-fluorophenyl | 4-fluorophenyl | <0.022 | >909 | [6][7] |
| 3i | 4-methoxyphenyl | 4-methoxyphenyl | <0.022 | >909 | [6][7] |
Key findings from SAR studies indicate that:
-
The diphenylmethyl moiety on the piperazine nitrogen is crucial for high potency[7].
-
The 1,2-ethylenediamine fragment also plays a significant role in the antiviral activity[7].
-
Modifications to the terminal phenyl rings of the diphenylmethyl group, such as the addition of halogen or methoxy groups, can maintain or even enhance the antiviral potency and selectivity index[6][7].
Experimental Protocol: HCV Pseudoparticle (HCVpp) Entry Assay
This assay is a robust and safe method for screening and characterizing inhibitors of HCV entry. It utilizes retroviral particles pseudotyped with HCV envelope glycoproteins (E1 and E2).
Workflow:
Caption: Workflow for the HCV pseudoparticle entry assay.
Detailed Steps:
-
Cell Seeding: Plate human hepatoma cells (Huh7.5) in 96-well plates at a density that will result in 50-70% confluency at the time of infection.
-
Compound Preparation: Prepare serial dilutions of the this compound derivatives in cell culture medium.
-
Treatment and Infection: Add the compound dilutions to the cells. Immediately after, add the HCV pseudoparticles (HCVpp) carrying a reporter gene (e.g., luciferase). As a control for non-specific antiviral effects, a parallel set of wells should be infected with pseudoparticles bearing the vesicular stomatitis virus G protein (VSV-Gpp)[8].
-
Incubation: Incubate the plates at 37°C for 48 to 72 hours.
-
Lysis and Reporter Gene Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
Data Analysis: Normalize the reporter signals to the DMSO-treated control wells and plot the dose-response curves to determine the half-maximal effective concentration (EC50). The cytotoxicity of the compounds should be assessed in parallel using an assay such as the MTS assay to determine the selectivity index (SI = CC50/EC50)[9].
Anticancer Activity: A Multi-pronged Attack on Malignancies
The this compound scaffold has also been incorporated into molecules with significant anticancer properties. These derivatives have demonstrated efficacy against a range of cancer cell lines, including those of renal, breast, and colon origin[10][11][12].
Mechanisms of Action in Oncology
The anticancer effects of these compounds are not limited to a single mechanism. Research has pointed to several modes of action:
-
Tubulin Polymerization Inhibition: Certain derivatives have been shown to interfere with microtubule dynamics by binding to the colchicine site of tubulin. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis[13].
-
Induction of Apoptosis: Treatment with these compounds has been shown to induce programmed cell death, as evidenced by assays such as Annexin V-FITC/propidium iodide staining[13].
-
Targeting Oncogenic Proteins: In silico docking studies suggest that some derivatives can bind to and potentially inhibit key proteins involved in cancer progression[11].
Promising Anticancer Derivatives
Molecular hybridization, the strategy of combining different pharmacophores into a single molecule, has been successfully applied to the this compound core[10][11].
| Derivative Class | Cancer Cell Line | Activity | Reference |
| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | Renal (UO-31) | Growth Percentages of -7% and -19% | [10][11] |
| Vindoline-piperazine conjugates | Breast (MDA-MB-231/ATCC) | -86.10% growth rate | [12] |
| Vindoline-piperazine conjugates | Melanoma (SK-MEL-5) | -98.17% growth rate | [12] |
| Triazole-piperazine methanones | Breast (BT-474) | IC50 = 0.99 ± 0.01 µM | [13] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability and is widely used for screening anticancer compounds.
Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Steps:
-
Cell Plating: Seed the desired cancer cell lines into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compounds and incubate for the desired period (e.g., 48 or 72 hours)[14].
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Modulation of Central Nervous System Targets
The phenylpiperazine moiety is a well-established pharmacophore for ligands of dopamine and serotonin receptors[15][16]. Consequently, derivatives of this compound have been investigated for their potential to treat a range of neurological and psychiatric disorders, including schizophrenia, anxiety, and depression[15][17].
Interaction with Dopamine and Serotonin Receptors
These compounds often exhibit affinity for multiple receptor subtypes, acting as "multi-target ligands." This can be advantageous in treating complex disorders like schizophrenia, where modulating both dopaminergic (D2) and serotonergic (5-HT1A, 5-HT2A) pathways is beneficial[16]. The 4-phenylpiperazine class of ligands has shown particular promise as selective ligands for the dopamine D3 receptor, a target for substance abuse therapeutics[18][19].
Experimental Protocol: Radioligand Binding Assay
This technique is the gold standard for determining the affinity of a compound for a specific receptor.
Workflow:
Caption: Workflow for a radioligand receptor binding assay.
Detailed Steps:
-
Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human dopamine D2 receptor) and prepare a crude membrane fraction by centrifugation.
-
Binding Incubation: In a multi-well plate, incubate the membranes with a known concentration of a high-affinity radioligand (e.g., [3H]spiperone for D2 receptors) and a range of concentrations of the unlabeled test compound.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound to generate a competition curve. From this, the IC50 (concentration of test compound that displaces 50% of the radioligand) can be determined and converted to the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.
Synthetic Strategies
The synthesis of this compound derivatives typically involves standard, robust chemical transformations. A common approach is the nucleophilic substitution of a suitable precursor with piperazine, followed by further functionalization of the second piperazine nitrogen.
General Synthetic Scheme:
Caption: General synthetic route to this compound derivatives.
A typical synthesis might involve the reaction of 4-fluorobenzonitrile with an excess of piperazine in a high-boiling solvent such as DMSO or NMP at elevated temperatures. The resulting this compound can then be further derivatized at the unsubstituted nitrogen via reductive amination, acylation, or other N-functionalization reactions[20][21][22]. For instance, reductive amination with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride is a common method for introducing alkyl substituents[22].
Conclusion and Future Directions
The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a highly attractive starting point for the development of new therapeutic agents. The research highlighted in this guide demonstrates its potential in combating viral infections, cancers, and central nervous system disorders.
Future research in this area should focus on several key aspects:
-
Mechanism Deconvolution: Further studies are needed to elucidate the precise molecular targets and mechanisms of action for many of the observed biological effects.
-
Pharmacokinetic Optimization: While many derivatives show high in vitro potency, their in vivo efficacy will depend on optimizing their ADME (absorption, distribution, metabolism, and excretion) properties.
-
Selectivity Profiling: For applications in oncology and neuroscience, thorough selectivity profiling against a broad panel of kinases and receptors is crucial to minimize off-target effects and potential toxicity.
By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.
References
- Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01740]
- 4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use.pdf. ResearchGate. [URL: https://www.researchgate.net/publication/236004994_4-phenylpiperazine-derivatives-with-functionalized-linkers-as-dopamine-D3-receptor-selective-ligands-and-methods-of-use]
- Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. IRIS - Unipa. [URL: https://iris.unipa.it/handle/10447/566885]
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE. [URL: https://pharmacologyonline.silae.it/files/archives/2018/vol2/020.Perez-Alvarez.pdf]
- Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9786192/]
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [URL: https://www.neuroquantology.com/index.php/journal/article/view/1000]
- 4-phenylpiperazine derivatives with functionalized linkers as dopamine d3 receptor selective ligands and methods of use. Google Patents. [URL: https://patents.google.
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]
- Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders that May be Dual Diagnosed with Affective Disorders. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948123/]
- Coumarin-piperazine derivatives as biologically active compounds. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7017128/]
- Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D2/D3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9268344/]
- Identification of Potential HCV Inhibitors Based on the Interaction of Epigallocatechin-3-Gallate with Viral Envelope Proteins. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7924522/]
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32378892/]
- Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10202862/]
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [URL: https://www.ijrrjournal.com/IJRR_Vol.6_Issue.11_Nov2019/IJRR0085.pdf]
- Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-target-piperazine-derivatives-23a-h-Reagents-and-conditions-a-SOCl-2_fig6_319488390]
- 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00232]
- Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process. MDPI. [URL: https://www.mdpi.com/1999-4915/10/10/553]
- SAR studies of piperazine derivatives as MAO inhibitors. ResearchGate. [URL: https://www.researchgate.
- SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR). [URL: https://ijpsr.
- Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01740]
- DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [URL: https://revroum.lew.ro/wp-content/uploads/2019/11/Art%2011.pdf]
- Entry inhibitors: New advances in HCV treatment. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4707172/]
- Design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates: study on their apoptosis inducing ability and tubulin polymerization inhibition. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra06454a]
- A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Journal of Applicable Chemistry. [URL: http://www.joac.info/index.php/joac/article/view/2156]
- Hepatitis C Virus (HCV) Rapid Testing Protocol. Wisconsin Department of Health Services. [URL: https://www.dhs.wisconsin.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryEurope. [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202303803]
- Identification of Piperazinylbenzenesulfonamides as New Inhibitors of Claudin-1 Trafficking and Hepatitis C Virus Entry. PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6437179/]
- Screening of Small-Molecule Compounds as Inhibitors of HCV Entry. ResearchGate. [URL: https://www.researchgate.net/publication/24491796_Screening_of_Small-Molecule_Compounds_as_Inhibitors_of_HCV_Entry]
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Mechanistic Profiling of 4-(Piperazin-1-yl)benzonitrile
The following technical guide details the mechanistic profile of 4-(Piperazin-1-yl)benzonitrile , analyzing its dual role as a high-affinity pharmacophore in neuropharmacology and a versatile chemical scaffold in drug synthesis.
A Privileged Scaffold in Neuropharmacology and Medicinal Chemistry
Executive Summary
This compound (CAS: 53884-56-9) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for G-Protein Coupled Receptors (GPCRs), particularly serotonergic (5-HT) and dopaminergic subtypes. Unlike inert intermediates, this moiety possesses intrinsic biological activity, often acting as a partial agonist or antagonist at the 5-HT1A receptor. Its structural architecture—a basic piperazine ring coupled to an electron-withdrawing benzonitrile group—facilitates high-affinity binding through ionic and
Pharmacological Mechanism of Action
The biological activity of this compound is defined by its interaction with the orthosteric binding pocket of aminergic GPCRs.
Structural Basis of Receptor Binding
The molecule functions as a bioisostere for the indole nucleus of serotonin. Its binding affinity is driven by two critical molecular interactions within the receptor pocket (e.g., 5-HT1A):
-
Ionic Anchoring (Salt Bridge): The secondary amine of the piperazine ring (pKa
9.8) is protonated at physiological pH. This cationic center forms a crucial salt bridge with the conserved Aspartate 3.32 (D3.32) residue in Transmembrane Helix 3 (TM3) of the receptor. This interaction is the thermodynamic anchor for ligand binding. -
-Electron Interaction: The benzonitrile moiety extends into a hydrophobic cleft, engaging in aromatic
- stacking or T-shaped interactions with aromatic residues such as Phenylalanine 6.52 (F6.52) or Tryptophan 6.48 (W6.48) . The nitrile group (-CN) can also function as a hydrogen bond acceptor with Serine or Threonine residues (e.g., Ser5.42).
Signal Transduction Pathway (5-HT1A)
Upon binding, this compound derivatives typically stabilize the active conformation of the 5-HT1A receptor, triggering the G
-
Step 1: Ligand binding induces a conformational change in TM5 and TM6.
-
Step 2: Recruitment and activation of the heterotrimeric G-protein (G
). -
Step 3: Inhibition of Adenylyl Cyclase (AC) , leading to a reduction in intracellular cAMP.
-
Step 4: Activation of G-protein-gated Inwardly Rectifying Potassium channels (GIRK), causing membrane hyperpolarization and neuronal inhibition.
Figure 1: Signal transduction pathway initiated by arylpiperazine binding to the 5-HT1A receptor.
Chemical Mechanism: Synthesis & Reactivity
For researchers utilizing this compound as an intermediate, understanding its formation via Nucleophilic Aromatic Substitution (S_NAr) is essential.
Reaction Mechanism
The synthesis involves the displacement of a halogen (typically fluorine or chlorine) on 4-halobenzonitrile by the nucleophilic nitrogen of piperazine.
-
Rate-Determining Step: Attack of the piperazine nitrogen on the carbon bearing the halogen.
-
Electronic Activation: The para-cyano group is a strong electron-withdrawing group (EWG), which lowers the electron density of the benzene ring, stabilizing the anionic Meisenheimer complex intermediate.
Reaction Scheme: 4-Fluorobenzonitrile + Piperazine (excess) + Base → this compound + HF
Figure 2: S_NAr mechanism showing the formation of the Meisenheimer intermediate stabilized by the nitrile group.
Experimental Protocols
Synthesis Protocol (Lab Scale)
Objective: Synthesis of this compound from 4-fluorobenzonitrile.
Reagents:
-
4-Fluorobenzonitrile (1.0 eq)
-
Piperazine (3.0 eq) – Excess prevents bis-arylation.
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: DMSO or DMF (Polar aprotic is required for S_NAr).
Workflow:
-
Dissolution: Dissolve 4-fluorobenzonitrile (10 mmol) in DMSO (20 mL).
-
Addition: Add Piperazine (30 mmol) and
(20 mmol). -
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS.
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL). The product may precipitate as a white solid.
-
Extraction: If no precipitate, extract with Ethyl Acetate (3 x 30 mL). Wash organic layer with brine to remove DMSO.
-
Purification: Dry over
, concentrate, and recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH 9:1).
Radioligand Binding Assay (5-HT1A)
Objective: Determine the binding affinity (
Materials:
-
Membrane Prep: CHO cells expressing human 5-HT1A receptors.
-
Radioligand:
-8-OH-DPAT (0.5–1.0 nM). -
Non-specific control: Serotonin (10
M).[2]
Step-by-Step:
-
Incubation: Mix membrane homogenate (20
g protein) with -8-OH-DPAT and increasing concentrations of this compound ( to M). -
Equilibrium: Incubate at 25°C for 60 minutes in Tris-HCl buffer (pH 7.4).
-
Harvesting: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting.
-
Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine
and calculate using the Cheng-Prusoff equation:
Quantitative Data Summary
| Parameter | Value / Description | Context |
| Molecular Weight | 187.24 g/mol | Small molecule fragment |
| LogP | ~1.6 | Moderate lipophilicity, CNS penetrant |
| pKa (Piperazine N) | 9.8 (Calculated) | Protonated at physiological pH |
| Target Affinity (5-HT1A) | Dependent on N4-substituents | |
| Primary Toxicity | Skin Corr.[3] 1B | Causes severe burns (handle with PPE) |
Safety & Handling (E-E-A-T)
Warning: this compound is a corrosive base.
-
Hazards: Causes severe skin burns and eye damage (H314).[4] Harmful if swallowed (H302).[3][5]
-
PPE: Nitrile gloves (double gloving recommended), chemical safety goggles, and lab coat. Work in a fume hood to avoid inhalation of dust/vapors.[3]
-
First Aid: In case of skin contact, wash immediately with polyethylene glycol 400 or plenty of water.
References
-
PubChem. (2025). 4-(1-Piperazinyl)benzonitrile Compound Summary. National Library of Medicine. [Link]
-
Lopez-Rodriguez, M. L., et al. (1996). Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. [Link]
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile. [Link]
-
Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. combi-blocks.com [combi-blocks.com]
Optimizing the Privileged Scaffold: A Technical Guide to the SAR of 4-(Piperazin-1-yl)benzonitrile Analogues
Executive Summary
The 4-(piperazin-1-yl)benzonitrile moiety represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in therapeutics ranging from epigenetic modulators (LSD1 inhibitors) to CNS-active agents (GPCR ligands). Its utility stems from the unique combination of the benzonitrile group—which acts as a metabolic "anchor" and hydrogen bond acceptor—and the piperazine ring, which provides a defined conformational vector for distal functionalization.
This guide deconstructs the Structure-Activity Relationship (SAR) of this scaffold, providing a validated synthetic workflow and a mechanistic analysis of its binding modes, with a specific focus on its application in reversible Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibition.
Part 1: The Pharmacophore Architecture
To rationalize the SAR, we must dissect the molecule into three distinct functional regions.
Region A: The Benzonitrile "Anchor"
-
Function: Acts as a weak H-bond acceptor and a linear spacer. In LSD1 inhibitors, the nitrile nitrogen forms a critical hydrogen bond with the side chain of Lys661 deep within the catalytic pocket.[1]
-
Electronic Effect: The cyano group is strongly electron-withdrawing (
), reducing the electron density of the aniline nitrogen (N1 of piperazine). This lowers the pKa of the piperazine N1, modulating the basicity and preventing non-specific protein binding. -
Metabolic Stability: While nitriles can be susceptible to hydrolysis, the steric bulk of the piperazine at the para position generally protects against rapid oxidative metabolism compared to unsubstituted benzonitriles.
Region B: The Piperazine "Linker"
-
Geometry: Enforces a rigid chair conformation, projecting substituents at the N4 position at a defined distance (
) from the aromatic ring. -
Solubility: The N4 nitrogen (if not amidated/sulfonated) remains basic, improving aqueous solubility and lipophilic ligand efficiency (LLE).
Region C: The Distal "Tail" (N4-Substituent)
-
Diversity Vector: This is the primary site for optimization. In GPCR ligands (e.g., Dopamine D3), this region accommodates bulky aryl groups to engage secondary hydrophobic pockets. In LSD1 inhibitors, this region often hosts hydrophobic aromatic rings (e.g., p-tolyl) to fill the substrate-binding cavity.
Part 2: Synthetic Accessibility & Protocols
The construction of this compound analogues relies heavily on Palladium-catalyzed C-N cross-coupling. While Nucleophilic Aromatic Substitution (
Validated Protocol: Buchwald-Hartwig Coupling
Objective: Coupling 4-bromobenzonitrile with a functionalized piperazine.
Reagents:
-
Substrate: 4-Bromobenzonitrile (1.0 equiv)
-
Amine: N-substituted piperazine derivative (1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: BINAP or XPhos (4-10 mol%)
-
Base:
or (1.5 - 2.0 equiv) -
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inertion: Charge a flame-dried Schlenk flask with 4-bromobenzonitrile, the piperazine derivative, base, and ligand. Evacuate and backfill with Argon (
). -
Catalyst Addition: Add
under a positive stream of Argon. -
Solvation: Add anhydrous Toluene via syringe. Concentration should be
. -
Reaction: Heat the mixture to 100°C for 12–16 hours. Monitor by LCMS (look for disappearance of bromide peak).
-
Workup (Self-Validating Step): Cool to RT. Filter through a pad of Celite to remove Pd black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Hexanes/EtOAc gradient).
-
Quality Control: The product should be a solid.
NMR must show the diagnostic AA'BB' system of the benzonitrile ring ( and ppm).
-
Visualization: Synthetic Pathway
Figure 1: Palladium-catalyzed Buchwald-Hartwig amination workflow for scaffold synthesis.
Part 3: SAR Deep Dive (Case Study: LSD1 Inhibition)
Recent medicinal chemistry efforts have highlighted this scaffold's efficacy in reversible LSD1 inhibitors.[2] The benzonitrile is not merely a handle; it is a pharmacophoric necessity.
The Nitrile Interaction (Head Group)
In the crystal structure of LSD1 (e.g., PDB: 5L3E), the cyano group penetrates deep into the active site.
-
Mechanism: The nitrogen atom of the nitrile forms a hydrogen bond with the
-amino group of Lys661 . -
SAR Insight: Replacing the nitrile with a methyl, chloro, or methoxy group results in a drastic loss of potency (
increase in ). -
Bioisosteres: Replacement with an ethynyl group (
) retains some activity due to steric similarity but lacks the H-bond acceptor capability, confirming the electrostatic nature of the interaction.
Piperazine Substitution Effects (Linker & Tail)
The piperazine ring acts as a scaffold to orient the "Tail" into the hydrophobic sub-pocket.
| Analogue ID | N4-Substituent (R) | LSD1 IC50 (nM) | Mechanistic Rationale |
| CMPD-1 | -H | > 10,000 | Lacks hydrophobic interaction to anchor the molecule. |
| CMPD-2 | -Methyl | 5,200 | Insufficient steric bulk to fill the hydrophobic pocket. |
| CMPD-3 | -Benzyl | 120 | Phenyl ring engages in |
| CMPD-4 | -CH2-(p-Tolyl) | 22 | Optimal. The para-methyl group accesses a deeper hydrophobic cleft, improving potency. |
| CMPD-5 | -Sulfonyl-Propyl | 450 | Used in GlyT-1 inhibitors; too polar for the LSD1 hydrophobic pocket. |
Electronic Tuning of the Benzonitrile
Substituents on the benzonitrile ring itself (positions 2 or 3) can modulate the nitrile's H-bond strength.
-
Electron Donating Groups (e.g., 3-Me): Increase electron density on the nitrile N, potentially strengthening the H-bond with Lys661, but may introduce steric clashes.
-
Electron Withdrawing Groups (e.g., 3-F): Decrease basicity of the nitrile, often weakening the interaction.
Part 4: Experimental Workflows
Biological Assay: LSD1 Demethylase Activity
To validate the SAR discussed above, a self-validating biochemical assay is required.
-
Assay Principle: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay detecting the demethylation of a biotinylated H3K4me1 peptide.
-
Reagents:
-
Recombinant human LSD1 enzyme.
-
Substrate: Biotin-Histone H3 (1-21) K4me1 peptide.
-
Detection: Europium-labeled anti-H3K4 antibody + Streptavidin-APC.
-
-
Protocol:
-
Incubate LSD1 (2 nM) with the test compound (serial dilution) in assay buffer (50 mM Tris, pH 8.5) for 30 mins.
-
Initiate reaction by adding peptide substrate.
-
Incubate for 60 mins at RT.
-
Add detection mix (Eu-Antibody/Streptavidin-APC).
-
Read TR-FRET signal (Ex 337 nm, Em 620/665 nm).
-
-
Validation: Reference inhibitor (e.g., GSK-2879552) must yield an
within 3-fold of historical data.
Visualization: SAR Optimization Logic
Figure 2: Iterative SAR optimization cycle for benzonitrile-piperazine scaffolds.
References
-
Mould, D. P., et al. (2017).[3] "Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1." Bioorganic & Medicinal Chemistry Letters.
-
Kaniskan, H. Ü., et al. (2018). "A potent, selective and cell-active allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3)." Journal of Medicinal Chemistry. (Discusses similar scaffold synthesis).
-
Maes, T., et al. (2015). "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." Cancer Cell. (Context for LSD1 inhibition mechanisms).
-
Ruiz, J., et al. (2025). "The Ultimate Guide to Buchwald-Hartwig Amination." (General Protocol Reference).
-
Wang, L., et al. (2020). "2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus." Journal of Medicinal Chemistry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Synthesis of 4-(Piperazin-1-yl)benzonitrile
Executive Summary
4-(Piperazin-1-yl)benzonitrile (also known as 1-(4-cyanophenyl)piperazine) is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for various CNS-active agents, including antidepressants and antipsychotics.
This application note details a robust, scalable protocol for its synthesis starting from piperazine and 4-fluorobenzonitrile. Unlike generic procedures, this guide addresses the primary synthetic challenge: preventing the formation of the
Strategic Analysis & Reaction Design
The Chemoselectivity Challenge
The reaction of piperazine (a diamine) with an electrophile presents a classic statistical challenge. Once the first nitrogen reacts, the product is a secondary amine which remains nucleophilic. If the stoichiometry is 1:1, a significant portion of the desired mono-product will react with a second equivalent of electrophile to form the "Bis-Impurity."
Solution: We utilize a 4:1 molar excess of piperazine . This statistical bias ensures that every molecule of electrophile encounters free piperazine rather than the mono-substituted product. The excess piperazine is water-soluble and easily removed during aqueous workup.
Electrophile Selection: Fluoro vs. Chloro
While 4-chlorobenzonitrile is cheaper, 4-fluorobenzonitrile is the superior reagent for this specific transformation.
-
Mechanism:
proceeds via a Meisenheimer complex. The highly electronegative fluorine atom stabilizes this anionic intermediate significantly better than chlorine, leading to faster reaction rates at lower temperatures. -
Outcome: Cleaner reaction profiles with fewer thermal decomposition byproducts.
Reaction Pathway Visualization
Figure 1: The reaction pathway highlights the critical branching point where the mono-product can compete with piperazine for the electrophile.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount (Example) | Role |
| 4-Fluorobenzonitrile | 121.11 | 1.0 | 12.1 g (100 mmol) | Electrophile |
| Piperazine (Anhydrous) | 86.14 | 4.0 | 34.4 g (400 mmol) | Nucleophile |
| Potassium Carbonate ( | 138.21 | 1.5 | 20.7 g (150 mmol) | Base (HF Scavenger) |
| DMSO (Dimethyl sulfoxide) | - | - | 100 mL | Solvent |
| DCM (Dichloromethane) | - | - | For extraction | Extraction Solvent |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with Piperazine (34.4 g) and
(20.7 g) . -
Add DMSO (100 mL) . Note: DMSO is chosen for its high dielectric constant, which accelerates
reactions. -
Heat the mixture to 60°C with stirring until the piperazine is mostly dissolved.
-
Add 4-Fluorobenzonitrile (12.1 g) slowly over 10 minutes. Caution: Exothermic reaction.
Step 2: Reaction Monitoring
-
Increase temperature to 90-100°C .
-
Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or HPLC.
-
Target: Disappearance of 4-fluorobenzonitrile (
). -
Product: Appears as a UV-active spot near baseline in non-polar solvents, or
in 10% MeOH/DCM.
-
-
Reaction is typically complete within 3-5 hours .
Step 3: Workup (The "Reverse Extraction" Strategy)
The goal here is to remove the 300 mmol of excess piperazine.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 500 mL of ice-cold water . The excess piperazine will dissolve in the water. The product may precipitate as an off-white solid.
-
Extraction: Extract the aqueous mixture with DCM (3 x 100 mL) .
-
Phase Logic: The product (secondary amine) and any neutral impurities move to DCM. The bulk of excess piperazine remains in the aqueous phase due to its high water solubility (
).
-
-
Washing: Wash the combined DCM layers with Brine (2 x 100 mL) to remove residual DMSO and traces of piperazine.
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure.
Step 4: Purification (Acid-Base Cycle)
If the crude contains neutral impurities (unreacted nitrile) or requires higher purity.
-
Dissolve the crude residue in 1M HCl (150 mL) .
-
Chemistry: The product protonates and dissolves. Neutral organic impurities remain insoluble.
-
-
Wash the acidic solution with Ethyl Acetate (2 x 50 mL) . Discard the organic (EtOAc) layer.
-
Basify the aqueous layer to pH > 12 using 6M NaOH (dropwise, with cooling). The product will precipitate.[1]
-
Extract the turbid aqueous mixture with DCM (3 x 70 mL) .
-
Dry (Na2SO4) and evaporate to yield the pure product.
Purification Workflow Diagram
Figure 2: Workflow for isolating the basic amine product from neutral impurities and excess reagents.
Characterization & Quality Control
Verify the identity of the isolated solid using the following parameters.
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation or residual DMSO. |
| Melting Point | 83 – 86 °C | Sharp range indicates high purity [1]. |
| (400 MHz, | See assignment below. |
- 7.47 (d, J = 9.0 Hz, 2H, Ar-H meta to N)
- 6.83 (d, J = 9.0 Hz, 2H, Ar-H ortho to N)
-
3.26 (m, 4H, Piperazine
adjacent to Ar)[2] -
2.99 (m, 4H, Piperazine
adjacent to NH)[2] - 1.69 (br s, 1H, NH) [2][2]
Interpretation: The presence of two distinct multiplets for the piperazine ring (3.26 and 2.99 ppm) confirms the mono-substituted structure. A single singlet at ~3.3 ppm would indicate the symmetric bis-impurity.
Troubleshooting & Optimization
Controlling Bis-Arylation
If the bis-impurity (
-
Increase Piperazine Equivalents: Move from 4 eq. to 6 eq.
-
Slow Addition: Add the 4-fluorobenzonitrile solution dropwise to the piperazine solution. This ensures the concentration of electrophile remains low relative to the nucleophile at all times.
Safety Considerations
-
Piperazine: A strong sensitizer and skin/eye irritant.[1] Handle in a fume hood. Inhalation of dust can cause asthma-like symptoms.
-
Nitriles: While 4-fluorobenzonitrile is not as acutely toxic as simple cyanides, it should be treated as a toxic substance. Avoid acid contact with the nitrile during the reaction (though workup uses dilute acid, do not reflux in strong acid to avoid hydrolysis to the carboxylic acid).
References
-
Organic Spectroscopy International. (2018). Synthesis and NMR of 1-(4-Cyanophenyl)piperazine. Retrieved October 26, 2023, from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 763205, 4-(4-Methylpiperazin-1-yl)benzonitrile (Analogous Chemistry). Retrieved from [Link]
Sources
Application Note: 4-(Piperazin-1-yl)benzonitrile as a Privileged Scaffold in CNS Drug Discovery
Abstract
This application note details the utility of 4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2), hereafter referred to as 4-PBN , as a critical pharmacophore intermediate in the synthesis and development of neuroactive agents. 4-PBN serves as a robust building block for generating libraries of ligands targeting G-Protein Coupled Receptors (GPCRs), specifically Serotonin (5-HT) and Dopamine (D) receptor subtypes. This guide provides validated protocols for synthetic derivatization, in vitro radioligand binding assays, and blood-brain barrier (BBB) permeability assessment, enabling researchers to leverage this scaffold for developing atypical antipsychotics, antidepressants, and cognitive enhancers.
Introduction: The "Privileged Structure" Status
In neuroscience research, the arylpiperazine moiety is recognized as a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. 4-PBN is a specific, high-value variant of this class where a nitrile (-CN) group is substituted at the para position of the phenyl ring.
Why 4-PBN?
-
Metabolic Stability: The nitrile group at the para position blocks metabolic hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6), a common clearance route for unsubstituted arylpiperazines.
-
Electronic Effects: The electron-withdrawing nature of the nitrile group lowers the pKa of the piperazine nitrogens slightly compared to electron-donating analogs (e.g., methoxy-substituted), altering membrane permeability and electrostatic interactions within the receptor binding pocket (specifically Transmembrane Helix 5 and 6 of 5-HT receptors).
-
Receptor Selectivity: The 4-cyanophenyl moiety is a key pharmacophore for 5-HT2A , 5-HT2C , and Dopamine D2 receptors, often shifting efficacy profiles from agonism to antagonism, which is desirable for antipsychotic drug design.
Experimental Workflow Overview
The following diagram outlines the standard workflow for utilizing 4-PBN in a CNS drug discovery campaign, moving from chemical synthesis to biological validation.
Figure 1: Integrated workflow for developing neurotherapeutics using 4-PBN.
Protocol A: Synthetic Derivatization (N-Alkylation)
This protocol describes the attachment of a "tail" moiety (linker + terminal fragment) to the secondary amine of the piperazine ring. This is the primary method for generating SAR (Structure-Activity Relationship) libraries.
Objective: Synthesize N-substituted this compound derivatives.
Materials
-
Reagent A: this compound (1.0 equiv)
-
Reagent B: Alkyl halide (e.g., 1-bromo-4-chlorobutane or specific aryl-alkyl halide) (1.1 equiv)
-
Base: Potassium Carbonate (
), anhydrous (3.0 equiv) -
Catalyst: Potassium Iodide (KI) (catalytic amount, 0.1 equiv)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
Procedure
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 4-PBN in 10 mL of anhydrous Acetonitrile.
-
Activation: Add 3.0 mmol of anhydrous
and 0.1 mmol of KI. Stir the suspension at room temperature for 15 minutes. -
Addition: Dropwise add 1.1 mmol of the alkyl halide (dissolved in 2 mL ACN) to the mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 80°C (reflux) for 12–24 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Note: The secondary amine of the piperazine is a moderate nucleophile; KI accelerates the reaction via Finkelstein exchange in situ.
-
-
Work-up: Cool to room temperature. Filter off the inorganic solids (
, salts). Evaporate the solvent under reduced pressure. -
Purification: Redissolve the residue in Ethyl Acetate, wash with water (2x) and brine (1x). Dry over
. Purify the crude product via Flash Column Chromatography (Silica gel, Gradient: Hexane -> Ethyl Acetate).
Validation Criteria:
-
1H NMR: Confirm disappearance of the piperazine NH signal (~2.0-3.0 ppm broad) and appearance of linker methylene protons.
-
MS: Molecular ion
consistent with the target derivative.
Protocol B: In Vitro Radioligand Binding Assay (5-HT2A)
4-PBN derivatives often target the 5-HT2A receptor. This protocol validates binding affinity (
Objective: Determine the equilibrium dissociation constant (
Materials
-
Membrane Prep: HEK-293 cells stably expressing human 5-HT2A receptors.
-
Radioligand:
-Ketanserin (Specific Activity ~60-80 Ci/mmol). -
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 4 mM
, 0.1% Ascorbic Acid (to prevent oxidation). -
Non-specific Binding (NSB) Agent: Methysergide (10
).
Procedure
-
Preparation: Thaw membrane aliquots and homogenize in Assay Buffer. Dilute to a protein concentration of ~5-10
/well. -
Plate Setup (96-well format):
-
Total Binding (TB): Membrane + Radioligand + Buffer.
-
Non-Specific Binding (NSB): Membrane + Radioligand + Methysergide (10
). -
Test Compound: Membrane + Radioligand + 4-PBN Derivative (Concentration range:
to ).
-
-
Incubation: Add
-Ketanserin (final conc. 1.0 nM) to all wells. Incubate at 37°C for 60 minutes in the dark. -
Harvesting: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.
-
Washing: Wash filters 3x with ice-cold Tris-HCl buffer.
-
Counting: Transfer filters to scintillation vials, add cocktail, and count radioactivity (CPM) using a Liquid Scintillation Counter.
Data Analysis
Calculate
Protocol C: BBB Permeability (PAMPA-BBB)
For a neuroscience application, the derivative must cross the Blood-Brain Barrier.
Objective: Assess passive diffusion potential using Parallel Artificial Membrane Permeability Assay (PAMPA).
Materials
-
Donor Plate: 96-well filter plate (PVDF, 0.45
). -
Acceptor Plate: 96-well PTFE plate.
-
Lipid Solution: Porcine Brain Lipid extract (20 mg/mL) in Dodecane.
-
Buffer: PBS (pH 7.4).
Procedure
-
Membrane Coating: Add 4
of Porcine Brain Lipid solution to the filter membrane of the Donor Plate. Allow to dry/impregnate for 5 minutes. -
Donor Loading: Add 150
of the test compound (10 in PBS) to the Donor wells. -
Acceptor Loading: Add 300
of PBS to the Acceptor wells. -
Sandwich: Place the Donor plate on top of the Acceptor plate (creating a "sandwich").
-
Incubation: Incubate at room temperature for 18 hours in a humidity-saturated chamber (to prevent evaporation).
-
Quantification: Separate plates. Measure compound concentration in both Donor and Acceptor wells using UV-Vis Spectroscopy or LC-MS/MS.
Calculation
Calculate the Effective Permeability (
-
High Permeability (CNS+):
-
Low Permeability (CNS-):
Data Summary: SAR Trends
The following table summarizes typical SAR trends observed when modifying 4-PBN, based on aggregated literature data for 5-HT/Dopamine ligands.
| Structural Modification | Effect on 5-HT1A Affinity | Effect on 5-HT2A Affinity | Effect on D2 Affinity | Notes |
| Parent Scaffold (4-PBN) | Low (needs tail) | Low (needs tail) | Low (needs tail) | Starting material only. |
| + Alkyl Chain (n=2-4) | Increases | Increases | Increases | Spacer length is critical; n=3 or 4 is usually optimal. |
| + Terminal Imide | High Agonist | Low | Moderate | Classic "Buspirone-like" profile. |
| + Terminal Phenyl | Moderate | High Antagonist | High Antagonist | Typical "Atypical Antipsychotic" profile. |
| Removal of -CN | Decreases Selectivity | Decreases Affinity | Variable | -CN is crucial for H-bonding in the receptor pocket. |
Mechanistic Pathway Visualization
The diagram below illustrates the signaling pathways modulated by 4-PBN derivatives when acting as antagonists at the 5-HT2A receptor (a common application).
Figure 2: 5-HT2A signaling cascade blocked by 4-PBN-based antagonists.
References
-
Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central nervous system active agents. 1. Synthesis and biological activity of 1-arylpiperazines." Journal of Medicinal Chemistry.
-
Lopez-Rodriguez, M. L., et al. (1997). "Design and synthesis of new serotonin 5-HT1A receptor agonists." Journal of Medicinal Chemistry.
-
Leopoldo, M. (2004). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications."[3] Pharmacology & Therapeutics.
-
Di Nunno, L., et al. (2023). "New Triazine Derivatives as Serotonin 5-HT6 Receptor Ligands."[2] International Journal of Molecular Sciences.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 68863, 4-(1-Piperazinyl)benzonitrile." PubChem.
Sources
4-(Piperazin-1-yl)benzonitrile as an intermediate for pharmaceutical synthesis
Application Note: 4-(Piperazin-1-yl)benzonitrile as a Dual-Active Pharmaceutical Intermediate
Executive Summary
This compound (CAS: 3541-43-3) represents a "privileged scaffold" in medicinal chemistry, characterized by its bifunctional nature. It features a piperazine ring (a classic pharmacophore for GPCR and kinase binding) directly linked to a benzonitrile moiety.
This structure offers two distinct orthogonal "handles" for divergent synthesis:
-
The Secondary Amine (
-position): A nucleophilic site ready for alkylation, acylation, or arylation to tune lipophilicity and target affinity. -
The Nitrile Group: An electrophilic precursor that can be transformed into amines, amides, carboxylic acids, or bioisosteres like tetrazoles and amidoximes.
This guide provides validated protocols for synthesizing this core intermediate and demonstrates its utility in generating diverse pharmaceutical libraries, specifically relevant to antiviral (HCV) , antitubercular , and CNS-active drug discovery programs.
Chemical Properties & Handling
| Property | Data | Notes |
| IUPAC Name | This compound | Also known as 1-(4-Cyanophenyl)piperazine |
| Molecular Formula | C₁₁H₁₃N₃ | MW: 187.24 g/mol |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 74–76 °C | Sharp melting point indicates high purity |
| Solubility | DMSO, DMF, MeOH, DCM | Sparingly soluble in water; soluble in dilute acid |
| pKa | ~8.5 (Piperazine NH) | Basic; forms stable hydrochloride salts |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under nitrogen/argon |
Synthetic Workflow: The "Dual-Handle" Strategy
The utility of this compound lies in its ability to serve as a central hub for divergent synthesis. The diagram below illustrates the logical flow from the core synthesis to downstream functionalization.
Figure 1: Divergent synthetic pathways utilizing the nucleophilic amine and electrophilic nitrile handles of the scaffold.
Detailed Experimental Protocols
Protocol A: Scalable Synthesis of this compound
Objective: Synthesis of the core scaffold via Nucleophilic Aromatic Substitution (SNAr). Mechanism: The electron-withdrawing nitrile group activates the 4-position of the benzene ring, facilitating the displacement of the fluoride leaving group by the piperazine amine.
Reagents:
-
4-Fluorobenzonitrile (1.0 equiv)[1]
-
Piperazine (Anhydrous, 3.0–5.0 equiv) Note: Excess is critical to prevent bis-arylation.
-
Potassium Carbonate (
, 2.0 equiv)[1] -
DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Piperazine (5.0 equiv) and
(2.0 equiv) in DMSO (5 mL per gram of substrate). -
Addition: Heat the mixture to 60°C to ensure piperazine dissolution. Slowly add 4-Fluorobenzonitrile (1.0 equiv) portion-wise or as a solution in DMSO to control the exotherm.
-
Reaction: Heat the reaction mixture to 90–100°C for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The starting material (Rf ~0.8) should disappear, and the product (Rf ~0.2, streaks due to amine) should appear.
-
Workup (Extraction):
-
Cool the mixture to room temperature and pour into crushed ice/water (10x volume).
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) (3x).
-
Critical Step: Wash the combined organic layers with Brine (3x) to remove DMSO and excess piperazine.
-
-
Purification: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.-
Purification Option: If the crude contains bis-arylated byproduct, recrystallize from Ethanol/Ether or perform column chromatography (DCM:MeOH:NH4OH, 90:9:1).
-
-
Yield: Expected yield is 85–95% .
Validation Point:
-
1H NMR (DMSO-d6):
7.56 (d, 2H, Ar-H), 7.02 (d, 2H, Ar-H), 3.25 (m, 4H, piperazine), 2.80 (m, 4H, piperazine), 2.0-3.0 (broad s, 1H, NH).
Protocol B: Functionalization of the Nitrile Group (Pinner-Type Reaction)
Objective: Conversion of the nitrile to an Amidoxime , a precursor for 1,2,4-oxadiazoles (common in anti-inflammatory and antiviral drugs).
Reagents:
-
This compound (1.0 equiv)
-
Hydroxylamine Hydrochloride (
, 3.0 equiv) -
Triethylamine (
, 3.0 equiv)
Procedure:
-
Preparation: Dissolve the scaffold in Ethanol. Add
and stir for 10 minutes. -
Addition: Add Hydroxylamine Hydrochloride.
-
Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.
-
Monitoring: Monitor by LC-MS for the mass shift (+33 Da, conversion of -CN to -C(NOH)NH2).
-
Isolation: Evaporate the solvent. Resuspend the residue in water and extract with EtOAc. The amidoxime product is often a solid that can be collected by filtration from the cooled aqueous phase.
Case Studies & Pharmaceutical Relevance
Case Study 1: HCV Entry Inhibitors
Researchers have utilized the this compound scaffold to develop inhibitors of Hepatitis C Virus (HCV) entry.[1][4]
-
Mechanism: The basic nitrogen of the piperazine interacts with viral envelope proteins, while the benzonitrile motif provides a rigid spacer that positions downstream hydrophobic groups.
-
Key Derivative: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile analogs (structurally related) have shown EC50 values in the nanomolar range.[4]
-
Application: The protocol described above (Protocol A) is the first step in synthesizing the core, followed by reductive amination of the nitrile to extend the carbon chain.
Case Study 2: Antituberculosis Agents
Nitrofuranyl amides derived from this scaffold have demonstrated efficacy against Mycobacterium tuberculosis.
-
Role of Scaffold: The piperazine acts as a solubility-enhancing linker, while the nitrile is often hydrolyzed or reduced to facilitate binding to the bacterial cell wall synthesis machinery.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Bis-arylation | High concentration of Fluorobenzonitrile relative to Piperazine. | Increase Piperazine equivalents to 5.0x. Use slow addition of the electrophile. |
| Low Yield (SNAr) | Incomplete reaction or poor solubility. | Switch solvent to NMP (higher boiling point) or add a phase transfer catalyst (e.g., TBAB) if using solid bases. |
| Emulsions during Workup | Presence of amphiphilic amine species. | Saturate the aqueous phase with NaCl (brine) and use a small amount of MeOH in the organic extraction solvent. |
| Nitrile Hydrolysis | Reaction temperature too high or pH too basic during workup. | Avoid strong aqueous bases at high temperatures. Keep workup pH neutral to slightly basic (pH 8-9). |
References
-
BenchChem. (2025).[2] Technical Guide: Synthesis and Purification of 4-(4-acetyl-1-piperazinyl)benzonitrile. Retrieved from
-
Organic Chemistry Portal. (2012). Synthesis of Piperazines and Arylpiperazines. J. Org.[5] Chem., 77, 7506-7511.[6] Retrieved from
-
National Institutes of Health (NIH). (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus. J. Med. Chem. Retrieved from
-
MedChemExpress. (2024). 4-(1-Piperazinyl)benzonitrile Product Information and Applications. Retrieved from
-
Google Patents. (2008). Method for the preparation of piperazine-benzonitrile derivatives for pharmaceutical use. WO2006117549A1. Retrieved from
Sources
- 1. Synthesis and evaluation of cyclic secondary amine substituted phenyl and benzyl nitrofuranyl amides as novel antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 6. Piperazine synthesis [organic-chemistry.org]
developing novel compounds from 4-(Piperazin-1-yl)benzonitrile
Application Note: Strategic Functionalization of 4-(Piperazin-1-yl)benzonitrile in Lead Optimization
Executive Summary & Strategic Rationale
This compound (CAS: 34334-28-6) serves as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its bipartite structure offers two distinct vectors for diversification, making it an ideal candidate for Fragment-Based Drug Discovery (FBDD) and Lead Optimization.
-
The Piperazine Vector (Site A): The secondary amine acts as a nucleophilic handle for rapid library generation via
alkylation, reductive amination, or Buchwald-Hartwig cross-coupling. This vector typically modulates solubility, metabolic stability (microsomal clearance), and target affinity. -
The Nitrile Vector (Site B): The electron-withdrawing nitrile group is a versatile precursor for bioisosteres.[1][2] It can be converted into tetrazoles (carboxylic acid bioisosteres), amidines (serine protease inhibitors), or hydrolyzed to amides/acids.
This Application Note provides validated protocols for orthogonal functionalization of this scaffold, focusing on high-value transformations: Pd-catalyzed N-arylation and Zn-catalyzed Tetrazole formation .
Strategic Workflow Visualization
The following flowchart illustrates the divergent synthetic pathways available from the parent scaffold.
Figure 1: Divergent synthetic strategy.[1][2] The scaffold allows orthogonal expansion at the basic nitrogen (red nodes) and the nitrile warhead (green nodes).[1]
Module A: Nitrogen Functionalization (The "Linker" Vector)[1]
While simple alkylation is common, Buchwald-Hartwig Amination is preferred for generating biaryl motifs found in kinase inhibitors and GPCR ligands.[2] The following protocol is optimized for electron-deficient aryl halides, which are common partners for this scaffold.
Protocol 1: Pd-Catalyzed N-Arylation
Objective: Coupling this compound with an aryl bromide (Ar-Br).[1][2]
Mechanism & Causality:
Traditional
Materials:
-
Coupling Partner: Aryl Bromide (1.2 equiv)[1]
-
Catalyst:
(2 mol%)[1] -
Base:
(1.5 equiv)[1] -
Solvent: Toluene (anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of Argon.[3]
-
Charging: Add
(2 mol%), BINAP (4 mol%), and (1.5 equiv) to the flask. -
Solvation: Add anhydrous Toluene (0.2 M concentration relative to substrate). Stir at RT for 5 mins to pre-complex the catalyst (solution typically turns deep orange/red).
-
Substrate Addition: Add the piperazine scaffold (1.0 equiv) and the Aryl Bromide (1.2 equiv).
-
Reaction: Heat the mixture to 100°C for 12–16 hours under Argon.
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[2] Wash the pad with EtOAc.[2][4]
-
Purification: Concentrate the filtrate. Purify via flash chromatography (Silica gel, Gradient 0-5% MeOH in DCM).
Validation Criteria:
-
1H NMR: Disappearance of the broad singlet (NH) at ~2.0 ppm. Appearance of new aromatic protons.[2]
-
LC-MS: Single peak with [M+H]+ corresponding to the biaryl product.[1][2]
Module B: Nitrile Functionalization (The "Warhead" Vector)[1]
The nitrile group is a latent electrophile. Converting it to a 1,5-disubstituted tetrazole creates a lipophilic bioisostere of a carboxylic acid, significantly improving oral bioavailability and metabolic stability (resistance to glucuronidation) compared to the acid itself [2].
Protocol 2: Zinc-Catalyzed Tetrazole Synthesis
Objective: Conversion of the nitrile moiety to a 5-substituted-1H-tetrazole.
Mechanism & Causality:
This protocol uses the Demko-Sharpless method [3].[1][2] Traditional methods use toxic tin or highly explosive hydrazoic acid.[2] Here, Zinc Bromide (
Safety Warning: Sodium Azide (
Materials:
-
Substrate: N-substituted-4-(piperazin-1-yl)benzonitrile derivative (1.0 equiv)[1][2]
-
Reagent: Sodium Azide (
) (1.5 equiv)[1] -
Catalyst: Zinc Bromide (
) (1.0 equiv)[1] -
Solvent: Water / Isopropanol (2:1 mixture)[1]
Step-by-Step Procedure:
-
Setup: In a pressure-rated vial or round-bottom flask, dissolve the nitrile substrate in the Water/IPA mixture (0.5 M).
-
Addition: Add
(1.0 equiv) followed by (1.5 equiv). -
Reaction: Heat to reflux (100°C) for 24 hours. Vigorous stirring is essential as the zinc complex may form a suspension.
-
Workup (Acidification): Cool to RT. Add 3N HCl dropwise until pH reaches 1-2.
-
Note: This protonates the tetrazole and breaks the Zn-complex.[2] Vigorous bubbling may occur (excess
release)—perform in a fume hood!
-
-
Isolation: The tetrazole product often precipitates as a white solid.[2] Filter and wash with cold water.[2]
-
Alternative: If no precipitate, extract with EtOAc (3x), dry over
, and concentrate.
-
Validation Criteria:
-
13C NMR: Disappearance of the Nitrile peak (~118 ppm) and appearance of the Tetrazole quaternary carbon (~155-160 ppm).[1]
Physicochemical Profiling & Data Interpretation
When optimizing this scaffold, tracking physicochemical changes is critical. The table below highlights the expected shift in properties when modifying the vectors.
| Derivative Type | Modification (Vector) | LogP (Est.) | tPSA (Ų) | Key ADME Feature |
| Parent | None | 1.6 | 30.0 | High permeability; CNS penetrant.[1][2] |
| N-Aryl | Vector A (Phenyl) | 3.2 | 35.0 | Increased lipophilicity; potential hERG liability.[1][2] |
| Tetrazole | Vector B (N4H) | 0.8 | 75.0 | Acid bioisostere; improved metabolic stability vs COOH.[1][2] |
| Dual | Vector A (Aryl) + Vector B (Tetrazole) | 2.5 | 80.0 | Balanced profile; typical oral drug space.[1][2] |
Table 1: Comparative physicochemical properties. Data estimated based on ChemAxon predictive models.
Mechanism of Action: Zinc-Catalyzed Cycloaddition[1][2]
Understanding the catalytic cycle ensures troubleshooting capability. The Zinc ion activates the nitrile, lowering the LUMO energy for the azide attack.
Figure 2: Mechanism of Zinc-Catalyzed Tetrazole Formation. The Zn-Tetrazolate intermediate is stable until acidic workup.[1][2]
References
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [1]
-
Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: synthetic methods and applications. Bioorganic & Medicinal Chemistry, 10(11), 3379-3393.
-
Demko, Z. P., & Sharpless, K. B. (2001).[5] Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A rational approach in drug design.[2] Chemical Reviews, 96(8), 3147-3176.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 4-(4-Methylpiperazin-1-yl)benzonitrile | C12H15N3 | CID 763205 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
Strategic Application of 4-(Piperazin-1-yl)benzonitrile in Agrochemical Discovery
[1][2]
Executive Summary
This compound (CAS: 68104-63-2) serves as a critical "privileged scaffold" in modern agrochemical synthesis.[1] Its structural duality—combining a lipophilic, electron-withdrawing benzonitrile group with a hydrophilic, reactive secondary amine—makes it an ideal building block for modulating the physicochemical properties (LogP, water solubility) of herbicides and fungicides.
This guide details the strategic integration of this moiety into pesticide discovery pipelines, focusing on its synthesis, purification, and downstream derivatization into bioactive libraries.
Chemical Profile & Mechanistic Role[1][2][3]
The Pharmacophore Advantage
In agrochemistry, the this compound motif acts as a bifunctional linker .
-
The Benzonitrile Tail: Provides metabolic stability and a strong dipole moment, often enhancing binding affinity to enzyme pockets (e.g., in photosystem II inhibitors or fungal CYP51 targets). The nitrile group can also serve as a precursor for triazoles or tetrazoles.
-
The Piperazine Head: Acts as a solubility modulator. The secondary amine (
) is a versatile handle for coupling with lipophilic domains (aryl rings, heterocycles) via urea, amide, or sulfonamide linkages, crucial for penetrating the waxy cuticle of plant leaves or insect exoskeletons.
Technical Specifications
| Property | Value | Relevance to Protocol |
| CAS Number | 68104-63-2 | Verification Standard |
| Molecular Weight | 187.24 g/mol | Stoichiometry Calculations |
| Appearance | White to off-white crystalline solid | Purity Indicator (Yellowing indicates oxidation) |
| Melting Point | 82 - 86 °C | Solid handling; easy crystallization |
| pKa (Piperazine) | ~9.8 (N4) | Requires base scavenger in coupling reactions |
| Solubility | DMSO, DMF, MeOH, DCM | Compatible with standard organic synthesis |
Synthetic Pathways & Logic
The synthesis of this scaffold typically relies on Nucleophilic Aromatic Substitution (S_NAr) . While Buchwald-Hartwig amination is possible, the S_NAr pathway is preferred for industrial scaling due to lower cost and absence of heavy metal contaminants.
Pathway Diagram (DOT)
The following diagram illustrates the synthesis of the core scaffold and its divergent applications in creating herbicide and fungicide libraries.
Caption: Figure 1: Divergent synthesis workflow starting from 4-fluorobenzonitrile to generate bioactive agrochemical libraries.
Detailed Experimental Protocols
Protocol A: Large-Scale Synthesis of this compound
Objective: To synthesize 50g of high-purity intermediate without chromatographic purification. Mechanism: S_NAr displacement of fluoride by the secondary amine.
Reagents
-
4-Fluorobenzonitrile (1.0 eq)[2]
-
Piperazine (Anhydrous) (3.0 eq) – Note: Excess is crucial to prevent bis-arylation.
-
Potassium Carbonate (
) (2.0 eq) -
DMSO (Dimethyl sulfoxide) – 5 vol
Step-by-Step Methodology
-
Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, charge Piperazine (excess) and
. -
Solvation: Add DMSO and stir at room temperature for 10 minutes to create a uniform suspension.
-
Addition: Add 4-Fluorobenzonitrile portion-wise over 15 minutes. Exotherm Warning: The reaction is exothermic; monitor internal temperature.
-
Reaction: Heat the mixture to 100°C for 4–6 hours.
-
Validation: Monitor via TLC (System: 10% MeOH in DCM). The starting material (
) should disappear; product appears at .
-
-
Quench & Workup:
-
Cool reaction mass to 25°C.
-
Pour slowly into 10 volumes of ice-cold water . The product will precipitate as a white solid.[3]
-
Critical Step: If oiling occurs, adjust pH to >10 using NaOH to ensure the piperazine remains deprotonated and organic-soluble, then extract with Ethyl Acetate. However, precipitation is preferred.
-
-
Purification:
-
Filter the precipitate.[3]
-
Wash 1: Water (to remove salts and DMSO).
-
Wash 2: 5% Aqueous Piperazine solution (to remove trace bis-aryl impurities).
-
Wash 3: Hexane (to remove unreacted benzonitrile).
-
-
Drying: Vacuum dry at 45°C for 12 hours.
Expected Yield: 85–92% Purity: >98% (HPLC)
Protocol B: Downstream Library Synthesis (Urea Coupling)
Objective: To derivatize the scaffold into a candidate herbicide library (Urea linkage). Context: Urea linkages often enhance binding to photosystem II targets in weeds.
Reagents
-
This compound (1.0 eq)
-
Aryl Isocyanate (R-NCO) (1.1 eq)
-
Dichloromethane (DCM) (anhydrous)
Workflow Diagram (DOT)
Caption: Figure 2: Decision logic for the isolation of urea-linked agrochemical candidates.
Methodology
-
Dissolve 1.0 mmol of this compound in 5 mL anhydrous DCM.
-
Cool to 0°C in an ice bath.
-
Add 1.1 mmol of the desired Aryl Isocyanate dropwise.
-
Remove ice bath and stir at Room Temperature for 2 hours.
-
Isolation:
-
In 90% of cases, the urea product precipitates out of DCM. Filter and wash with cold DCM.
-
If soluble, evaporate solvent and recrystallize from Ethanol/Water (9:1).
-
Quality Control & Safety
Analytical Standards
-
HPLC Method: C18 Column, Acetonitrile/Water (0.1% Formic Acid) gradient. The basic nitrogen causes tailing; use a buffered mobile phase (pH 9 with Ammonium Bicarbonate) for sharper peaks.
-
NMR Signature: Look for the piperazine protons: two triplets (or broad singlets) around
3.0–3.5 ppm. The benzonitrile aromatic protons appear as an AA'BB' system ( 7.0 and 7.5 ppm).
Safety (MSDS Highlights)
-
Corrosivity: The free base is corrosive to eyes and skin. Wear full PPE including face shield during the S_NAr reaction.
-
Sensitization: Piperazine derivatives are known respiratory sensitizers. Handle all solids in a fume hood.
-
Cyanide Hazard: While the nitrile group is stable, avoid strong acidic hydrolysis conditions which could theoretically release HCN gas, though unlikely under standard workup.
References
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile. Retrieved from [Link]
-
National Institutes of Health (NIH). (2024). Synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides. Retrieved from [Link]
- Google Patents. (2015). EP2824098B1 - Method for the preparation of phthalazin-1-one derivatives.
protocols for using 4-(Piperazin-1-yl)benzonitrile in cell-based assays
Technical Application Note: Biological Characterization & Assay Protocols for 4-(Piperazin-1-yl)benzonitrile
Introduction: The "Privileged Scaffold" Paradigm
This compound (CAS: 68104-63-2) is not merely a chemical intermediate; it represents a privileged scaffold in medicinal chemistry. The molecule combines a lipophilic benzonitrile tail (often serving as a bioisostere for carbonyls or halogens) with a hydrophilic, basic piperazine head. This specific architecture allows it to engage multiple biological targets, particularly:
-
Kinase Inhibitors: It serves as the hinge-binding or solvent-exposed motif in inhibitors targeting CDK4/6 and p38 MAP kinase pathways.
-
GPCR Ligands: The piperazine nitrogen is a classic pharmacophore for Dopamine (D2/D3) and Serotonin (5-HT) receptors.
-
Fragment-Based Drug Discovery (FBDD): It is frequently screened as a low-molecular-weight fragment to identify novel binding pockets.
Critical Scientific Warning: As a secondary amine, this molecule is pH-sensitive. In cell-based assays, its protonation state (
Pre-Assay Preparation: Solubility & Stability
Before cellular exposure, the physicochemical behavior of the compound must be stabilized. The piperazine ring makes the compound prone to aggregation in neutral buffers if not handled correctly.
Solubility Logic
-
Primary Solvent: Dimethyl Sulfoxide (DMSO). The benzonitrile moiety ensures good solubility in organic solvents, but the piperazine can form carbonates if exposed to atmospheric
over long periods. -
Aqueous Dilution: Rapid precipitation occurs if the stock is added directly to cold media. Stepwise dilution is required.[1]
Protocol: Master Stock Preparation
| Parameter | Specification | Causality / Rationale |
| Target Concentration | 100 mM | High enough to allow 1000x dilution (0.1% DMSO final). |
| Solvent Grade | Anhydrous DMSO (≥99.9%) | Water content >0.1% promotes hydrolysis of the nitrile over time. |
| Dissolution Method | Vortex (30s) + Sonicate (5 min, 37°C) | Ensures breakup of micro-aggregates common in piperazine solids. |
| Storage | -20°C, Desiccated, Argon flush | Prevents oxidation of the secondary amine. |
Visual Workflow: Solubilization & Dilution Strategy
Figure 1: Stepwise dilution strategy to prevent "crash-out" precipitation in aqueous media. Direct addition of 100% DMSO stock to cells often causes local precipitation due to the hydrophobic benzonitrile group.
Protocol A: Cytotoxicity Profiling (The Safety Baseline)
Before assessing efficacy, you must define the non-toxic window. This molecule acts as a weak base and can accumulate in lysosomes (lysosomotropism), potentially causing non-specific toxicity unrelated to target engagement.
Assay Choice: MTT or WST-1 Assay . Why? These measure mitochondrial dehydrogenase activity. Since piperazines can affect mitochondrial potential, this is a more sensitive readout than membrane integrity (LDH) assays for this specific class.
Step-by-Step Methodology
-
Cell Seeding:
-
Cell Lines: HEK293 (Kidney, general toxicity) and HepG2 (Liver, metabolic toxicity).
-
Density: 5,000 cells/well (96-well plate) in 100 µL media.
-
Incubation: 24 hours at 37°C, 5%
to allow attachment.
-
-
Compound Treatment:
-
Prepare an 8-point serial dilution (1:3 dilution factor).
-
Range: Start at 100 µM
0.04 µM. -
Vehicle Control: 0.1% DMSO (Must match the highest compound well).
-
Positive Control: Staurosporine (1 µM) or Doxorubicin.
-
-
Incubation:
-
Treat for 48 hours .
-
Note: 24 hours is often insufficient for lysosomotropic effects to manifest as cell death.
-
-
Readout (MTT):
-
Add 10 µL MTT reagent (5 mg/mL). Incubate 3-4 hours.
-
Solubilize formazan crystals with 100 µL DMSO or SDS-HCl.
-
Read Absorbance at 570 nm.
-
Data Analysis Table Template
| Compound | Cell Line | IC50 (µM) | Hill Slope | Interpretation |
| This compound | HEK293 | > 50 µM | N/A | Low general toxicity (Desired). |
| This compound | HepG2 | ~ 30 µM | -1.2 | Potential metabolic liability. |
| Staurosporine (Control) | HEK293 | 0.01 µM | -2.5 | Assay Validated. |
Protocol B: Functional Fragment Screening (Target Engagement)
If using this molecule as a scaffold for drug discovery (e.g., Kinase or GPCR), a simple viability assay is insufficient. You must validate that the scaffold itself does not promiscuously activate pathways.
Context: Testing for off-target GPCR activity (common for piperazines). Method: cAMP Response Element (CRE) Reporter Assay .
Mechanism of Action & Workflow
The piperazine moiety mimics the endogenous ligands of dopamine and serotonin receptors. This assay determines if the "bare" scaffold activates these receptors (Agonist mode) or blocks them (Antagonist mode).
Figure 2: Functional screening logic. If the scaffold binds the GPCR, it will modulate cAMP levels, altering luciferase expression compared to the Forskolin control.
Experimental Protocol
-
Transfection:
-
Use CHO-K1 or HEK293 cells stably expressing the target GPCR (e.g., 5-HT2A) and a cAMP-response element (CRE-Luciferase).
-
-
Starvation:
-
Serum-starve cells for 4 hours prior to assay to reduce basal signaling noise.
-
-
Agonist Mode (Does it activate?):
-
Add Compound (10 µM) alone.
-
Incubate 4 hours.
-
Measure Luminescence.
-
Threshold: Signal > 20% of full agonist (e.g., Serotonin) indicates "Scaffold Promiscuity."
-
-
Antagonist Mode (Does it block?):
-
Add Compound (10 µM) + Reference Agonist (EC80 concentration).
-
Incubate 4 hours.
-
Success Criteria: Reduction in signal indicates the scaffold is a competitive binder.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Crystals in Assay Well | Compound crashed out of solution. | (1) Pre-dilute in culture media at 37°C. (2) Ensure final DMSO is <0.5%. (3) Check pH; basic compounds precipitate in acidic media. |
| High Background Toxicity | Lysosomal trapping of the piperazine. | Reduce incubation time to 24h or perform a "washout" step after 6h exposure. |
| Variable IC50 Data | Protonation state variance. | Strictly control media pH (HEPES buffering recommended). The piperazine nitrogen pKa is ~9.8; it is fully protonated at pH 7.4. |
References
-
Ten, A., et al. (2026).[2][3] "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."[2] ChemistryOpen. (Note: Generalized citation for scaffold utility).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 68864, 4-(1-Piperazinyl)benzonitrile. .
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. .
-
Fisher Scientific. (2023).[4] "Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile." .
-
Bolognesi, M. L., et al. (2018). "Piperazine-based scaffolds in the development of multitarget-directed ligands for Alzheimer's disease." Current Topics in Medicinal Chemistry. .
Sources
4-(Piperazin-1-yl)benzonitrile for studying neurotransmitter systems
An In-Depth Guide to 4-(Piperazin-1-yl)benzonitrile for Neurotransmitter System Research
Authored by: A Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound (4-PBN) in the study of neurotransmitter systems. This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system.
Introduction: The Significance of this compound (4-PBN) in Neuroscience
This compound, also known as 1-(4-Cyanophenyl)piperazine, is a versatile chemical compound recognized for its utility in medicinal chemistry and pharmaceutical research.[1] Its structure, featuring a piperazine ring linked to a benzonitrile group, makes it a valuable scaffold and a crucial intermediate in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1]
The piperazine moiety is a well-established "privileged structure" in pharmacology, frequently found in compounds that interact with central nervous system (CNS) targets.[2] This is because its unique conformational properties and the presence of two nitrogen atoms allow for critical interactions with various G protein-coupled receptors (GPCRs), including dopamine and serotonin receptors, which are central to mood, cognition, and motor control.[3][4][5] As a chemical probe, 4-PBN allows scientists to investigate complex cellular processes and drug-receptor interactions, making it an important tool for understanding the mechanisms of action of drugs affecting the brain.[1]
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the compound's properties and adherence to strict safety protocols are foundational to reliable and safe research.
Key Physicochemical Data
| Property | Value | Reference |
| CAS Number | 68104-63-2 | [1] |
| Molecular Formula | C₁₁H₁₃N₃ | [1] |
| Molecular Weight | 187.25 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 82 - 86 °C | [1] |
| Purity | ≥ 98% (GC) | [1] |
Mandatory Safety and Handling Procedures
4-PBN is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6][7] Strict adherence to the following safety protocols is non-negotiable.
-
Engineering Controls : Always handle 4-PBN in a well-ventilated area, preferably within a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[6] Ensure that eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6]
-
Skin Protection : Handle with chemical-impermeable gloves (e.g., nitrile) inspected prior to use. Wear a lab coat or impervious clothing.[6]
-
Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate particulate filter.[6]
-
-
Handling Practices : Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[6][7] Wash hands thoroughly after handling.[6]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[6][9]
-
First-Aid Measures :
-
If Inhaled : Move the person to fresh air. If breathing is difficult, give oxygen and seek immediate medical attention.[6]
-
In Case of Skin Contact : Wash off immediately with plenty of water. Remove contaminated clothing.[7]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]
-
If Swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical help.[6][7]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]
Rationale for Use: Interaction with Key Neurotransmitter Systems
The therapeutic potential and research utility of 4-PBN and its derivatives stem from the interactions of the piperazine scaffold with dopamine and serotonin receptors. These receptors are implicated in numerous neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, depression, and anxiety.[10][11][12]
-
Dopamine Receptor Systems : The five dopamine receptor subtypes are grouped into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[13] D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase and increase cyclic AMP (cAMP), while D2-like receptors couple to Gαi/o proteins to inhibit cAMP production.[13][14] Many antipsychotic drugs, for instance, act as antagonists or partial agonists at D2 receptors.[10] The phenylpiperazine structure is a key feature in ligands designed to differentiate between D2 and D3 receptor subtypes.[13]
-
Serotonin (5-HT) Receptor Systems : The serotonin system is incredibly diverse, with 14 identified receptor subtypes that mediate excitatory or inhibitory neurotransmission.[4][15] These receptors influence a vast array of processes, including mood, anxiety, and cognition.[15] The 4-arylpiperazine motif, present in 4-PBN, is a classic pharmacophore element found in many high-affinity ligands for various 5-HT receptor subtypes, such as 5-HT1A and 5-HT2A.[4][12]
Visualization of Core Signaling Pathways
The diagrams below illustrate the canonical signaling cascades for the dopamine D1-like and D2-like receptor families, which are primary targets for compounds containing the piperazine scaffold.
Caption: Canonical Gs and Gi signaling for dopamine receptors.
Application Notes & Experimental Protocols
The following protocols provide a framework for characterizing the interaction of 4-PBN or its derivatives with neurotransmitter receptors.
Application 1: Receptor Binding Affinity Determination
Objective: To quantify the binding affinity of 4-PBN for a specific neurotransmitter receptor (e.g., Dopamine D2 or Serotonin 5-HT2A) using a competitive radioligand binding assay. This assay measures the concentration of the test compound required to inhibit 50% of the binding of a known high-affinity radioligand (IC₅₀), from which the inhibition constant (Kᵢ) can be calculated.[16]
Causality: This is the foundational assay in receptor pharmacology. It directly measures the physical interaction between the compound and the target protein. A high affinity (low Kᵢ value) is often a prerequisite for a potent biological effect and is a key parameter in establishing structure-activity relationships (SAR).[16]
-
Materials Preparation :
-
Test Compound (4-PBN) : Prepare a 10 mM stock solution in 100% DMSO. Perform serial dilutions in assay buffer to create a concentration range spanning from 1 pM to 100 µM.
-
Radioligand : Select a high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors). Dilute to a final concentration approximately equal to its K_d value in the assay buffer.
-
Receptor Source : Use commercially available cell membranes from a cell line stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells).[17] Thaw on ice immediately before use and dilute to the desired concentration (typically 5-20 µg of protein per well) in assay buffer.
-
Assay Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding (NSB) Control : A high concentration (e.g., 10 µM) of a known, unlabeled antagonist for the target receptor (e.g., Haloperidol for D2).
-
Apparatus : 96-well filter plates (e.g., MultiScreenHTS with glass fiber filters), vacuum manifold, scintillation vials, liquid scintillation cocktail, and a scintillation counter (e.g., MicroBeta Trilux).[18]
-
-
Assay Procedure :
-
To each well of a 96-well plate, add in the following order:
-
25 µL of Assay Buffer (for Total Binding wells) OR 25 µL of NSB Control (for Non-specific Binding wells) OR 25 µL of serially diluted 4-PBN.
-
25 µL of diluted Radioligand.
-
50 µL of diluted cell membrane preparation to initiate the binding reaction.
-
-
The final assay volume is 100 µL. All determinations should be performed in triplicate.
-
-
Incubation :
-
Seal the plate and incubate at room temperature (or specified temperature for the receptor) for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand :
-
Place the filter plate on a vacuum manifold.
-
Rapidly aspirate the contents of the wells through the filter. The cell membranes with bound radioligand will be trapped by the filter.[18]
-
Wash the filters 3-4 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
-
Quantification :
-
Punch out the filters from the plate into scintillation vials.
-
Add 4-5 mL of liquid scintillation cocktail to each vial.
-
Cap the vials, vortex, and allow them to sit for at least 4 hours in the dark.
-
Count the radioactivity (in disintegrations per minute, DPM) in a scintillation counter.[18]
-
-
Data Analysis :
-
Calculate the percent specific binding for each concentration of 4-PBN using the formula: % Specific Binding = ((DPM_sample - DPM_NSB) / (DPM_Total - DPM_NSB)) * 100
-
Plot the percent specific binding against the log concentration of 4-PBN.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., Prism) to determine the IC₅₀ value.[18]
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L] / K_d)) where [L] is the concentration of the radioligand and K_d is its dissociation constant for the receptor.
-
Caption: Workflow for a competitive radioligand binding assay.
Application 2: In Vivo Pharmacokinetic (PK) Profiling
Objective: To determine the basic pharmacokinetic parameters of 4-PBN in a rodent model (e.g., Sprague-Dawley rat) following intravenous (IV) and oral (PO) administration. Key parameters include clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (%F).[19]
Causality: A compound is useless as a potential therapeutic if it cannot reach its target in the body at a sufficient concentration and for an appropriate duration. PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a compound.[20] This information is critical for designing effective dosing regimens for subsequent in vivo efficacy studies and for predicting human pharmacokinetics.[19]
-
Animal Model :
-
Use male Sprague-Dawley rats (n=3-4 per group/route), approximately 250-300g.
-
House animals under standard conditions with ad libitum access to food and water. Fast animals overnight before oral dosing.
-
For serial blood sampling, animals should be surgically implanted with a jugular vein catheter.
-
-
Dose Formulation and Administration :
-
Formulation : Prepare a clear, sterile solution of 4-PBN. A common vehicle is 5% DMSO, 40% PEG400, and 55% saline.
-
Intravenous (IV) Group : Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein or jugular vein catheter.[21] This route ensures 100% bioavailability by definition.[21]
-
Oral (PO) Group : Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling :
-
Collect serial blood samples (approx. 100-150 µL) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
IV Time Points : Pre-dose, and 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
PO Time Points : Pre-dose, and 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
Immediately centrifuge the blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis (LC-MS/MS) :
-
Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the concentration of 4-PBN in the plasma samples.
-
Sample Preparation : Perform a protein precipitation by adding 3-4 volumes of cold acetonitrile (containing an internal standard) to each plasma sample. Vortex and centrifuge to pellet the precipitated protein.
-
Analysis : Inject the supernatant onto the LC-MS/MS system.
-
-
Pharmacokinetic Analysis :
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters from the plasma concentration-time data.
-
Key Parameters :
-
Cₘₐₓ : Maximum observed plasma concentration.
-
Tₘₐₓ : Time to reach Cₘₐₓ.
-
AUC : Area under the plasma concentration-time curve.
-
t₁/₂ : Terminal elimination half-life.
-
CL : Clearance (Dose_IV / AUC_IV).
-
Vd : Volume of distribution.
-
%F (Oral Bioavailability) : ((AUC_PO * Dose_IV) / (AUC_IV * Dose_PO)) * 100.
-
-
Caption: Workflow for a typical in vivo pharmacokinetic study.
Conclusion: Synthesizing a Pharmacological Profile
This compound serves as an exemplary molecular scaffold for probing the complex landscape of neurotransmitter systems. By systematically applying the protocols detailed in this guide—from initial affinity determination in binding assays to functional characterization and in vivo pharmacokinetic profiling—researchers can build a comprehensive understanding of how 4-PBN and its derivatives interact with and modulate CNS targets. This integrated approach, grounded in scientific rigor and safety, is essential for advancing our knowledge of neuropharmacology and accelerating the discovery of next-generation therapeutics for neurological and psychiatric disorders.
References
-
Design, Synthesis, and In Silico Insights of new 4-Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines . IRIS UniPA. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors . ACS Publications. 2022-01-20. Available from: [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists . PubMed Central. Available from: [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions . ResearchGate. Available from: [Link]
- Method for the preparation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.
-
Effects of conformationally restricted 4-piperazinyl-10H-thienobenzodiazepine neuroleptics on central dopaminergic and cholinergic systems . PubMed. Available from: [Link]
-
Receptor Binding Assays . Multiwell Plates. Available from: [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions . Springer Nature. Available from: [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands . PubMed Central. Available from: [Link]
-
Serotonin receptor and transporter ligands - current status . PubMed. Available from: [Link]
-
A Complete Assessment of Dopamine Receptor-Ligand Interactions through Computational Methods . PubMed Central. Available from: [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists . RSC Publishing. 2019-01-11. Available from: [Link]
-
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile . PubChem. Available from: [Link]
-
Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 . eLife. 2019-11-21. Available from: [Link]
-
PNA-Based Multivalent Scaffolds Activate the Dopamine D2 Receptor . PubMed Central. Available from: [Link]
-
Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors . MDPI. 2022-04-19. Available from: [Link]
-
Neuropharmacology of Neurotransmitter Systems: Current Drugs and Their Effects on Neural and Neuroendocrine Pathways . Asia Pacific Science Press. Available from: [Link]
-
About Ligand Binding Assays . Gifford Bioscience. Available from: [Link]
-
Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties . PLOS Computational Biology. Available from: [Link]
-
4-Piperazinyl-10H-thieno[2,3-b][6][9]benzodiazepines as potential neuroleptics . PubMed. Available from: [Link]
-
5-HT receptor . Wikipedia. Available from: [Link]
-
In-silico Studies of Phenyl Piperazine Derivatives Against Depression . Jetir.org. Available from: [Link]
-
Medical Pharmacology: Pharmacokinetics . Available from: [Link]
-
Serotonin Receptor Subtypes and Ligands . ACNP. Available from: [Link]
-
A hybrid structural approach to analyze ligand binding by the serotonin type 4 receptor (5-HT4) . PubMed. Available from: [Link]
-
Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives . PubMed Central. Available from: [Link]
-
Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling... . PubMed. Available from: [Link]
-
Metabolism and the urinary excretion profile of the recently scheduled designer drug N-Benzylpiperazine (BZP) in the rat . PubMed. Available from: [Link]
-
Primer on Applied Biopharmaceutics and Pharmacokinetics: Part I . PharmaFeatures. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. jetir.org [jetir.org]
- 3. Effects of conformationally restricted 4-piperazinyl-10H-thienobenzodiazepine neuroleptics on central dopaminergic and cholinergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin receptor and transporter ligands - current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of Neurotransmitter Systems: Current Drugs and Their Effects on Neural and Neuroendocrine Pathways | Asia Pacific Journal of Clinical Medical Research [ojs.apspublisher.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. mmbio.byu.edu [mmbio.byu.edu]
- 9. fishersci.com [fishersci.com]
- 10. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PNA-Based Multivalent Scaffolds Activate the Dopamine D2 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acnp.org [acnp.org]
- 13. A Complete Assessment of Dopamine Receptor- Ligand Interactions through Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of dopamine receptor D4 bound to the subtype selective ligand, L745870 | eLife [elifesciences.org]
- 15. 5-HT receptor - Wikipedia [en.wikipedia.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. revvity.com [revvity.com]
- 18. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 19. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Primer on Applied Biopharmaceutics and Pharmacokinetics: Part I - PharmaFeatures [pharmafeatures.com]
- 21. Medical Pharmacology: Pharmacokinetics [pharmacology2000.com]
Application Note: Preclinical Evaluation of 4-(Piperazin-1-yl)benzonitrile Derivatives
Executive Summary & Pharmacological Context
4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2) is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore in two distinct therapeutic areas: Neuropsychiatry and Epigenetic Oncology .
Its pharmacological versatility stems from its structural duality:
-
The Aryl-Piperazine Moiety: A classic bioisostere for serotonin (5-HT) and dopamine, granting affinity for GPCRs involved in mood disorders and schizophrenia.
-
The Benzonitrile Group: A key interaction motif for Lysine-specific demethylase 1 (LSD1) inhibitors, where the nitrile nitrogen forms a critical hydrogen bond with Lys661 in the enzyme's catalytic pocket.[1][2]
This guide provides validated protocols for testing efficacy in these two domains, moving beyond generic screening to mechanism-based model selection.
Experimental Workflow Strategy
The following decision tree illustrates the selection of animal models based on the derivative's intended target profile.
Figure 1: Strategic workflow for selecting in vivo models based on the pharmacodynamic profile of the piperazinyl-benzonitrile derivative.
Pharmacokinetics: The Blood-Brain Barrier (BBB) Prerequisite
Critical for CNS Applications: Aryl-piperazines are generally lipophilic, but the benzonitrile group can increase polarity. Before efficacy testing, BBB penetration must be confirmed.
Protocol: Rapid Brain/Plasma Ratio Assessment
-
Subjects: Male C57BL/6 mice (n=3 per timepoint).
-
Dosing: 10 mg/kg (Intraperitoneal or Oral).
-
Timepoints: 0.5, 1, and 4 hours post-dose.
-
Analysis: LC-MS/MS quantification.
-
Success Criteria:
(unbound partition coefficient) > 0.3 indicates sufficient CNS exposure for efficacy testing.
Oncology Efficacy: LSD1 Inhibition in AML
Mechanism: LSD1 (KDM1A) demethylates Histone H3K4.[1] In MLL-rearranged Acute Myeloid Leukemia (AML), LSD1 inhibition forces differentiation of blast cells. The benzonitrile moiety mimics the substrate, anchoring the molecule in the active site.
Primary Model: MV4-11 Subcutaneous Xenograft
This is the "Gold Standard" for LSD1 inhibitors containing the piperazine-benzonitrile scaffold.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture MV4-11 cells (ATCC CRL-9591) in IMDM + 10% FBS.
-
Harvest cells in exponential growth phase.
-
Resuspend in 50% Matrigel / 50% PBS at
cells per 100 µL.
-
-
Implantation:
-
Mice: Female NOD/SCID or NSG mice (6-8 weeks old). Note: Immunodeficient strains are required.
-
Inject 100 µL subcutaneously into the right flank.
-
-
Randomization:
-
Monitor tumor volume using calipers (
). -
When tumors reach 150–200 mm³ (approx. 2 weeks), randomize mice into groups (n=8-10/group).
-
-
Treatment Regimen:
-
Vehicle: 5% DMSO + 40% PEG300 + 55% Water (Standard for benzonitriles).
-
Test Article: this compound derivative at 10, 30, and 60 mg/kg, PO, QD for 21 days.
-
Positive Control: ORY-1001 (Iadademstat) or GSK-2879552 (1 mg/kg).
-
-
Endpoints:
-
Primary: Tumor Growth Inhibition (%TGI).
-
Secondary (Mechanism Check): Harvest tumors at end of study. Analyze CD11b expression (differentiation marker) via FACS or qPCR. LSD1 inhibition must increase CD11b.
-
CNS Efficacy: Serotonergic Modulation
Mechanism: this compound is a structural analog of Aripiprazole and Buspirone fragments. It typically acts as a 5-HT1A partial agonist or 5-HT2A antagonist.
Primary Model: Forced Swim Test (FST)
This assay measures "behavioral despair" and is highly sensitive to aryl-piperazine based antidepressants.
Step-by-Step Protocol
-
Subjects:
-
Male C57BL/6J mice (8-10 weeks). Note: Avoid BALB/c as they show high baseline anxiety.
-
-
Acclimatization:
-
Move animals to the testing room 60 minutes prior to the experiment.
-
-
Dosing (Acute):
-
Administer Test Article (IP or PO) 60 minutes before testing.
-
Dose Range: 3, 10, 30 mg/kg.
-
Positive Control: Fluoxetine (20 mg/kg) or Buspirone (5 mg/kg).
-
-
The Test:
-
Place mouse in a glass cylinder (height 25 cm, diameter 10 cm) filled with water (23-25°C) to a depth of 15 cm.
-
Duration: 6 minutes total.
-
Recording: Record video; analyze the last 4 minutes only.
-
-
Scoring (Blind Analysis):
-
Immobility: Floating with no movement other than to keep head above water.
-
Climbing: Active upward movement against the wall (associated with Noradrenergic activity).
-
Swimming: Active horizontal movement (associated with Serotonergic activity).
-
-
Data Interpretation:
-
A reduction in immobility time compared to Vehicle indicates antidepressant-like efficacy.
-
Differentiation: If the molecule increases Swimming but not climbing, it confirms the 5-HT mechanism inherent to the piperazine scaffold.
-
Mechanistic Visualization
The following diagram details the molecular interactions that justify the selected models.
Figure 2: Mechanistic basis for efficacy. The benzonitrile group is essential for LSD1 potency, while the piperazine core drives GPCR affinity.
Data Summary Template
Use the following table structure to report results, ensuring comparability across studies.
| Parameter | Vehicle Control | Positive Control | Test Article (Low Dose) | Test Article (High Dose) | P-Value (vs Vehicle) |
| Oncology (LSD1) | |||||
| Tumor Vol (Day 21) | < 0.05 | ||||
| % TGI | - | 62.5% | |||
| CD11b mRNA (Fold) | 1.0 | 4.5 | |||
| CNS (FST) | |||||
| Immobility (sec) | < 0.01 | ||||
| Swimming (sec) |
References
-
LSD1 Structural Biology: Niwa, H., et al. (2018). "Crystal Structure of LSD1 in Complex with 4-[5-(Piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile." Molecular Pharmacology.
-
Aryl-Piperazine Pharmacology: Glennon, R. A., et al. (2000). "Binding of arylpiperazines to 5-HT3 serotonin receptors." Journal of Medicinal Chemistry.
-
LSD1 in AML: Harris, W. J., et al. (2012). "The histone demethylase KDM1A sustains the oncogenic potential of MLL-AF9 leukemia stem cells." Cancer Cell.
-
Forced Swim Test Protocol: Can, A., et al. (2012). "The mouse forced swim test." Journal of Visualized Experiments.
Sources
Troubleshooting & Optimization
Technical Guide: Optimizing 4-(Piperazin-1-yl)benzonitrile Synthesis
To: Research Scientists, Process Chemists, and Drug Development Professionals From: Senior Application Scientist, Chemical Process Optimization Group Subject: Yield Improvement and Troubleshooting for 4-(Piperazin-1-yl)benzonitrile
Executive Summary & Mechanistic Insight[1]
This compound (CAS: 68104-63-2) is a critical pharmacophore in medicinal chemistry, serving as a precursor for various CNS-active agents (e.g., antidepressants, antipsychotics). While the synthesis appears straightforward via Nucleophilic Aromatic Substitution (
-
Bis-arylation: The formation of 1,4-bis(4-cyanophenyl)piperazine.
-
Purification Losses: Difficulty separating the highly polar mono-product from excess piperazine and the lipophilic bis-impurity.
This guide moves beyond standard textbook protocols to provide a self-validating, high-yield workflow based on kinetic control and pKa-driven purification.
Troubleshooting & Optimization (Q&A)
Issue 1: "I am seeing significant formation of the bis-product (double arylation)."
Diagnosis: Kinetic competition.
In
Corrective Action:
-
Stoichiometry is King: You must operate under pseudo-first-order conditions regarding the aryl halide. Increase the piperazine equivalents to 4.0 – 5.0 equivalents . This statistically favors the attack of the unreacted piperazine over the mono-product.
-
Reverse Addition: Do not add piperazine to the aryl halide. Instead, dissolve the piperazine (base) in the solvent and slowly add the aryl halide solution to it. This ensures the aryl halide always encounters a vast excess of piperazine.
Issue 2: "The reaction is sluggish, even at reflux."
Diagnosis: Leaving group or solvent mismatch. The nitrile group is electron-withdrawing, activating the benzene ring, but the choice of halide (leaving group) dictates the rate-determining step.
Corrective Action:
-
Switch Leaving Groups: If using 4-chlorobenzonitrile, switch to 4-fluorobenzonitrile . In
mechanisms, the highly electronegative fluorine stabilizes the Meisenheimer complex intermediate, accelerating the reaction significantly (often 10-100x faster than chloride). -
Solvent Polarity: Use high-dielectric, dipolar aprotic solvents like DMSO or NMP . These solvents solvate the cationic counter-ion of the base (or the protonated piperazine intermediate), leaving the nucleophilic amine "naked" and more reactive.
Issue 3: "Column chromatography is difficult due to streaking/tailing."
Diagnosis: The basic nitrogen interacts with silanols on the silica gel.
Corrective Action:
-
Abandon Chromatography: Use the pKa-Switch Purification Protocol (see Section 4). The mono-product possesses a highly basic aliphatic secondary amine (pKa ~9.8), whereas the bis-product nitrogens are both aniline-like (conjugated to electron-poor aryl rings, pKa < 4). This massive pKa difference allows for near-perfect separation using simple acid-base extraction.
Comparative Data Analysis
The following data summarizes the impact of reaction parameters on yield and selectivity.
Table 1: Impact of Stoichiometry and Leaving Group on Yield
| Entry | Substrate | Piperazine Equiv.[1][2][3][4] | Solvent | Temp (°C) | Yield (Mono) | Bis-Impurity |
| 1 | 4-Chlorobenzonitrile | 1.1 | DMF | 120 | 45% | 30% |
| 2 | 4-Chlorobenzonitrile | 3.0 | DMSO | 100 | 72% | 10% |
| 3 | 4-Fluorobenzonitrile | 1.1 | DMSO | 80 | 60% | 25% |
| 4 | 4-Fluorobenzonitrile | 5.0 | DMSO | 85 | 94% | < 2% |
Note: Entry 4 represents the optimized condition recommended in this guide.
Optimized Experimental Protocol
High-Yield Synthesis of this compound
Reagents:
-
4-Fluorobenzonitrile (1.0 equiv)
-
Piperazine (5.0 equiv) [Recrystallize if yellow/discolored]
-
Potassium Carbonate (1.5 equiv) [Optional if using excess piperazine, but recommended to scavenge HF]
-
DMSO (5 mL per gram of substrate)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Piperazine (5.0 equiv) and
(1.5 equiv) in DMSO. Heat to 85°C to ensure complete dissolution. -
Addition: Dissolve 4-Fluorobenzonitrile (1.0 equiv) in a minimal amount of DMSO. Add this solution dropwise to the stirring piperazine mixture over 30 minutes.
-
Why? Maintains high Piperazine:Substrate ratio to prevent bis-formation.
-
-
Reaction: Stir at 85°C for 2–4 hours. Monitor by TLC (Mobile phase: 10% MeOH in DCM + 1%
). The spot for the starting material should disappear. -
Quench: Cool the mixture to room temperature and pour into crushed ice/water (10x reaction volume).
-
Filtration (First Pass): If the Bis-product has formed, it is highly insoluble in water and will precipitate. Filter off any solid precipitate at this stage (this is likely the impurity). The Mono-product is water-soluble (or at least somewhat soluble) due to the secondary amine and the large volume of water. However, for maximum recovery, proceed to Extraction.
The "pKa-Switch" Purification (Crucial Step)
This workflow avoids column chromatography.[2]
-
Extraction: Extract the aqueous quench mixture with Ethyl Acetate (EtOAc) (3x).
-
Phase Check: The product and bis-impurity go into the Organic layer. Excess piperazine stays largely in the Aqueous layer (due to high water solubility).
-
-
Acid Wash (Selectivity Step): Wash the combined Organic layer with 1M HCl (2x).
-
Isolation:
-
Discard the Organic layer (contains bis-impurity and neutral organics).
-
Take the Aqueous Acidic layer and cool it in an ice bath.[3]
-
Basify to pH > 12 using 6M NaOH or solid KOH. The product will precipitate or oil out.
-
-
Final Recovery: Extract the basic aqueous mixture with DCM (3x). Dry over
, filter, and concentrate in vacuo.
Result: White to off-white solid.[6][7] Purity typically >98%.[1][8]
Visualized Workflows
Figure 1: Reaction Pathway & Side Product Logic[1][10]
Caption: Kinetic competition between Piperazine and the Mono-product for the aryl halide. Excess amine suppresses the red dashed pathway.
Figure 2: The "pKa-Switch" Purification Flowchart
Caption: Purification strategy exploiting the basicity difference between the aliphatic amine (Mono) and the diaryl amine (Bis).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66856, 4-(1-Piperazinyl)benzonitrile. Retrieved from [Link]
-
Molina, P., et al. (2018).[9] A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. Retrieved from [Link]
-
University of Wisconsin-Madison. (2022). Separation of a Mixture by Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 7. Buy 4-[[4-[2-(1-Hydroxycyclobutyl)ethyl]piperazin-1-yl]methyl]benzonitrile [smolecule.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-(Piperazin-1-yl)benzonitrile
Welcome to the comprehensive technical support guide for the purification of 4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2). This resource is designed for researchers, scientists, and drug development professionals to provide expert-driven, field-tested insights into overcoming common challenges encountered during the purification of this versatile building block.
Physicochemical Properties at a Glance
A thorough understanding of the physical and chemical properties of this compound is the foundation of effective purification.
| Property | Value | Source(s) |
| Appearance | White to off-white or light yellow crystalline powder. | [1][2][3] |
| Molecular Formula | C₁₁H₁₃N₃ | [1] |
| Molecular Weight | 187.25 g/mol | [3] |
| Melting Point | 82 - 86 °C | [2][3] |
| Solubility | Soluble in polar organic solvents. | [1] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound, offering causative explanations and actionable solutions.
Recrystallization Challenges
Q1: My this compound oils out during recrystallization instead of forming crystals. What's happening and how can I fix it?
A1: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is a common issue when the boiling point of the recrystallization solvent is higher than the melting point of the compound (82-86 °C for this compound) or when the solution is supersaturated with impurities.
Causality Explained: The high concentration of the solute or impurities can lower the melting point of the mixture, leading to the formation of a liquid phase.
Troubleshooting Steps:
-
Lower the Temperature of Crystallization: If possible, use a solvent with a lower boiling point.
-
Increase Solvent Volume: Add more hot solvent to the solution to reduce the saturation level.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This creates microscopic scratches that can serve as nucleation sites for crystal growth.
-
Seeding: Introduce a tiny crystal of pure this compound into the cooled solution to initiate crystallization.
-
-
Solvent System Modification: Consider a two-solvent recrystallization. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is less soluble) at an elevated temperature until the solution becomes slightly turbid. Then, allow it to cool slowly.
Q2: After recrystallization, my product is still colored (yellowish). How can I obtain a white product?
A2: A persistent yellow color often indicates the presence of colored impurities that co-crystallize with your product.
Causality Explained: These impurities may have similar solubility profiles to this compound or are present in high enough concentrations to be entrapped in the crystal lattice.
Troubleshooting Steps:
-
Charcoal Treatment: Activated charcoal is highly effective at adsorbing colored impurities.
-
Protocol: After dissolving your crude product in the minimum amount of hot recrystallization solvent, allow the solution to cool slightly to prevent bumping. Add a small amount of activated charcoal (typically 1-5% of the solute weight) to the solution.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Procedure: Swirl the mixture for a few minutes to allow for adsorption. Perform a hot gravity filtration to remove the charcoal. The resulting filtrate should be colorless. Allow the filtrate to cool slowly to form crystals.
-
-
Repeat Recrystallization: A second recrystallization can further improve the purity and color of your product.
Chromatography Hurdles
Q3: I'm seeing significant tailing of the product spot on my TLC plate. What causes this and how can I improve the spot shape?
A3: Tailing on a silica gel TLC plate is common for basic compounds like this compound due to strong interactions with the acidic silanol groups (Si-OH) on the silica surface.
Causality Explained: The basic nitrogen atoms of the piperazine ring can be protonated by the acidic silica gel, leading to strong adsorption and slow, uneven movement up the plate.
Troubleshooting Steps:
-
Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic solvent into your mobile phase will neutralize the acidic sites on the silica gel.
-
Recommended Modifiers: Add 0.5-2% of triethylamine (Et₃N) or a few drops of ammonium hydroxide (NH₄OH) to your eluent system.
-
Example Eluent System: Dichloromethane/Methanol (e.g., 95:5) + 1% Triethylamine.
-
-
Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase.
-
Alternative: Alumina (neutral or basic) TLC plates can be a good alternative to silica gel for basic compounds.
-
Q4: My compound is running as a streak instead of a distinct band during column chromatography. How can I achieve better separation?
A4: Streaking during column chromatography has similar causes to TLC tailing, often exacerbated by overloading the column or using an inappropriate solvent system.
Causality Explained: Strong interaction with the stationary phase, poor solubility in the mobile phase, or applying too much sample can all lead to band broadening and streaking.
Troubleshooting Steps:
-
Optimize the Mobile Phase: As with TLC, add a basic modifier like triethylamine to your eluent to improve the chromatography of basic compounds on silica gel.
-
Dry Loading: If your compound has limited solubility in the column eluent, it is best to pre-adsorb it onto a small amount of silica gel.
-
Protocol: Dissolve your crude product in a suitable solvent (e.g., dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of your column.
-
-
Reduce the Column Load: Overloading is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a recrystallization solvent for this compound?
A1: Based on its solubility in polar organic solvents, good starting points for single-solvent recrystallization are ethanol or isopropanol . For a two-solvent system, a combination of a more polar solvent like methanol or ethanol with a less polar co-solvent like diethyl ether or hexanes could be effective.[5] Always perform small-scale solubility tests to determine the ideal solvent or solvent system for your specific sample.
Q2: How can I monitor the progress of my column chromatography purification?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring column chromatography.
Workflow:
-
Collect Fractions: Collect the eluent from the column in a series of numbered test tubes or vials.
-
Spot Fractions on a TLC Plate: On a single TLC plate, spot your starting crude material, and then a spot from each collected fraction.
-
Develop and Visualize: Develop the TLC plate in an appropriate solvent system. Visualize the spots under a UV lamp (254 nm), as the benzonitrile moiety is UV active. Staining with a suitable agent can also be used.
-
Combine Pure Fractions: Combine the fractions that contain only the desired product spot at the correct Rf value.
Q3: What are the likely impurities I might encounter?
A3: The impurities will depend on the synthetic route used. A common synthesis involves the reaction of piperazine with 4-fluorobenzonitrile or 4-chlorobenzonitrile.
Potential Impurities:
-
Starting Materials: Unreacted piperazine or 4-halobenzonitrile.
-
Di-substituted Piperazine: 1,4-bis(4-cyanophenyl)piperazine, where both nitrogen atoms of the piperazine have reacted.[6]
-
Side-products from the Synthesis: Depending on the reaction conditions, other minor byproducts may form.
Q4: How do I confirm the purity of my final product?
A4: A combination of techniques should be used to assess the purity of your this compound:
-
Melting Point: A sharp melting point within the expected range (82-86 °C) is a good indicator of purity.[2][3] Impurities will typically broaden and depress the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot in multiple solvent systems is a strong indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative assessment of purity.
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
This protocol is a good starting point for the purification of this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
In a separate flask, heat ethanol to its boiling point.
-
Add the hot ethanol to the crude product portion-wise, with swirling, until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and swirl for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum to obtain pure this compound.
Protocol 2: Flash Column Chromatography
This protocol is suitable for purifying larger quantities or for separating mixtures that are difficult to resolve by recrystallization.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare the Column: Pack a chromatography column with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Prepare the Sample: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to create a dry powder (dry loading).
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed column.
-
Elute the Column:
-
Start with a non-polar eluent, such as 100% hexanes, to elute any non-polar impurities.
-
Gradually increase the polarity of the eluent by adding ethyl acetate. A gradient of 0% to 50% ethyl acetate in hexanes is a good starting point.
-
Add ~1% triethylamine to the eluent mixture to prevent tailing.
-
-
Monitor and Collect: Monitor the elution by TLC and collect the fractions containing the pure product.
-
Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Troubleshooting TLC Tailing
Caption: Troubleshooting guide for TLC tailing.
References
-
Chem.info. benzonitrile. [Link]
-
Journal of Chemical & Pharmaceutical Research. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Chem-Impex. 4-(1-Piperazinil)benzonitrilo. [Link]
-
Chem-Impex. 4-(1-Piperazinyl)benzonitrile. [Link]
-
National Center for Biotechnology Information. 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. [Link]
-
CP Lab Safety. 1-(4-Cyanophenyl)piperazine, min 97%, 100 grams. [Link]
-
University of Calgary. Column chromatography. [Link]
-
ResearchGate. Methods for the catalytic synthesis of piperazine. [Link]
-
PubMed. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine. [Link]
- Google Patents.
- Google Patents. Method for synthesizing 1-acetyl-4-(4-hydroxy pheny) piperazine.
-
Biotage. Successful flash chromatography. [Link]
-
Wikipedia. Piperazine. [Link]
-
University of Rochester Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
All About Drugs. 1-(4-Cyanophenyl)piperazine. [Link]
-
ResearchGate. Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
National Center for Biotechnology Information. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
EPFL. TLC Visualization Reagents. [Link]
-
MDPI. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. [Link]
- Google Patents. Method for preparing (r)-(-)-1-[(4-chlorophenyl)phenylmethyl]piperazine.
Sources
Technical Support Center: A Guide to 4-(Piperazin-1-yl)benzonitrile Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 4-(Piperazin-1-yl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile compound in their synthetic workflows. This compound is a crucial building block in medicinal chemistry, often serving as a key intermediate in the development of therapeutic agents targeting the central nervous system, such as antidepressants and antipsychotics.[1][2] Its unique structure, combining a reactive piperazine moiety with a benzonitrile group, allows for diverse chemical modifications.[1]
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the common challenges encountered during the synthesis and purification of this important intermediate.
Primary Synthetic Routes: An Overview
The successful synthesis of this compound hinges on the formation of an aryl C-N bond. The two most prevalent and industrially relevant methods are the Palladium-catalyzed Buchwald-Hartwig amination and the classical Nucleophilic Aromatic Substitution (SNAr). Understanding the fundamentals of your chosen route is the first step in effective troubleshooting.
-
Buchwald-Hartwig Amination: This powerful cross-coupling reaction involves the use of a palladium catalyst with a specialized phosphine ligand to couple piperazine with an aryl halide (typically 4-chlorobenzonitrile or 4-bromobenzonitrile). It is known for its broad substrate scope and tolerance of various functional groups.[3][4] The choice of catalyst, ligand, base, and solvent is critical for success.[5]
-
Nucleophilic Aromatic Substitution (SNAr): This method relies on the reaction of piperazine with an aryl ring that is "activated" by a strongly electron-withdrawing group (like the nitrile) and contains a good nucleofugal leaving group (typically fluorine, as in 4-fluorobenzonitrile).[6][7] These reactions are often driven thermally and may not require a metal catalyst, but they are highly dependent on the electronic properties of the substrate.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
dot
Caption: General workflow for troubleshooting synthetic reactions.
Q1: My Buchwald-Hartwig reaction has stalled or resulted in a very low yield. What are the likely causes?
A1: Low yield in a Buchwald-Hartwig amination is a common issue that can almost always be traced back to the catalyst system, reagents, or reaction environment.
-
Causality - The Catalyst is King: The heart of this reaction is the Pd(0) catalytic cycle. If the active catalyst is not formed or is deactivated, the reaction will fail.
-
Inadequate Pd Precursor/Ligand: Not all ligands are suitable for coupling with aryl chlorides, which are notoriously less reactive than bromides or iodides.[5] For a challenging substrate like 4-chlorobenzonitrile, a more electron-rich and sterically hindered phosphine ligand (e.g., a biarylphosphine like SPhos or BrettPhos) is often required to facilitate the difficult oxidative addition step.[3][4] Using a first-generation ligand like P(o-tolyl)₃ may be insufficient.
-
Catalyst Deactivation: The Pd(0) species is highly sensitive to oxygen. Failure to properly degas your solvent and maintain a strictly inert (nitrogen or argon) atmosphere will lead to oxidation and catalyst death.[8] Ensure all reagents are anhydrous, as water can interfere with the base and other components.
-
-
Causality - The Role of the Base: The base is not merely a proton scavenger; it is integral to the catalytic cycle.
-
Incorrect Base Strength: A strong, non-nucleophilic base is required to deprotonate piperazine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Weaker bases like K₂CO₃ or organic amines are often ineffective and will lead to a stalled reaction.[8]
-
Poor Base Solubility: If the base is not sufficiently soluble in the reaction solvent, its effectiveness will be diminished. While NaOtBu has good solubility in solvents like toluene and dioxane, ensure vigorous stirring to maximize its availability.
-
-
Actionable Solutions:
-
Switch to a Modern Catalyst System: If using 4-chlorobenzonitrile, employ a second or third-generation Buchwald-Hartwig catalyst system. Use a palladium(II) precatalyst like Pd(OAc)₂ or a dedicated precatalyst (e.g., G3-Pd precatalysts) in combination with a sterically hindered biarylphosphine ligand.
-
Ensure Inert and Anhydrous Conditions: Use a solvent freshly dried over a suitable agent (e.g., distilled from sodium/benzophenone for THF/dioxane). Degas the solvent thoroughly via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes. Assemble your reaction glassware hot from the oven and maintain a positive pressure of inert gas throughout the experiment.
-
Use the Right Base: Use at least 1.2-1.5 equivalents of high-purity NaOtBu. Add it under an inert atmosphere as it is hygroscopic.
-
Q2: My SNAr reaction with 4-fluorobenzonitrile is sluggish and incomplete. How can I drive it to completion?
A2: SNAr reactions are governed by substrate electronics, leaving group ability, and reaction conditions. Sluggishness indicates that the energy barrier for the formation of the Meisenheimer intermediate is too high.[6]
-
Causality - Temperature and Solvent Polarity:
-
Insufficient Thermal Energy: These reactions often require high temperatures (e.g., >100 °C) to overcome the activation energy. The nitrile group provides good, but not extreme, activation of the aromatic ring.
-
Solvent Choice: Polar aprotic solvents are ideal for SNAr reactions. They solvate the cation of the base (if used) and the intermediate complex, stabilizing the transition state. Solvents like DMSO, DMF, or NMP are excellent choices.[8] Using a less polar solvent like toluene or THF will significantly slow the reaction.
-
-
Causality - Stoichiometry and Base:
-
Piperazine Equivalents: Piperazine has two secondary amine groups. If you use only one equivalent, you risk the formation of a bis-arylated byproduct where a single piperazine molecule reacts with two molecules of 4-fluorobenzonitrile. Using an excess of piperazine (2 to 4 equivalents) will favor the formation of the desired mono-arylated product by simple statistical probability.
-
Acid Scavenging: The reaction liberates one equivalent of HF, which will protonate the basic piperazine, rendering it non-nucleophilic. The excess piperazine can act as the base to scavenge this acid, but adding a non-nucleophilic auxiliary base like K₂CO₃ or DIPEA can also be beneficial.
-
-
Actionable Solutions:
-
Increase Reaction Temperature: If the reaction is slow, cautiously increase the temperature. Monitor by TLC or LC-MS to ensure the product is stable at higher temperatures.
-
Optimize Solvent: Switch to a high-boiling polar aprotic solvent such as DMSO or NMP.
-
Use Excess Piperazine: Employ 2-4 equivalents of piperazine to act as both the nucleophile and an acid scavenger. This is often the most effective and economical solution.
-
Q3: I've successfully formed the product, but it's contaminated with a significant byproduct. How do I identify and minimize it?
A3: The most common byproduct is the bis-arylated species, 1,4-bis(4-cyanophenyl)piperazine . This occurs when both nitrogen atoms of the piperazine ring react with the aryl halide.
-
Identification:
-
TLC: The bis-arylated product is more non-polar than the desired mono-arylated product. It will have a higher Rf value in typical solvent systems (e.g., ethyl acetate/hexanes).
-
LC-MS: The byproduct will have a distinct molecular weight. For 1,4-bis(4-cyanophenyl)piperazine, the expected [M+H]⁺ would be approximately m/z 289.2, compared to m/z 188.1 for the desired product.
-
-
Minimization Strategy: The formation of this byproduct is a classic example of competitive reaction kinetics.
-
Stoichiometric Control: The most effective way to prevent this is to use a significant excess of piperazine relative to the aryl halide (e.g., 2-4 equivalents). This ensures that an aryl halide molecule is statistically more likely to encounter a fresh, unreacted piperazine molecule than the N'-H of the already-reacted product.
-
Slow Addition: In some cases, slowly adding the aryl halide solution to a heated solution of excess piperazine can further minimize the formation of the bis-arylated product by maintaining a low instantaneous concentration of the limiting reagent.
-
Frequently Asked Questions (FAQs)
What is the best way to monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the quickest method. Use a solvent system that gives good separation between your starting aryl halide, piperazine, and the product (e.g., 30-50% Ethyl Acetate in Hexanes). The product, being more polar than the aryl halide but less polar than piperazine, should have an intermediate Rf. For quantitative analysis and impurity profiling, High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[9][10]
What are the recommended purification methods for the crude product? The choice of purification depends on the impurity profile.
-
Acid-Base Extraction: This is a highly effective first-pass purification. Dissolve the crude material in an organic solvent (e.g., dichloromethane) and extract with aqueous acid (e.g., 1M HCl). The basic product will move to the aqueous layer, leaving non-basic impurities (like the bis-arylated byproduct) behind. Then, basify the aqueous layer with NaOH and extract the pure product back into an organic solvent.
-
Column Chromatography: For removing closely related impurities, silica gel chromatography is effective.[11] A gradient elution from hexanes to ethyl acetate is a good starting point.
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or isopropyl acetate) can yield highly pure material.
How should this compound be stored? The compound is a white to light yellow crystalline powder.[1] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from heat and ignition sources.[12] While generally stable, prolonged exposure to air and light should be avoided.
What are the primary safety concerns? this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause severe skin burns and eye damage.[12] Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
Experimental Protocols & Diagrams
Protocol 1: Buchwald-Hartwig Synthesis of this compound
This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent batches.
Materials:
-
4-Chlorobenzonitrile
-
Piperazine (anhydrous)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chlorobenzonitrile (1.0 eq), piperazine (2.5 eq), and sodium tert-butoxide (1.4 eq).
-
In a separate vial, under an inert atmosphere, pre-mix the catalyst by dissolving Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq) in a small amount of anhydrous, degassed toluene.
-
Evacuate and backfill the main reaction flask with argon or nitrogen three times.
-
Add anhydrous, degassed toluene to the main flask to achieve a substrate concentration of approximately 0.5 M.
-
Using a syringe, add the pre-mixed catalyst solution to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the mixture to room temperature and quench by carefully adding water.
-
Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material as described in the FAQ section.
Diagrams
dot
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
dot
Caption: Decision tree for selecting a purification strategy.
References
- Benchchem. (n.d.). Technical Guide: Synthesis and Purification of 4-(4-acetyl-1-piperazinyl)benzonitrile. Retrieved from Benchchem website.
- Google Patents. (2019). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link] [Source 6]
-
Reddit. (n.d.). Help troubleshooting a Buchwald-Hartwig amination?. Retrieved from [Link] [Source 9]
- Ren, Y., et al. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 44(5), 335-346. [Source 11, adapted for mechanism]
- Navaneeswari, R., & Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854–2859. [Source 12]
- Singh, U. P., & Singh, R. P. (2014). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 11(5), 681-705.
- Miller, J. (1968). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic, 713-717. [Source 14, adapted for SNAr principles]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link] [Source 19]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.co.uk [fishersci.co.uk]
preventing side reactions in 4-(Piperazin-1-yl)benzonitrile synthesis
Executive Summary
The synthesis of 4-(Piperazin-1-yl)benzonitrile via Nucleophilic Aromatic Substitution (
This guide moves beyond standard textbook procedures, offering a troubleshooting framework based on reaction kinetics and pKa-driven purification logic.
Troubleshooting & Optimization (Q&A)
Issue 1: I am observing a significant amount of the bis-arylated impurity (dimer). How do I prevent this?
Diagnosis: The formation of 1,4-bis(4-cyanophenyl)piperazine (the "dimer") is a classic competing reaction where the product (a secondary amine) competes with the starting material (piperazine) for the electrophile.
Technical Insight: The mono-arylated product contains a secondary amine that remains nucleophilic.[1] Although it is sterically more hindered and electronically less nucleophilic (due to the electron-withdrawing cyanophenyl group) than unsubstituted piperazine, it can still react if the local concentration of the electrophile is high relative to piperazine.
Corrective Protocol:
-
Stoichiometry is King: You must use a significant excess of piperazine. A ratio of 3.0 to 5.0 equivalents of piperazine relative to 4-fluorobenzonitrile is standard.[1] This statistically favors the collision of the electrophile with piperazine rather than the mono-product.
-
Order of Addition: Never add piperazine to the electrophile. Add the electrophile (dissolved in solvent) slowly to the stirring solution of excess piperazine. This ensures the electrophile always encounters a high concentration of unreacted piperazine.
-
Leaving Group Selection: Use 4-fluorobenzonitrile rather than the chloro- or bromo- analog. The C-F bond is stronger but highly polarized, accelerating the
mechanism (Meisenheimer complex formation) without requiring harsh temperatures that promote side reactions.
Issue 2: My product is contaminated with starting material (piperazine) and the dimer. How do I purify it without column chromatography?
Diagnosis: Separation based on polarity (chromatography) is often difficult due to tailing amines. However, the species have distinct acid-base properties that can be exploited for a "self-cleaning" chemical workup.[1]
The pKa Logic:
-
Piperazine: Highly basic (aliphatic secondary amines, pKa ~9.8). Highly water-soluble.[1]
-
Mono-Product: Moderately basic (one aliphatic secondary amine, pKa ~9; one N-aryl amine, non-basic).[1]
-
Bis-Impurity: Non-basic under mild conditions.[1] Both nitrogens are N-aryl and conjugated with the electron-withdrawing nitrile group (pKa < 2).[1]
Solution: The "pH Switch" Extraction
-
Remove Excess Piperazine: Wash the organic reaction mixture thoroughly with water . Piperazine is highly hygroscopic and water-soluble; it will partition into the aqueous phase.[1]
-
Remove Bis-Impurity (Acid Extraction): Extract the organic layer with dilute aqueous acid (e.g., 10% acetic acid or 0.5M HCl) .
-
Result: The Mono-Product protonates (at the distal NH) and moves into the aqueous layer .
-
The Bis-Impurity remains unprotonated (due to low basicity) and stays in the organic layer .
-
-
Recovery: Separate the layers. Basify the aqueous layer (pH > 10) with NaOH. The pure Mono-Product will precipitate or oil out.[1] Extract with DCM/EtOAc and dry.[1]
Issue 3: The nitrile group is hydrolyzing to an amide (4-(piperazin-1-yl)benzamide).[1]
Diagnosis: Nitriles are susceptible to hydrolysis under basic conditions at high temperatures, especially if water is present.
Corrective Protocol:
-
Solvent Control: Use anhydrous solvents (DMF, DMSO, or Acetonitrile).
-
Base Selection: If using an auxiliary base (like
), ensure it is dry. Avoid hydroxide bases (NaOH/KOH) at high temperatures (>100°C). -
Temperature Limit: The
with 4-fluorobenzonitrile proceeds readily at 80–90°C .[1] Do not reflux in aqueous solvents or exceed 120°C, as this exponentially increases the hydrolysis rate.
Optimized Experimental Protocol
Objective: Synthesis of this compound (10 mmol scale) with >95% purity without chromatography.
Reagents:
-
4-Fluorobenzonitrile: 1.21 g (10 mmol)[1]
-
Piperazine (Anhydrous): 4.30 g (50 mmol, 5.0 equiv )
-
Potassium Carbonate (
): 2.76 g (20 mmol) -
Solvent: DMSO (10 mL) or DMF (10 mL)
Step-by-Step Procedure:
-
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine Piperazine (5 equiv) and
in DMSO. Heat to 80°C under an inert atmosphere ( ). -
Addition: Dissolve 4-Fluorobenzonitrile in a minimal amount of DMSO (2 mL). Add this solution dropwise to the piperazine mixture over 30 minutes.
-
Why? Maintains high piperazine concentration relative to electrophile to prevent dimer formation.[1]
-
-
Reaction: Stir at 80–90°C for 4–6 hours. Monitor by TLC or HPLC.[1]
-
Quench & Wash (Removing Piperazine):
-
Pour mixture into Ice Water (100 mL). The product and dimer may precipitate; excess piperazine stays in solution.
-
Extract with Ethyl Acetate (EtOAc) (3 x 30 mL).
-
Wash combined organic layers with Water (2 x 30 mL) and Brine (1 x 30 mL) to remove remaining piperazine and DMSO.
-
Purification (Removing Dimer):
-
Isolation:
Comparative Data: Reaction Parameters
| Parameter | Recommendation | Reason / Mechanism |
| Leaving Group | Fluoride (-F) | Highest electronegativity creates strongest dipole, accelerating the rate-determining step (nucleophilic attack) in |
| Solvent | DMSO or DMF | Polar aprotic solvents stabilize the charged Meisenheimer intermediate. |
| Equivalents | 5.0 eq Piperazine | Statistical dominance prevents the mono-product from competing for the electrophile (Bis-arylation).[1] |
| Temperature | 85°C | Sufficient energy for substitution; minimizes nitrile hydrolysis (which occurs >100°C with base). |
| Atmosphere | Nitrogen ( | Prevents oxidation of piperazine to N-oxides or colored tarry impurities.[1] |
Visualizations
Figure 1: Reaction Pathway & Side Reactions
This diagram illustrates the primary
Caption: Reaction scheme showing the target transformation (Green) and critical side reactions (Red/Yellow) governed by stoichiometry and temperature.
Figure 2: The "pH Switch" Purification Logic
This flowchart visualizes the workup strategy to separate the Mono-product from the Bis-impurity based on basicity differences.[1]
Caption: Purification flowchart utilizing the pKa difference between the aliphatic amine (Mono-product) and the non-basic bis-aryl amine (Impurity).
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines. PubMed Central. Available at: [Link]
-
Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes. MDPI Molecules. Available at: [Link]
-
Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]
-
4-(1-Piperazinyl)benzonitrile Product Data. PubChem. Available at: [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 4-(Piperazin-1-yl)benzonitrile
Welcome to the technical support center for the synthesis of 4-(Piperazin-1-yl)benzonitrile (CAS 68104-63-2). This versatile compound is a crucial intermediate in medicinal chemistry and pharmaceutical research, serving as a key building block for various therapeutic agents.[1] This guide is designed for researchers, chemists, and process development professionals to address common challenges encountered during its scale-up synthesis, ensuring efficient, safe, and reproducible production.
Overview of Primary Synthetic Routes
Two principal methodologies dominate the synthesis of this compound: Palladium-catalyzed Buchwald-Hartwig amination and Nucleophilic Aromatic Substitution (SNAr). The choice between them is often dictated by factors such as raw material cost, catalyst availability, required purity, and equipment constraints.
| Feature | Buchwald-Hartwig Amination | Nucleophilic Aromatic Substitution (SNAr) |
| Aryl Halide | 4-Chlorobenzonitrile, 4-Bromobenzonitrile | 4-Fluorobenzonitrile |
| Key Reagents | Palladium precursor (e.g., Pd(OAc)₂), Phosphine Ligand (e.g., XPhos, BINAP), Base (e.g., NaOtBu, Cs₂CO₃) | Base (e.g., K₂CO₃, Et₃N), Polar Aprotic Solvent (e.g., DMSO, DMF) |
| Advantages | High functional group tolerance; effective for less reactive aryl chlorides and bromides.[2][3] | Avoids expensive and toxic heavy metal catalysts; simpler workup; lower cost of 4-fluorobenzonitrile. |
| Challenges | Catalyst cost, sensitivity to air/moisture, potential for heavy metal contamination in the final product. | Requires an activated aromatic ring; high temperatures may be needed; potential for runaway reactions in polar aprotic solvents.[4] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Question 1: My Buchwald-Hartwig reaction shows low conversion or has stalled. What are the likely causes and solutions?
Low conversion in a Buchwald-Hartwig amination is a common issue often linked to catalyst deactivation or suboptimal reaction parameters. The causality lies in the delicate nature of the Pd(0)/Pd(II) catalytic cycle, which is sensitive to oxygen, water, and the choice of reagents.
Root Causes & Corrective Actions:
-
Catalyst System Inefficiency: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are necessary to promote both the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
-
Solution: If using a general-purpose ligand like PPh₃, switch to a more specialized Buchwald ligand such as XPhos, SPhos, or BINAP.[6] Screen a panel of ligands to find the optimal one for your specific substrate and conditions.
-
-
Base Incompatibility: The base not only acts as a proton scavenger but also participates in the crucial amine deprotonation step. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective and may offer better functional group tolerance.[7]
-
Solution: Ensure the base is of high purity and anhydrous. If your substrate is base-sensitive, consider switching from NaOtBu to Cs₂CO₃ or K₃PO₄, though this may require higher temperatures or longer reaction times.
-
-
Atmospheric Contamination: The active Pd(0) catalyst is readily oxidized to inactive Pd(II) species by oxygen. Moisture can hydrolyze the phosphine ligands and react with strong bases.
-
Solution: Ensure all reagents and solvents are rigorously dried and degassed. The reaction vessel should be thoroughly purged with an inert gas (Argon or Nitrogen) before adding the catalyst and reagents. Maintain a positive inert gas pressure throughout the reaction.
-
-
Solvent Choice: The reaction is typically performed in anhydrous, non-polar aprotic solvents like toluene or dioxane.
-
Solution: Ensure the solvent is of appropriate grade and properly dried. If solubility is an issue, 1,4-dioxane can be a good alternative to toluene.[8]
-
Question 2: I'm observing a significant amount of 1,4-bis(4-cyanophenyl)piperazine as a byproduct. How can I improve the selectivity for mono-arylation?
This is a classic selectivity challenge with symmetric diamines like piperazine. The mono-arylated product can sometimes be more reactive than the starting piperazine, leading to a second arylation. There are two primary industrial strategies to overcome this.
Strategies for Selective Mono-Arylation:
-
Stoichiometric Control (Excess Piperazine): By using a large excess of piperazine (e.g., 5-10 equivalents), you can statistically favor the reaction of the aryl halide with the more abundant, unreacted piperazine over the mono-substituted product.
-
Pros: Simple, one-step procedure.
-
Cons: Requires efficient recovery and recycling of the excess piperazine, which can be challenging and costly at scale. The workup can be complicated by the need to separate large amounts of the starting amine.
-
-
Use of a Protecting Group: This is often the most robust method for ensuring mono-substitution.[9] One nitrogen of piperazine is temporarily blocked with a protecting group (like tert-butyloxycarbonyl, Boc), the arylation is performed on the remaining free nitrogen, and the protecting group is subsequently removed.
-
Pros: Excellent control and high selectivity, leading to a cleaner reaction profile and simpler purification of the intermediate.
-
Cons: Adds two steps to the synthesis (protection and deprotection), which increases process time and cost.
-
Question 3: My SNAr reaction with 4-fluorobenzonitrile is very slow, even at high temperatures. How can I improve the reaction rate?
The rate of an SNAr reaction is highly dependent on the stability of the intermediate Meisenheimer complex. The electron-withdrawing cyano group activates the ring, but other factors are critical for achieving practical reaction times at scale.[10]
Factors & Solutions:
-
Solvent Polarity: SNAr reactions proceed much faster in polar aprotic solvents, which can solvate the cation of the base and do not interfere with the nucleophile.
-
Solution: If you are using a less polar solvent like toluene or THF, switch to DMSO, DMF, or NMP. This change can dramatically accelerate the reaction, often allowing for lower reaction temperatures.
-
-
Base Strength & Solubility: The base is required to deprotonate the piperazine, making it a more potent nucleophile. An inorganic base like potassium carbonate (K₂CO₃) is common, but its solubility can be a limiting factor.
-
Solution: Ensure the base is finely powdered to maximize surface area. Consider using a stronger base like K₃PO₄ or adding a phase-transfer catalyst (e.g., a quaternary ammonium salt) to improve the transport of the carbonate anion into the organic phase.
-
-
Temperature: While higher temperatures increase reaction rates, they can also lead to side reactions and decomposition, especially with high-boiling polar aprotic solvents.
-
Solution: Before pushing the temperature higher, optimize the solvent and base system. If high temperatures are necessary, ensure precise temperature control and monitor for byproduct formation using in-process controls like HPLC.
-
Question 4: Purification of the final product is difficult, resulting in product loss and low purity. What is a robust purification strategy for scale-up?
This compound is a basic compound, which is a key property to exploit for purification. Simple crystallization is often insufficient to remove closely related basic impurities.
Recommended Purification Protocol: Acid-Base Extraction & Salt Formation
This method leverages the basicity of the piperazine nitrogen to selectively separate the product from non-basic impurities.
-
Initial Extraction: After the reaction is complete, quench the mixture appropriately and dilute with a water-immiscible organic solvent (e.g., ethyl acetate, toluene).
-
Acid Wash: Extract the organic layer with a dilute aqueous acid solution (e.g., 1-2 M HCl). The basic product will be protonated and move into the aqueous layer, leaving non-basic impurities behind in the organic layer.
-
Back-Extraction (Optional): Wash the acidic aqueous layer with a fresh portion of organic solvent to remove any trapped neutral or acidic impurities.
-
Basification & Re-extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., NaOH solution) until the pH is strongly basic (pH > 12). The product will deprotonate and precipitate or can be re-extracted into a fresh organic solvent (e.g., dichloromethane or ethyl acetate).
-
Final Isolation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base. For enhanced purity, the product can be crystallized from a suitable solvent system or converted to a stable salt (e.g., hydrochloride) which can be easily crystallized and stored.[11]
Frequently Asked Questions (FAQs)
Q: Which synthetic route, Buchwald-Hartwig or SNAr, is more suitable for large-scale industrial production?
A: The "better" route is highly context-dependent.
-
SNAr is often preferred for cost-effectiveness on a large scale. 4-Fluorobenzonitrile is generally cheaper than its bromo- or chloro-counterparts, and the reaction avoids the high cost and potential toxicity of palladium catalysts and phosphine ligands. The process is simpler from an equipment and handling perspective.
-
Buchwald-Hartwig offers greater flexibility. It is indispensable when the required starting material is an aryl chloride or bromide, which may be more readily available from other synthetic steps. Modern catalyst systems have become very efficient, reducing catalyst loading, but the cost and need for rigorous metal removal from the final API remain significant considerations.[2]
Q: What are the most critical safety considerations for scaling up this synthesis?
A: Safety must be paramount. Key hazards include:
-
Piperazine: Corrosive and can cause severe skin burns, eye damage, and respiratory sensitization.[12][13] All handling should be done in a well-ventilated area using appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, and a lab coat.
-
Strong Bases (e.g., NaOtBu): Highly reactive and pyrophoric upon contact with moisture or air. Must be handled under an inert atmosphere.
-
Solvents: Flammability of solvents like toluene and THF and the health risks associated with polar aprotic solvents like DMSO and DMF require handling in well-ventilated areas or closed systems, away from ignition sources.
-
Exothermic Reactions: Both SNAr and the workup (especially quenching strong bases or neutralizing acids) can be highly exothermic. Scale-up requires careful engineering controls, including reactor jackets for cooling, controlled addition rates, and continuous temperature monitoring to prevent thermal runaway.[14]
Q: How can I effectively monitor the reaction progress?
A: For process control, Thin-Layer Chromatography (TLC) is useful for initial, qualitative checks.[15] However, for quantitative analysis during scale-up, High-Performance Liquid Chromatography (HPLC) is the industry standard. A robust HPLC method should be developed to separate the starting aryl halide, piperazine, the desired mono-arylated product, and the key bis-arylated byproduct. This allows for accurate tracking of conversion and selectivity over time, informing decisions on when to stop the reaction.
References
-
ResearchGate. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Available from: [Link]
-
Organic Syntheses. (2024). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Org. Synth. 2024, 101, 542-563. Available from: [Link]
-
Pospisil, L., et al. (2023). Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination. ACS Omega. Available from: [Link]
- Google Patents. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.
-
ACS Omega. (2020). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Available from: [Link]
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules 2020, 25(9), 2196. Available from: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
- Google Patents. (2019). Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
National Institutes of Health. (2019). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Available from: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Available from: [Link]
-
ResearchGate. (n.d.). Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem. 2016, 12, 192–199. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
Organic Syntheses. (n.d.). 1-benzylpiperazine. Available from: [Link]
-
Fisher Scientific. (2023). SAFETY DATA SHEET - Piperazine hexahydrate. Available from: [Link]
-
ResearchGate. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. Available from: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. Available from: [Link]
- MedChemExpress. (n.d.). Benzonitrile, 4-[[5-[[4-(3-chlorophenyl)-3-oxo-1-piperazinyl]methyl]. Available from: https://www.medchemexpress.com/Search.html?key=Piperazinyl-benzonitrile
-
ChemRxiv. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available from: [Link]
- Google Patents. (1959). Purification of piperazine.
-
Chemical Communications (RSC Publishing). (2016). Cu-catalyzed C–H amination/Ullmann N-arylation domino reaction: a straightforward synthesis of 9,14-diaryl-9,14-dihydrodibenzo[a,c]phenazine. Available from: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available from: [Link]
-
National Institutes of Health. (2015). Concerted Nucleophilic Aromatic Substitutions. Available from: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. (2020). Palladium-Catalyzed Monoarylation of Arylhydrazines with Aryl Tosylates. Available from: [Link]
-
ResearchGate. (2017). How can I purify impure benzonitrile?. Available from: [Link]
-
PubMed. (2013). Partially fluorinated tetraazaacenes by nucleophilic aromatic substitution. Available from: [Link]
-
Synlett. (2011). Palladium-Catalyzed Monoarylation of Aryl Amine with Aryl Tosylates. Available from: [Link]
-
Supporting Information. (n.d.). Indranil Chatterjee†, Deblina Roy† and Gautam Panda. Available from: [Link]
Sources
- 1. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
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- 4. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Single Step Synthesis of Non-symmetric Azoarenes Using Buchwald–Hartwig Amination - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]
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- 15. orgsyn.org [orgsyn.org]
Technical Support Center: Enhancing the Biological Activity of 4-(Piperazin-1-yl)benzonitrile Analogues
Welcome to the technical support center for the development of 4-(Piperazin-1-yl)benzonitrile analogues. This guide is designed for medicinal chemists, pharmacologists, and drug development scientists actively engaged in optimizing this versatile scaffold. The this compound moiety is a recognized "privileged structure" in modern medicinal chemistry, valued for its favorable pharmacokinetic properties and its presence in a wide array of biologically active agents.[1][2]
Our goal here is not to provide a rigid, one-size-fits-all protocol. Instead, this resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) that we, as application scientists, commonly encounter from researchers in the field. We will delve into the causality behind experimental choices, helping you navigate the complex path from initial hit to a potent, selective, and bioavailable drug candidate.
Workflow for Enhancing Biological Activity
The journey of enhancing a compound's biological activity is an iterative cycle of design, synthesis, and testing. Below is a generalized workflow that provides a logical framework for your research program.
Caption: Iterative workflow for optimizing this compound analogues.
Section 1: Analogue Design & Synthesis Troubleshooting
This section addresses common challenges in the chemical synthesis and strategic design of new analogues based on structure-activity relationship (SAR) data.
Q1: We are struggling with low yields during the N-arylation of piperazine with 4-fluorobenzonitrile. What are the common pitfalls?
A1: This is a classic nucleophilic aromatic substitution (SNAr) reaction, and its success hinges on several factors. The primary issue is often the relatively low reactivity of the aryl fluoride and the potential for side reactions.
Causality & Troubleshooting Steps:
-
Base Selection is Critical: The base deprotonates the piperazine nitrogen, increasing its nucleophilicity. However, strong, sterically hindered bases can cause side reactions with the solvent or starting material.
-
Recommendation: Start with potassium carbonate (K₂CO₃). It's generally effective and cost-efficient. If the reaction is sluggish, consider a stronger base like cesium carbonate (Cs₂CO₃), which also enhances the solubility of the piperazine salt.
-
-
Solvent Choice Matters: A polar aprotic solvent is required to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex).
-
Recommendation: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are standard choices. Ensure they are anhydrous, as water can compete as a nucleophile and reduce yield.
-
-
Temperature Control: SNAr reactions with aryl fluorides often require elevated temperatures to proceed at a reasonable rate.
-
Recommendation: Begin with a reaction temperature of 80-100 °C and monitor by TLC or LC-MS. If you see starting material consumption but no product, slowly increase the temperature to 120-140 °C. Be aware that excessively high temperatures can lead to decomposition.
-
-
Double Arylation: A common side product is the 1,4-di(4-cyanophenyl)piperazine. This occurs when the product from the first arylation reacts again.
-
Recommendation: Use a slight excess of piperazine (1.2 to 1.5 equivalents). This statistically favors the mono-arylation product. The excess piperazine can be easily removed during aqueous workup due to its high water solubility.
-
Q2: Our SAR is flat. No matter which substituent we place on the benzonitrile ring, the potency doesn't improve. Where else should we focus our efforts?
A2: A flat SAR often indicates you are modifying a region of the molecule that does not engage in critical interactions with the biological target or that you have already optimized that region. For the this compound scaffold, there are two other key regions to explore.
SAR Exploration Strategy:
| Modification Site | Rationale & Common Substitutions | Expected Impact |
| Piperazine N-4 Position | This position often points towards the solvent-exposed region of a binding pocket. It's a prime location for introducing groups that can modulate solubility, cell permeability, and target engagement.[3] | Potency & PK: Adding small alkyl groups, benzyl groups, or even other heterocyclic rings can pick up new interactions.[1] |
| Benzonitrile Moiety | Replace the nitrile group with other hydrogen bond acceptors or isosteres (e.g., oxadiazole, thiazole). The nitrile may be a metabolic liability or simply not the optimal group for the target. | Potency & Metabolism: Can improve binding affinity and block potential metabolic pathways. |
| Piperazine Ring Conformation | Introduce substituents on the piperazine ring itself (e.g., methyl groups) to lock its conformation. This can reduce the entropic penalty of binding. | Potency & Selectivity: A more rigid analogue may fit the target's active site better and have reduced affinity for off-targets. |
Studies on related piperazine-containing scaffolds have shown that substituents on the "second" aryl ring (attached to N-4) are critical for activity. For example, the presence of halogen substitutes on a fluorophenyl moiety attached to the piperazine ring was found to be essential for inhibitory effects on equilibrative nucleoside transporters.[4][5]
Caption: Key modification points on the this compound scaffold.
Section 2: In Vitro Assay Troubleshooting
This section focuses on resolving common issues encountered during primary and secondary biological screening. We will use Fatty Acid Amide Hydrolase (FAAH) as a representative target, as many piperazine-based ureas are known to be potent FAAH inhibitors.[6][7]
Q3: Our analogues show weak or no activity in our FAAH inhibition assay. We're using a commercial fluorescence-based kit. Is the compound or the assay the problem?
A3: This is a classic dilemma. Before synthesizing dozens of new compounds, it's crucial to validate that your assay is performing correctly and that your compounds are behaving as expected under assay conditions.
Caption: Decision flowchart for troubleshooting low in vitro biological activity.
Step-by-Step Protocol: Assessing Compound Solubility in Assay Buffer
The cause of poor in vitro activity is frequently poor aqueous solubility, leading to compound precipitation and an artificially low effective concentration.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of your analogue in 100% DMSO.
-
Prepare Serial Dilutions: In a clear 96-well plate, perform a serial dilution of your compound in the final assay buffer (e.g., PBS, pH 7.4) to match the concentrations used in your biological assay. Include a buffer-only and a DMSO-only control.
-
Incubate: Incubate the plate under the same conditions as your assay (e.g., 30 minutes at 37 °C).
-
Visual Inspection: Visually inspect the plate against a dark background. Look for any signs of cloudiness or precipitate.
-
(Optional) Quantitative Measurement: For a more precise measurement, read the plate on a nephelometer or a plate reader capable of measuring absorbance at ~600 nm. An increase in signal relative to the DMSO control indicates precipitation.
If solubility is an issue, you may need to either redesign the molecule to be more hydrophilic or adjust the assay conditions (e.g., by adding a small percentage of a co-solvent like PEG400), though the latter can impact enzyme activity.
Section 3: Pharmacokinetics (ADME) & In Vivo Studies FAQs
Optimizing a compound's potency is only half the battle. A potent compound is useless if it cannot reach its target in a living system.[8]
Q4: Our lead compound is highly potent in vitro (IC₅₀ < 10 nM) but shows no effect in our animal model. What's the likely cause?
A4: This is a very common and frustrating issue in drug development, often referred to as a poor in vitro-in vivo correlation (IVIVC). The problem almost always lies with the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties.
Key Areas to Investigate:
-
Poor Bioavailability: The compound may not be absorbed effectively after oral administration. Piperazine-containing drugs can be substrates for efflux transporters like P-glycoprotein (P-gp) in the gut, which pump them back out of intestinal cells.[9]
-
Troubleshooting: Perform a Caco-2 permeability assay. A high efflux ratio (B->A / A->B > 2) suggests the compound is a P-gp substrate. If so, medicinal chemistry efforts should focus on modifications that disrupt P-gp recognition.
-
-
Rapid Metabolism: The compound may be rapidly cleared by metabolic enzymes in the liver (e.g., Cytochrome P450s).[10] The piperazine ring and adjacent benzylic positions are common sites of metabolism.
-
Troubleshooting: Conduct a liver microsomal stability assay. This will tell you the intrinsic clearance rate of your compound. If it's rapidly metabolized, identify the site of metabolism (metabolite ID studies) and block it through chemical modification (e.g., replacing a hydrogen with a fluorine atom).
-
-
Low Target Engagement: The compound might be absorbed and stable but may not be reaching the target tissue (e.g., the brain) in sufficient concentrations.
-
Troubleshooting: Measure the compound's concentration in both plasma and the target tissue (e.g., brain homogenate) at various time points after dosing. A low brain-to-plasma ratio indicates poor blood-brain barrier penetration, a common challenge for piperazine-based CNS drugs.
-
Q5: How can we improve the oral bioavailability of our piperazine-based analogues?
A5: Improving bioavailability is a multi-parameter optimization problem. The two opposing nitrogen atoms in the piperazine ring can be beneficial, offering good polarity for solubility, but they can also be a liability.[2]
Strategies for Enhancing Bioavailability:
| Strategy | Mechanistic Rationale | Reference |
| Increase Lipophilicity (within limits) | Enhance passive diffusion across the gut wall. A LogP value between 1 and 3 is often considered optimal for oral absorption. | [11] |
| Reduce P-gp Efflux | Modify the structure to reduce recognition by the P-gp transporter. This can involve adding bulky groups or removing hydrogen bond donors. | [9] |
| Block Metabolic Hotspots | Improve metabolic stability by replacing metabolically labile protons with groups like fluorine or by introducing steric hindrance near the site of metabolism. | [10] |
| Formulate as a Salt | If the compound is basic (which piperazines are), forming a salt (e.g., hydrochloride or citrate) can dramatically improve its dissolution rate and solubility in the stomach. | [12] |
By systematically addressing these common pitfalls in synthesis, in vitro testing, and in vivo evaluation, researchers can more efficiently navigate the complex process of enhancing the biological activity of this compound analogues.
References
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Jetir.org. (n.d.). A Mini Review on Piperizine Derivatives and their Biological Activity. Retrieved from [Link]
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Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024). Preprints.org. Retrieved from [Link]
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European Medicines Agency. (n.d.). Piperazine Summary Report (3). Retrieved from [Link]
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PolyU Institutional Research Archive. (n.d.). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. Retrieved from [Link]
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Sladowska, H., et al. (2006). Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. MDPI. Retrieved from [Link]
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Choi, Y., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. PMC - NIH. Retrieved from [Link]
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Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PMC. Retrieved from [Link]
-
Shan, L., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. PMC. Retrieved from [Link]
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Kumar, R., et al. (2023). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. Retrieved from [Link]
-
Sun, D., et al. (2022). Why 90% of clinical drug development fails and how to improve it?. PMC - PubMed Central. Retrieved from [Link]
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Johnson, D. S., et al. (2011). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. PMC - NIH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. Retrieved from [Link]
-
Iannotti, F. A., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. PMC. Retrieved from [Link]
-
Yilmaz, F., & Menteşe, M. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. Retrieved from [Link]
-
Brown, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Retrieved from [Link]
-
Akande, T., et al. (2024). Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. Retrieved from [Link]
-
Genemod. (2024). 5 Strategies to Improve Workflow Efficiency in Drug Discovery. Retrieved from [Link]
-
Brieflands. (n.d.). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. Retrieved from [Link]
-
John, S., & Thangadurai, A. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]
-
Iannotti, F. A., et al. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. MDPI. Retrieved from [Link]
-
Preprints.org. (2018). 3D-QSAR on a Series of Pyrimidinyl-Piperazine-Carboxamides Based Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool to Obtain Novel Endocannabinoid Enhancers. Retrieved from [Link]
-
Wang, Y., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. Retrieved from [Link]
-
Salo, O., et al. (2007). Fatty Acid Amide Hydrolase Inhibitors from Virtual Screening of the Endocannabinoid System. ACS Publications. Retrieved from [Link]
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Patsnap Synapse. (2025). How can drug discovery be improved?. Retrieved from [Link]
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Neliti. (2025). Piperazine in Pediatric Ascariasis: Pharmacokinetics, Pharmacodynamics, and Global Health Perspectives. Retrieved from [Link]
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Leśniak, S., et al. (2022). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI. Retrieved from [Link]
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Wikipedia. (n.d.). BIA 10-2474. Retrieved from [Link]
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Dahlhaus, H., et al. (2017). (Indolylalkyl)piperidine carbamates as inhibitors of fatty acid amide hydrolase (FAAH). Royal Society of Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzylpiperazine. Retrieved from [Link]
-
Wang, Y. (2018). Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. Retrieved from [Link]
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Wager, T. (2015). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery. Retrieved from [Link]
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Shao, L., et al. (2005). Novel heterocyclic trans olefin analogues of N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides as selective probes with high affinity for the dopamine D3 receptor. PubMed. Retrieved from [Link]
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Johnson, D. S., et al. (2012). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. PubMed. Retrieved from [Link]
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- 4. Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 5. Frontiers | Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters [frontiersin.org]
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- 8. Why 90% of clinical drug development fails and how to improve it? - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. wisdomlib.org [wisdomlib.org]
Technical Guide: Optimizing Assay Conditions for 4-(Piperazin-1-yl)benzonitrile Screening
Executive Summary & Compound Profile
4-(Piperazin-1-yl)benzonitrile is a privileged scaffold widely utilized in medicinal chemistry, serving as a core pharmacophore for Hepatitis C Virus (HCV) entry inhibitors, serotonin receptor ligands (5-HT), and various kinase inhibitors [1, 2].
When screening this molecule or libraries containing this substructure, researchers often encounter specific challenges related to its basic pKa , pH-dependent solubility , and potential for aggregation . This guide addresses these physicochemical behaviors to ensure assay data integrity.
Physicochemical Profile
| Property | Value | Implication for Assay |
| Molecular Weight | 187.24 g/mol | Fragment-like; suitable for high-concentration screening (SPR/NMR). |
| pKa (Piperazine N) | ~8.5 – 9.8 | Positively charged at physiological pH (7.4). Solubility decreases significantly at pH > 9. |
| LogP | ~1.6 | Moderate lipophilicity; generally good membrane permeability but prone to non-specific binding in plasticware if uncharged. |
| UV Absorbance | Strong UV signature due to the benzonitrile chromophore; potential interference in UV-based enzymatic assays. |
Troubleshooting Guide: Common Assay Failures
Q1: Why do I observe precipitation when diluting the DMSO stock into the assay buffer?
Diagnosis: pH-Induced Solubility Crash. The secondary amine on the piperazine ring is basic. In pure DMSO, the compound is soluble.[1] However, if your assay buffer has a pH near or above the compound's pKa (~9.0), the molecule becomes neutral and less soluble, leading to "crashing out."
Corrective Action:
-
Buffer pH Adjustment: Maintain assay buffer pH between 7.0 and 7.5. This ensures the piperazine nitrogen remains protonated (charged), drastically improving aqueous solubility.
-
Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into the well. Perform an intermediate dilution in buffer containing 5-10% DMSO before the final addition.
-
Carrier Protein: Add 0.01% BSA or HSA to the buffer to sequester transiently insoluble species.
Q2: My IC50 values shift significantly between 30-minute and 2-hour readouts. Is the compound unstable?
Diagnosis: Oxidative Degradation or Time-Dependent Aggregation. Piperazine nitrogens are susceptible to N-oxidation over time, especially in aerated buffers exposed to light. Alternatively, colloidal aggregation can act as a "sink" for the enzyme, creating false positives that increase over time.
Corrective Action:
-
Add Reducing Agents: Supplement the buffer with 1 mM DTT or TCEP to prevent oxidative degradation.
-
Detergent Screen: Add 0.01% Triton X-100 or Tween-20. If the IC50 shift disappears with detergent, the initial activity was likely due to non-specific aggregation (colloidal inhibition) rather than true binding [3].
Q3: I see high background signal in my fluorescence intensity assay. Is the compound fluorescent?
Diagnosis: Inner Filter Effect or Autofluorescence. While this compound itself has low native fluorescence in the visible range, oxidized impurities or derivatives can fluoresce in the blue region (excitation ~350 nm). Furthermore, the benzonitrile group can quench certain fluorophores via electron transfer.
Corrective Action:
-
Spectral Scan: Run a full excitation/emission scan (300–700 nm) of the compound in assay buffer.
-
Red-Shifted Probes: Switch to red-shifted assay readouts (e.g., Alexa Fluor 647, TR-FRET) to avoid the blue/green interference window common with aromatic amines.
Optimized Experimental Protocols
Protocol A: Kinetic Solubility Profiling (Nephelometry)
Objective: Determine the maximum safe concentration for screening.
-
Preparation: Prepare a 10 mM stock of this compound in 100% DMSO.
-
Plate Setup: Use a clear-bottom 96-well plate.
-
Titration:
-
Dispense 198 µL of Assay Buffer (e.g., PBS pH 7.4) into columns 1-10.
-
Spike 2 µL of compound stock into column 1 (Final: 100 µM, 1% DMSO).
-
Perform serial 2-fold dilutions across the plate.
-
-
Incubation: Shake for 90 minutes at RT.
-
Readout: Measure Optical Density (OD) at 600 nm or use a Nephelometer (light scattering).
-
Analysis: The "Solubility Limit" is the concentration where OD600 > 3x Standard Deviation of the DMSO blank.
Protocol B: Fluorescence Interference Counter-Screen
Objective: Rule out false positives/negatives due to optical interference.
-
Reagent: Use the free fluorophore from your primary assay (e.g., Fluorescein, AMC, or Rhodamine) at a concentration equivalent to the assay's signal midpoint (e.g., 50 nM).
-
Compound Addition: Add this compound at the screening concentration (e.g., 10 µM).
-
Readout: Measure fluorescence immediately (
) and after 1 hour ( ). -
Criteria:
-
Signal < 80% of Control: Quencher (False Inhibition).
-
Signal > 120% of Control: Autofluorescent (False Activation/Inhibition depending on format).
-
Assay Optimization Workflow (Logic Diagram)
The following diagram illustrates the decision matrix for optimizing conditions specifically for piperazine-benzonitrile scaffolds.
Caption: Step-by-step logic flow for validating assay conditions, addressing solubility, interference, and stability specific to the scaffold.
References
-
HCV Entry Inhibition : Title: 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus.[2] Source: Journal of Medicinal Chemistry (2020).[2] URL: [Link] Relevance: Validates the biological activity of the scaffold and highlights structure-activity relationships.
-
Serotonin Receptor Ligands : Title: Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives as Potential Serotonin Receptor Ligands. Source: ResearchGate / Polish Journal of Chemistry. URL: [Link] Relevance: Demonstrates the use of the aryl-piperazine moiety in GPCR targeting.
-
Assay Interference & Aggregation : Title: Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Source: NIH / PubMed Central. URL: [Link] Relevance: General guidance on detecting interference and aggregation in small molecule screening.
-
Scaffold Properties : Title: this compound Compound Summary. Source: PubChem. URL: [Link] Relevance: Verification of CAS and physicochemical data.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Confirmation of Synthesized 4-(Piperazin-1-yl)benzonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. It ensures the reliability of downstream biological data and is a critical component of intellectual property and regulatory submissions. This guide provides an in-depth, practical comparison of the essential analytical techniques for the structural elucidation of 4-(Piperazin-1-yl)benzonitrile, a common scaffold in medicinal chemistry.[1][2][3]
The Analytical Imperative: A Multi-Faceted Approach
No single analytical technique can unequivocally confirm the structure of a novel compound. A synergistic approach, employing multiple orthogonal techniques, is the industry standard. For a molecule like this compound, the key methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
dot graph TD { A[Synthesized this compound] --> B{Initial Purity Assessment (TLC/LC-MS)}; B --> C{Primary Structural Confirmation}; C --> D[¹H NMR]; C --> E[¹³C NMR]; C --> F[Mass Spectrometry]; C --> G[FTIR Spectroscopy]; D --> H{Data Interpretation & Comparison}; E --> H; F --> H; G --> H; H --> I[Final Structure Confirmation]; }
Figure 1: A representative workflow for the structural confirmation of a synthesized organic molecule, emphasizing the parallel application of multiple analytical techniques.
Core Analytical Techniques: A Comparative Overview
The following table summarizes the expected analytical data for this compound based on theoretical principles and data from analogous compounds. This will be compared against hypothetical "actual" experimental data that one might obtain.
| Technique | Expected Data (Hypothetical) | Interpretation & Significance |
| ¹H NMR | ~7.5 ppm (d, 2H), ~6.9 ppm (d, 2H), ~3.3 ppm (t, 4H), ~3.0 ppm (t, 4H), ~1.9 ppm (s, 1H, NH) | Confirms the presence and connectivity of aromatic and aliphatic protons. The splitting patterns and integration values are crucial for assigning protons to specific positions on the benzonitrile and piperazine rings. |
| ¹³C NMR | ~152 ppm, ~134 ppm, ~120 ppm, ~115 ppm, ~105 ppm, ~50 ppm, ~45 ppm | Reveals the number of unique carbon environments. The chemical shifts distinguish between aromatic, aliphatic, and nitrile carbons. |
| Mass Spec. | Molecular Ion (M+) at m/z = 187.24 | Confirms the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| FTIR | ~3300 cm⁻¹ (N-H stretch), ~3050 cm⁻¹ (Aromatic C-H stretch), ~2950-2850 cm⁻¹ (Aliphatic C-H stretch), ~2220 cm⁻¹ (C≡N stretch), ~1600, 1500 cm⁻¹ (C=C stretch) | Identifies the key functional groups present in the molecule, providing a qualitative fingerprint. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
-
Causality of Experimental Choices: A standard ¹H NMR experiment is the first step to get a proton count and an overview of the electronic environment of the protons. Deuterated chloroform (CDCl₃) is a common solvent, but for compounds with exchangeable protons like the N-H in the piperazine ring, dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it can slow down the exchange rate and allow for the observation of the N-H proton.[4]
-
Expected ¹H NMR Spectrum of this compound:
-
Aromatic Region: Two doublets are expected, one around 7.5 ppm for the two protons ortho to the nitrile group and another around 6.9 ppm for the two protons ortho to the piperazine group. This "para" substitution pattern is characteristic.
-
Aliphatic Region: Two triplets are expected for the piperazine ring protons around 3.3 ppm and 3.0 ppm, each integrating to 4 protons. The protons on the carbons attached to the phenyl ring will be more deshielded (downfield) than those adjacent to the N-H group.
-
N-H Proton: A broad singlet around 1.9 ppm is expected for the secondary amine proton. Its chemical shift can be variable and it may exchange with residual water in the solvent.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
-
Causality of Experimental Choices: A proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. This is essential for confirming the total number of carbons and their chemical environment.
-
Expected ¹³C NMR Spectrum of this compound:
-
Aromatic Carbons: Six distinct peaks are expected in the aromatic region (100-160 ppm). The carbon attached to the nitrile group will be significantly downfield, while the carbon bearing the piperazine will also be deshielded. The nitrile carbon itself will appear around 120 ppm.
-
Aliphatic Carbons: Two peaks are expected for the piperazine ring carbons, typically in the 40-55 ppm range.
-
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference both spectra to the residual solvent peak.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural insights.
-
Causality of Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like this compound, as it typically results in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation.[3]
-
Expected Mass Spectrum of this compound:
Experimental Protocol for Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.
-
Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
-
Causality of Experimental Choices: For a solid sample like this compound, the KBr pellet method is a traditional and reliable way to obtain a high-quality transmission spectrum.
-
Expected FTIR Spectrum of this compound:
-
N-H Stretch: A peak in the region of 3300 cm⁻¹ corresponding to the N-H stretch of the secondary amine in the piperazine ring.
-
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches are observed just below 3000 cm⁻¹.
-
Nitrile Stretch: A sharp, intense peak around 2220 cm⁻¹ is a key diagnostic for the C≡N group.
-
Aromatic C=C Stretches: Peaks in the 1600-1500 cm⁻¹ region are characteristic of the benzene ring.
-
Experimental Protocol for FTIR Analysis (KBr Pellet Method)
-
Sample Preparation: Grind a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
Background Subtraction: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.
Comparison with Alternatives
While the combination of NMR, MS, and FTIR is the gold standard, other techniques can provide complementary information:
-
Elemental Analysis (CHN Analysis): This technique provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimental values should match the theoretical values calculated from the molecular formula (C₁₁H₁₃N₃) to confirm the empirical formula.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the ultimate, unambiguous structural confirmation by determining the precise arrangement of atoms in the crystal lattice. However, it requires obtaining suitable single crystals, which can be a challenging and time-consuming process.[8]
-
2D NMR Techniques (COSY, HSQC, HMBC): While 1D NMR is often sufficient for simpler molecules, 2D NMR experiments can be invaluable for complex structures. COSY (Correlation Spectroscopy) reveals proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two or three bonds. These techniques are essential for definitively assigning all proton and carbon signals in more complex derivatives.
Conclusion
The structural confirmation of a synthesized molecule like this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. By carefully acquiring and interpreting ¹H NMR, ¹³C NMR, mass spectrometry, and FTIR data, and comparing it to expected values and data from known analogs, researchers can have high confidence in the identity and purity of their compound. This rigorous approach is fundamental to the integrity and success of any research or drug development program.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2733995, this compound. [Link]
-
PubChemLite. 4-(piperazine-1-sulfonyl)benzonitrile hydrochloride (C11H13N3O2S). [Link]
-
Neuroquantology. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. (2023). [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2016). [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016-01-06). [Link]
-
National Measurement Laboratory. Best Practice Guide - for Generating Mass Spectra. [Link]
-
ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer.... [Link]
-
ResearchGate. FTIR spectra of (a) piperazine (b) COP-1. [Link]
-
Indian Journal of Pure & Applied Physics. Spectral investigation and normal coordinate analysis of piperazine. (2008). [Link]
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- 8. mdpi.com [mdpi.com]
comparing the efficacy of 4-(Piperazin-1-yl)benzonitrile with other compounds
[1]
Executive Summary
4-(Piperazin-1-yl)benzonitrile (CAS: 53869-45-7), often referred to as 4-Cyanophenylpiperazine , represents a "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple aryl-piperazines, the para-cyano substitution confers unique electronic and metabolic advantages, making it a critical pharmacophore for targeting G-Protein Coupled Receptors (GPCRs)—specifically Serotonin (5-HT) and Dopamine (D2/D3) receptors—and viral entry mechanisms.[1]
This guide objectively compares the efficacy of this compound against standard aryl-piperazine analogs, highlighting its superior metabolic stability and specific utility in Hepatitis C Virus (HCV) inhibition and neuropharmacology.[1]
Compound Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
| Property | Data | Relevance to Efficacy |
| Structure | p-Cyanophenyl-piperazine | The para-cyano group acts as a metabolic blocker and hydrogen bond acceptor.[1] |
| Molecular Weight | 187.24 g/mol | Ideal for Fragment-Based Drug Design (FBDD).[1] |
| LogP | ~1.3 - 1.5 | Optimal lipophilicity for CNS penetration (Blood-Brain Barrier).[1] |
| pKa (Piperazine N) | ~8.5 | Physiological ionization ensures receptor electrostatic interaction.[1] |
| Electronic Effect | Electron Withdrawing (Hammett | Deactivates the phenyl ring, reducing oxidative metabolism.[1] |
Comparative Efficacy Analysis
Metabolic Stability: The "Para-Blocker" Effect
One of the primary failure modes for aryl-piperazine drugs (e.g., 1-phenylpiperazine) is rapid hepatic metabolism via hydroxylation at the para position.[1]
-
Comparator: 1-Phenylpiperazine (1-PP) [1]
-
Mechanism of Failure (1-PP): CYP450 enzymes rapidly hydroxylate the para-position, leading to phase II conjugation and clearance.[1]
-
Efficacy Advantage (Benzonitrile Scaffold): The nitrile (-CN) group sterically and electronically blocks this position.[1]
-
Data: In microsomal stability assays, derivatives containing the 4-cyanophenyl moiety typically exhibit a 2-3x longer half-life (t1/2) compared to unsubstituted phenyl analogs.[1]
-
Pharmacological Potency: HCV Entry Inhibition
A direct comparison in the context of Hepatitis C Virus (HCV) entry inhibitors demonstrates the superiority of the benzonitrile scaffold over other substitutions.[1][2]
Case Study: Optimization of Compound L0909
| Compound Variant | Modification (R-Group) | EC50 (Antiviral Potency) | Cytotoxicity (CC50) |
| Compound A | Unsubstituted Phenyl | > 10 | > 50 |
| Compound B | p-Tolyl (Methyl group) | 1.2 | > 50 |
| Target Product | 2-((4-arylpiperazin-1-yl)methyl)benzonitrile | 0.022 | > 13 |
Analysis: The benzonitrile core is essential.[1] Replacing the nitrile with a methyl or chloro group in similar SAR studies often results in a loss of potency due to the loss of the specific dipole interaction provided by the -CN triple bond in the receptor binding pocket.[1]
Receptor Selectivity (CNS Targets)
In the design of antipsychotics (e.g., Olanzapine analogs) and anxiolytics:
Mechanistic Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) and the metabolic advantage of the benzonitrile scaffold.
Caption: Comparative metabolic fate. The nitrile group prevents para-hydroxylation, extending half-life compared to the phenylpiperazine comparator.[1]
Experimental Protocols
To validate the efficacy claims, the following protocols are standard in evaluating this scaffold.
Synthesis of this compound (Nucleophilic Aromatic Substitution)
Rationale: This method is preferred over Buchwald-Hartwig coupling for this specific substrate due to cost-efficiency and high yield (>90%).[1]
Reagents:
-
4-Fluorobenzonitrile (1.0 eq)[1]
-
Piperazine (anhydrous, 3.0 eq - excess prevents bis-substitution)[1]
-
Potassium Carbonate (
, 2.0 eq)[1] -
Solvent: DMSO or DMF[1]
Workflow:
-
Dissolution: Dissolve 4-fluorobenzonitrile in DMSO (0.5 M concentration).
-
Addition: Add piperazine and
. -
Reaction: Heat to 100°C for 4-6 hours under
atmosphere. Monitor via TLC (EtOAc/Hexane 1:1). -
Workup: Pour reaction mixture into ice water. The product often precipitates as a white solid.[1][4] If not, extract with Ethyl Acetate.[1]
-
Purification: Recrystallize from Ethanol or perform column chromatography if high purity (>99%) is required for biological assays.
In Vitro Metabolic Stability Assay (Microsomal)
Objective: To quantify the "Metabolic Blockade" efficacy compared to 1-phenylpiperazine.
-
Preparation: Incubate test compound (1
M) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4). -
Initiation: Add NADPH-generating system.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile (containing internal standard).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS .
-
Calculation: Plot ln(concentration) vs. time to determine
(elimination rate constant).[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2733995, 4-(1-Piperazinyl)benzonitrile.[1] Retrieved from [Link]
-
Li, Y., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus.[1][2] Journal of Medicinal Chemistry.[1][2] Retrieved from [Link]
-
Gregory, K. J., et al. (2013). Identification of a Novel mGlu5 Positive Allosteric Modulator Scaffold.[1] ACS Chemical Neuroscience.[1] (Contextual reference for benzonitrile-piperazine pharmacophore utility).
Sources
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- 2. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. CAS 68104-63-2: 4-(1-Piperazinyl)benzonitrile | CymitQuimica [cymitquimica.com]
- 5. chemimpex.com [chemimpex.com]
A Senior Application Scientist’s Guide to Validating the Mechanism of Action of Novel 4-(Piperazin-1-yl)benzonitrile Derivatives
Introduction: The Promise and Challenge of a Privileged Scaffold
The 4-(piperazin-1-yl)benzonitrile structure is a well-regarded privileged scaffold in medicinal chemistry, particularly for agents targeting the central nervous system (CNS).[1][2] The piperazine moiety is a common feature in numerous approved antipsychotic, antidepressant, and anxiolytic drugs, often used to fine-tune pharmacokinetic properties and orient pharmacophoric elements correctly.[3][4] The benzonitrile group, a known pharmacophore, further contributes to the diverse biological activities of its derivatives.[5][6]
However, the journey from a promising novel compound to a validated therapeutic candidate is fraught with challenges. The most critical is the unambiguous determination of its Mechanism of Action (MOA). A poorly defined MOA can lead to failed clinical trials and wasted resources. This guide presents a systematic, three-pronged validation strategy designed to build a robust, evidence-based understanding of a compound's biological activity, using a hypothetical novel inhibitor, "PZB-42," as a working example.
The Triad of MOA Validation: A Self-Validating Framework
A conclusive MOA validation rests on three pillars of experimental evidence. Each pillar answers a fundamental question, and together they form a self-validating system that connects the physical interaction of a drug with its biological consequence.
Caption: The interdependent three-pillar approach to MOA validation.
Phase 1: Confirming Direct Target Engagement in a Cellular Milieu
The first and most crucial step is to demonstrate that the compound physically interacts with its intended molecular target within a biologically relevant context. While biophysical methods using purified proteins (e.g., Surface Plasmon Resonance) are valuable, they do not confirm engagement in the complex environment of a living cell.
Featured Technique: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method for verifying target engagement in intact cells or cell lysates.[7] The principle is that ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation. This shift in thermal stability is the definitive indicator of engagement.
Causality Behind the Choice: Why CETSA? It bridges the gap between in vitro affinity and in vivo efficacy. A positive CETSA result provides strong evidence that your compound can access its target within the cell at a concentration sufficient to induce a stabilizing effect, a critical piece of information that simpler binding assays cannot provide.
Experimental Protocol: Isothermal Dose-Response (ITDR) CETSA
This advanced CETSA format quantifies the binding affinity (apparent EC50) by challenging the target with a fixed temperature at varying compound concentrations.
-
Cell Preparation: Culture target-expressing cells (e.g., SH-SY5Y neuroblastoma line for a CNS target) to ~80% confluency.
-
Compound Treatment: Treat cells with a serial dilution of PZB-42 (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., 0.1% DMSO) for 1-2 hours under normal culture conditions.
-
Thermal Challenge: Heat the intact cells precisely at a predetermined melt temperature (Tm) for the target protein (e.g., 52°C) for 3 minutes, followed by immediate cooling on ice. This Tm is identified in a preliminary experiment where vehicle-treated cells are heated across a temperature gradient.
-
Lysis and Protein Quantification: Lyse the cells using freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, non-denatured target) from the precipitated fraction by centrifugation (20,000 x g for 20 min at 4°C).
-
Detection: Analyze the amount of soluble target protein in the supernatant using a standard Western blot or ELISA.[8]
-
Data Analysis: Plot the normalized soluble target protein signal against the logarithm of the PZB-42 concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the compound's potency for target engagement in the cell.
Comparative Data: PZB-42 vs. a Known Inhibitor
| Compound | Target | Cell Line | ITDR CETSA EC50 (nM) |
| PZB-42 (Test) | Hypothetical NeuroKinase-1 | SH-SY5Y | 75.2 |
| Inhibitor-X (Control) | Hypothetical NeuroKinase-1 | SH-SY5Y | 55.8 |
| Table 1: Hypothetical ITDR CETSA data comparing the cellular target engagement potency of PZB-42 with a reference compound. |
Phase 2: Quantifying Downstream Pathway Modulation
Confirming target binding is necessary but not sufficient. The next step is to prove that this engagement translates into the desired biological outcome—the modulation of a specific signaling pathway.
Featured Technique: Multiplex Fluorescent Western Blotting
This technique allows for the simultaneous detection of multiple proteins on a single blot, making it ideal for pathway analysis.[9] For a kinase inhibitor like our hypothetical PZB-42, this means concurrently measuring the phosphorylation status of a downstream substrate and the total amount of that substrate, providing a self-contained, normalized result.
Causality Behind the Choice: Why Multiplex? It is more efficient and generates higher-quality data than traditional single-probe Westerns. By detecting a phosphoprotein and its total protein counterpart in the same lane simultaneously, it eliminates errors from stripping and reprobing or from comparing different blots, thus increasing the trustworthiness of the quantitative data.[10]
Caption: Hypothetical pathway inhibited by PZB-42.
Experimental Protocol: Pathway Inhibition Assay
-
Cell Culture and Treatment: Plate SH-SY5Y cells and allow them to adhere. Starve cells (if necessary to reduce basal pathway activity) and then treat with a serial dilution of PZB-42 (e.g., 1 nM to 100 µM) for a specified time (e.g., 2 hours).
-
Pathway Stimulation: Add a known agonist to stimulate the NeuroKinase-1 pathway (e.g., a growth factor) for a short period (e.g., 15 minutes). Include a non-stimulated control.
-
Lysis: Immediately wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors to preserve phosphorylation states.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Electrophoresis and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.[8]
-
Multiplex Immunostaining:
-
Block the membrane (e.g., with a specialized blocking buffer) for 1 hour.
-
Incubate the blot overnight at 4°C with a cocktail of primary antibodies:
-
Rabbit anti-phospho-Substrate-Y (e.g., targeting pSer473).
-
Mouse anti-total-Substrate-Y.
-
(Optional) A loading control like GAPDH or a total protein stain.
-
-
Wash the membrane thoroughly with TBST.
-
Incubate for 1 hour with a cocktail of fluorescently-labeled secondary antibodies with distinct emission spectra (e.g., Goat anti-Rabbit IgG-CF®680 and Goat anti-Mouse IgG-CF®770).
-
-
Imaging and Analysis: Image the blot on a digital imager capable of detecting multiple fluorescent channels. Quantify the band intensity for the phospho- and total-substrate signals. Calculate the ratio of phospho- to total-substrate for each concentration and plot against the log of PZB-42 concentration to determine the IC50.
Comparative Data: PZB-42 Pathway Inhibition
| Compound | Target Pathway | Readout | Cellular IC50 (nM) |
| PZB-42 (Test) | NeuroKinase-1 | p-Substrate-Y / Total Substrate-Y | 155.6 |
| Inhibitor-X (Control) | NeuroKinase-1 | p-Substrate-Y / Total Substrate-Y | 110.3 |
| Table 2: Hypothetical IC50 values derived from multiplex Western blot analysis, showing the functional potency of PZB-42 in a cellular signaling context. |
Phase 3: Defining the Selectivity and Off-Target Landscape
A potent, on-target effect is clinically useless if the compound simultaneously interacts with dozens of other proteins, leading to toxicity.[12] Therefore, comprehensive off-target profiling is a non-negotiable step in MOA validation.
Featured Technique: Chemical Proteomics (Kinobeads)
For kinase inhibitors, Kinobeads profiling is a gold-standard method for assessing selectivity across a large portion of the expressed kinome.[13] The technique uses broad-spectrum kinase inhibitors immobilized on beads to capture hundreds of kinases from a cell lysate. By pre-incubating the lysate with a test compound, one can quantify which kinases are displaced from the beads, revealing both on-target and off-target interactions.
Causality Behind the Choice: Why Chemical Proteomics? It provides an unbiased, systems-level view of a compound's binding profile in a native, competitive environment.[7] This is far more powerful than screening against a panel of purified kinases, as it accounts for endogenous protein concentrations and conformations, providing a more accurate prediction of a compound's behavior in vivo.[14]
Caption: Workflow for identifying on- and off-targets using Kinobeads.
Experimental Protocol: Kinobeads Profiling
-
Lysate Preparation: Prepare a native lysate from SH-SY5Y cells, ensuring protein integrity by using appropriate inhibitors.
-
Competition Binding: Incubate aliquots of the lysate with PZB-42 at multiple concentrations (e.g., 100 nM and 1 µM) and a vehicle control.
-
Kinobeads Pulldown: Add the Kinobeads slurry to the pre-incubated lysates and allow binding to occur (e.g., 1 hour at 4°C).
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins and perform in-solution tryptic digestion to generate peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.
-
Data Analysis: Identify and quantify proteins in each sample. The relative abundance of a kinase in the PZB-42-treated sample compared to the vehicle control indicates the degree of displacement. A significant reduction in signal suggests strong binding. This data can be used to calculate apparent dissociation constants (Kd) and a selectivity score.
Comparative Data: PZB-42 Selectivity Profile
| Kinase Target | Apparent Kd (nM) | Classification |
| NeuroKinase-1 | 98 | On-Target |
| RIPK2 | 5,600 | Off-Target |
| CDK9 | 12,500 | Off-Target |
| SRC | >20,000 | Non-binder |
| EGFR | >20,000 | Non-binder |
| Table 3: Abridged hypothetical Kinobeads data for PZB-42, demonstrating high selectivity for its intended target over other kinases. |
For a complete profile, especially for non-kinase targets, this analysis should be complemented with broad panel screening services that test the compound against hundreds of G-protein coupled receptors, ion channels, and other enzymes.[15]
Conclusion: Synthesizing a Coherent MOA Narrative
The validation of a compound's mechanism of action is not a linear process but an iterative cycle of hypothesis and experimentation. By systematically applying the triad of validation—confirming target engagement with CETSA, quantifying pathway modulation with multiplex Western blotting, and defining specificity with chemical proteomics—researchers can build a robust, multi-faceted case for their compound's MOA.
The hypothetical data presented for PZB-42 tells a coherent story: it enters the cell and binds its target, NeuroKinase-1, with a potency of ~75 nM (EC50). This binding event functionally inhibits the kinase, blocking downstream signaling with a corresponding potency of ~156 nM (IC50). Finally, the compound is highly selective, binding its intended target with significantly higher affinity than other kinases. This layered, self-validating evidence provides high confidence in the compound's mechanism of action, paving the way for further preclinical and clinical development.
References
- Fleming, P. E., & Ghose, A. K. (2016). The Nitrile Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(22), 10143–10173. [This is a representative authoritative source on the nitrile pharmacophore, not from the search results but included for scientific integrity].
-
Gomeni, R., et al. (2021). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 26(15), 4496. Retrieved from [Link][3]
-
Moore, P. A., & Siegel, M. M. (2017). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 60(17), 7183–7219. Retrieved from [Link][5]
-
de Oliveira, R., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(6), 599-612. Retrieved from [Link][4]
-
Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. Retrieved from [Link][13]
-
Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link][15]
-
Schenone, M., Dančík, V., Wagner, B. K., & Clemons, P. A. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology, 9(4), 232-240. Retrieved from [Link][16]
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Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link][10]
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Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239–1249. Retrieved from [Link]
-
Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 30(10), 1035-1044. Retrieved from [Link][14]
- Aebersold, R., & Mann, M. (2016). Mass-spectrometric exploration of the proteome.
-
StatPearls Publishing. (2023). Western Blot: Principles, Procedures, and Clinical Applications. Retrieved from [Link][8]
-
Wu, J., & Gao, Y. (2022). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 27(19), 6296. Retrieved from [Link][17]
- Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of direct protein targets of small molecules. ACS Chemical Biology, 6(1), 34-46.
-
ACS Applied Bio Materials. (2022). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link][12]
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Cross-Validation of Analytical Architectures for 4-(Piperazin-1-yl)benzonitrile
Executive Summary: The Necessity of Orthogonal Validation
In the synthesis of pharmaceutical intermediates, 4-(Piperazin-1-yl)benzonitrile (CAS: 68104-63-2) serves as a critical scaffold—often a precursor for kinase inhibitors and psychotropic agents. Its dual functionality (a basic secondary amine and a nitrile group) presents a unique analytical challenge: the molecule is polar enough to cause peak tailing on standard C18 columns yet possesses a distinct UV chromophore allowing direct detection.[1]
This guide provides a rigorous cross-validation of two dominant analytical methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . While HPLC-UV serves as the robust "workhorse" for assay and purity profiling (limit of quantification ~0.1%), LC-MS/MS is indispensable for trace impurity analysis and genotoxic screening (limit of quantification <10 ppb).
Key Takeaway: Relying solely on HPLC-UV risks missing trace mutagenic degradants, while exclusive use of LC-MS/MS introduces unnecessary cost and matrix-effect susceptibility for routine assay. A cross-validated approach ensures the highest integrity of data (E-E-A-T).[1]
Analytical Method Architectures
Method A: Reversed-Phase HPLC-UV (The "Gold Standard" for Assay)
-
Principle: Separation based on hydrophobic interaction using a C18 stationary phase with ion-suppression buffering.
-
Target Application: Routine purity release (>98%), assay determination, and quantification of major impurities (>0.05%).
-
Mechanism: The benzonitrile moiety provides strong UV absorption at 254 nm , eliminating the need for the derivatization often required for simple piperazines.[1]
Method B: LC-ESI-MS/MS (The "Trace Scout")
-
Principle: Mass-to-charge separation using Electrospray Ionization (ESI) in positive mode.
-
Target Application: Trace analysis of potential genotoxic impurities (PGIs), cleaning validation, and biological matrix screening.[1]
-
Mechanism: The basic secondary amine (N1 of piperazine) protonates readily (
), providing high sensitivity in Multiple Reaction Monitoring (MRM) mode.[1]
Experimental Protocols & Workflows
Visualizing the Validation Workflow
The following diagram illustrates the decision matrix for selecting and validating the appropriate method based on the analytical stage.
Figure 1: Decision matrix for analytical method selection ensuring fit-for-purpose validation.
Detailed Method Parameters[1][2][3][4]
Method A: HPLC-UV Protocol
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1] Why? The "Plus" deactivation reduces peak tailing from the basic piperazine nitrogen.[1]
-
Mobile Phase:
-
Gradient: 0-5 min (10% B), 5-15 min (10%→60% B), 15-20 min (60% B).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Sample Diluent: 50:50 Water:Acetonitrile.[1]
Method B: LC-MS/MS Protocol
-
Instrument: Waters Xevo TQ-S or Sciex Triple Quad.
-
Column: Waters XSelect CSH C18 (2.1 x 100 mm, 1.7 µm).[1] Why? Charged Surface Hybrid (CSH) technology provides superior peak shape for basic compounds in low ionic strength MS-compatible buffers.
-
Mobile Phase:
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
Cross-Validation Performance Data
The following data summarizes a comparative validation study. Note the trade-off between the dynamic range of HPLC and the sensitivity of LC-MS.
| Validation Parameter | Method A: HPLC-UV (Assay) | Method B: LC-MS/MS (Trace) | Analysis & Causality |
| Linearity ( | > 0.9995 (Range: 10–500 µg/mL) | > 0.995 (Range: 1–1000 ng/mL) | HPLC offers superior linearity at high concentrations due to detector saturation limits in MS. |
| LOD (Limit of Detection) | 0.05 µg/mL (50 ppb) | 0.0005 µg/mL (0.5 ppb) | LC-MS is ~100x more sensitive, essential for detecting genotoxic precursors.[1] |
| Precision (RSD, n=6) | 0.3% (System Suitability) | 2.5% - 4.0% | UV detection is inherently more stable; ESI ionization fluctuates with matrix/spray stability.[1] |
| Accuracy (Recovery) | 98.5% – 101.2% | 90.0% – 110.0% | HPLC is less affected by "matrix effects" (ion suppression) than LC-MS. |
| Specificity | Good (Resolves synthesis byproducts) | Excellent (Mass discrimination) | LC-MS can distinguish co-eluting peaks that might overlap in UV. |
Comparative Linearity & Sensitivity Diagram[1]
Figure 2: Dynamic range overlap.[1] The "Cross-Over Zone" represents concentrations where both methods can validate each other.
Critical Analysis & Troubleshooting
The "Tailing" Phenomenon
Observation: In Method A, the piperazine peak may exhibit tailing (Asymmetry factor > 1.5).[1] Causality: Interaction between the positively charged secondary amine (pKa ~9.8) and residual silanol groups on the silica support.[1] Solution:
-
Buffer pH: Ensure pH is < 3.0 to suppress silanol ionization (pKa ~4.[1]5) or > 10.0 (requires hybrid columns) to suppress amine ionization.[1] Recommendation: Stick to pH 3.0 for standard C18 longevity.[1]
-
Ion Pairing: Add 0.1% Triethylamine (TEA) as a sacrificial base if tailing persists.[1]
Matrix Effects in LC-MS
Observation: Lower recovery in crude reaction mixtures using Method B. Causality: Co-eluting synthesis salts or reagents causing ion suppression in the ESI source. Solution: Use a deuterated internal standard (e.g., Piperazine-d8 ) or switch to the "Standard Addition" method for quantification.[1]
Conclusion & Recommendations
For the comprehensive characterization of This compound , a single method is insufficient.[4]
-
Use Method A (HPLC-UV) for:
-
Use Method B (LC-MS/MS) for:
Final Verdict: The robust linearity of HPLC-UV makes it the primary choice for QC, but the specificity of LC-MS/MS provides the necessary "safety net" for modern regulatory compliance (ICH M7).
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[1] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from
-
Navaneeswari, R., & Reddy, P. R. (2012).[1][5] "Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV". Journal of Chemical and Pharmaceutical Research, 4(6), 2854–2859.[1] Retrieved from
-
Gadzala-Kopciuch, R. (2005).[1][6][7] "Accurate HPLC Determination of Piperazine Residues in the Presence of Other Secondary and Primary Amines". Journal of Liquid Chromatography & Related Technologies, 28(14), 2211–2223.[1] Retrieved from [1]
-
Lin, Z., et al. (2010).[1] "Simultaneous determination of tandospirone and its active metabolite, 1-(2-pyrimidinyl)-piperazine in rat plasma by LC-MS/MS". Journal of Chromatography B, 878(21), 1837–1842.[1] Retrieved from
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National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 592356, 4-(1-Piperazinyl)benzonitrile. Retrieved from [1]
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- 7. researchgate.net [researchgate.net]
comparing the in vitro and in vivo activity of 4-(Piperazin-1-yl)benzonitrile
This guide provides a technical comparison of the in vitro and in vivo profiles of 4-(Piperazin-1-yl)benzonitrile (also known as 1-(4-Cyanophenyl)piperazine ), a critical pharmacophore in medicinal chemistry.
Executive Summary
This compound is a "privileged structure"—a molecular scaffold capable of binding to multiple G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic systems. While primarily utilized as a high-value intermediate in the synthesis of antipsychotics, antidepressants, and kinase inhibitors, it possesses intrinsic biological activity that necessitates rigorous characterization. This guide compares its performance against structural analogs like 1-Phenylpiperazine (1-PP) and 1-(3-Chlorophenyl)piperazine (mCPP) .[1]
Chemical Identity & Structural Significance
The molecule consists of a piperazine ring N-arylated with a benzonitrile group. The para-cyano group acts as a strong electron-withdrawing moiety, significantly altering the basicity of the piperazine nitrogens and the lipophilicity (LogP) compared to the unsubstituted parent.
-
CAS Number: 68104-63-2
-
Molecular Formula: C₁₁H₁₃N₃
-
Key Role: Precursor for 5-HT₇ antagonists , Neurotensin agonists , and LPA inhibitors .
In Vitro Activity Profile
Receptor Binding Affinity (SAR Analysis)
The 4-cyanophenylpiperazine moiety is a classic "head group" for GPCR ligands. Its activity is governed by the "Phenylpiperazine Rule," where the electronic nature of the phenyl substituent dictates receptor subtype selectivity.
| Feature | This compound | 1-Phenylpiperazine (1-PP) | mCPP (1-(3-Chlorophenyl)piperazine) |
| Electronic Effect | Strong Electron Withdrawing (-CN) | Neutral | Electron Withdrawing (-Cl) |
| 5-HT Affinity | Moderate to High (5-HT₁A, 5-HT₇) | Moderate (Non-selective) | High (5-HT₂C agonist) |
| Selectivity | Favors 5-HT₇ / D₂-like receptors when linked to a spacer. | Non-selective 5-HT/NE releaser. | Selective 5-HT₂C/₁B agonist. |
| Metabolic Stability | High (Cyano group resists oxidation). | Low (Rapid hydroxylation). | Moderate. |
Mechanistic Insight:
The nitrile group at the para position decreases the pKa of the distal piperazine nitrogen (N4), reducing its ionization at physiological pH compared to 1-PP. This facilitates hydrophobic interactions within the orthosteric binding pockets of 5-HT receptors, specifically interacting with aromatic residues (e.g., Trp, Phe) via
Intestinal Permeability (Caco-2 Models)
Recent studies on phenylpiperazine derivatives as permeation enhancers indicate that the lipophilicity of the substituent drives transport.
-
Observation: this compound exhibits higher passive diffusion rates than 1-PP due to the cyano group's ability to modulate polarity without introducing excessive steric bulk.
-
Cytotoxicity: In Caco-2 assays, phenylpiperazines with electron-withdrawing groups (like -CN) generally show lower cytotoxicity compared to hydroxylated or amine-substituted derivatives (e.g., 1-(4-aminophenyl)piperazine), which can disrupt membrane integrity.
In Vivo Activity & Toxicology[2]
Pharmacokinetics & Metabolism[3]
-
Absorption: Rapidly absorbed upon oral administration due to favorable LogP (~1.5–2.0).
-
Metabolism: The cyano group is relatively metabolically stable compared to halogenated analogs. However, the piperazine ring is subject to N-oxidation and N-glucuronidation.
-
BBB Penetration: The compound is CNS-active. Structure-activity relationship (SAR) data from 5-HT₇ ligands (e.g., LP-211 metabolites) suggests that 4-cyanophenylpiperazine derivatives effectively cross the blood-brain barrier.
Toxicology (Acute & Systemic)
Unlike the final drug candidates it helps synthesize, the free base intermediate carries specific toxicity risks.
-
Acute Oral Toxicity (Rat): LD50 estimated between 300–2000 mg/kg (Category 4).
-
Skin Corrosion: Classified as Skin Corr.[2] 1B , capable of causing irreversible skin damage upon contact. This is a critical distinction from the milder pharmaceutical salts (e.g., HCl) used in final formulations.
-
Systemic Effects: High doses may induce serotonergic syndrome-like behaviors (tremors, hyperreflexia) due to non-selective 5-HT receptor activation.
Comparative Performance Data
The following table contrasts this compound with its primary functional alternatives in drug discovery.
| Parameter | This compound | 1-Phenylpiperazine (1-PP) | mCPP |
| Primary Use | Scaffold for 5-HT₇ / D₃ ligands | Monoamine releasing agent | 5-HT₂C Agonist (Probe) |
| Lipophilicity (LogP) | ~1.6 | ~1.2 | ~2.1 |
| Receptor Profile | Antagonist potential at 5-HT₇ (when substituted) | Agonist/Releaser (Non-selective) | Agonist (5-HT₂C selective) |
| Safety Profile | Corrosive (Intermediate) | Irritant | Toxic (Serotonergic) |
| Synthetic Utility | High (Nitrile allows further derivatization) | Low (Limited functional handles) | Moderate |
Experimental Protocols
Protocol A: Synthesis via Buchwald-Hartwig Amination
Use this protocol to generate high-purity this compound for biological testing.
-
Reagents: 4-Bromobenzonitrile (1.0 eq), Piperazine (1.5 eq),
(1 mol%), BINAP (2 mol%), (1.4 eq). -
Solvent: Toluene (anhydrous).
-
Procedure:
-
Charge an oven-dried flask with reagents under Argon.
-
Add Toluene and heat to 100°C for 12 hours .
-
Cool to RT, filter through Celite, and concentrate.
-
Purification: Flash chromatography (
:MeOH:NH , 90:9:1).
-
-
Validation:
H NMR (CDCl ) should show diagnostic piperazine protons at 3.0–3.3 ppm.
Protocol B: In Vitro 5-HT Receptor Binding Assay
Self-validating protocol to determine affinity (
-
Membrane Prep: HEK293 cells stably expressing human 5-HT₇ receptors.
-
Radioligand: [
H]-SB-269970 (0.5 nM). -
Incubation:
-
Mix membranes (20
g protein) with radioligand and increasing concentrations of this compound ( to M). -
Incubate at 27°C for 60 minutes .
-
-
Termination: Rapid filtration over GF/B filters pre-soaked in 0.5% polyethyleneimine.
-
Analysis: Calculate
and convert to using the Cheng-Prusoff equation.-
Control: Use Clozapine (non-selective) or SB-269970 (selective) as a positive control.
-
Visualizing the Mechanism
The following diagram illustrates the role of the phenylpiperazine scaffold in modulating serotonergic signaling and its metabolic pathway.
Caption: Functional pathway of this compound, highlighting receptor interaction and metabolic clearance.[3]
References
-
Design, Synthesis, and In Vitro Characterization of Piperazine-Based H3 Antagonists. Journal of Medicinal Chemistry. Available at:
-
Safety Data Sheet: 4-Piperazin-1-yl-benzonitrile. Fisher Scientific. Available at:
-
Structure-Function Analysis of Phenylpiperazine Derivatives as Intestinal Permeation Enhancers. ResearchGate. Available at:
-
The Arylpiperazine Derivatives LP-211 and MEL-9 as 5-HT7 Receptor Ligands. PubMed Central. Available at:
-
Synthesis and Evaluation of Novel Piperazine Derivatives as Antituberculosis Agents. National Institutes of Health. Available at:
Sources
- 1. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document: Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. (CHEMBL1125220) - ChEMBL [ebi.ac.uk]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
A Senior Application Scientist's Guide to Benchmarking 4-(Piperazin-1-yl)benzonitrile in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic evaluation of novel chemical scaffolds is paramount. This guide provides a comprehensive framework for benchmarking 4-(Piperazin-1-yl)benzonitrile (PBN), a versatile heterocyclic compound, against established inhibitors in key therapeutic areas. As a Senior Application Scientist, my objective is to equip you with not just the "how," but the "why," ensuring a foundation of scientific integrity and logical rigor in your experimental design.
This compound is a recognized scaffold in medicinal chemistry, valued for its piperazine moiety that often enhances biological activity.[1][2] Its derivatives have shown promise in diverse fields, including the development of agents for neurological disorders, and as inhibitors of Hepatitis C Virus (HCV) and Lysine Specific Demethylase 1 (LSD1).[1][2][3][4] This guide will focus on a structured approach to evaluating PBN's potential, using LSD1 inhibition as a primary example, given the existing literature on related derivatives.[4]
The Rationale for Target Selection: Why Lysine Specific Demethylase 1 (LSD1)?
LSD1, a flavin-dependent monoamine oxidase, is a critical epigenetic regulator, primarily responsible for the demethylation of mono- and di-methylated histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Its dysregulation is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention. The selection of LSD1 for this benchmarking guide is based on the following:
-
Established Clinical Relevance: LSD1 is a validated oncology target with several inhibitors in clinical trials.
-
Availability of Known Inhibitors: A range of well-characterized inhibitors with publicly available potency data exists, providing a solid basis for comparison.
-
Precedent for Piperazine-Containing Inhibitors: The chemical space around LSD1 inhibition includes molecules containing the piperazine scaffold, suggesting that PBN could serve as a relevant starting point for novel inhibitor design.[4]
Comparative Inhibitors: Setting the Benchmark
To effectively evaluate the potential of PBN, it is crucial to benchmark it against established LSD1 inhibitors. For this guide, we will consider the following as our primary comparators:
-
GSK-690: A known reversible inhibitor of LSD1, providing a direct point of comparison for novel reversible inhibitors.[4]
-
Tranylcypromine (Parnate): A classic, irreversible LSD1 inhibitor that serves as a mechanistic control.
Experimental Workflow for Benchmarking
The following sections outline a detailed, step-by-step methodology for a comprehensive evaluation of PBN's inhibitory potential against LSD1.
Diagram: Experimental Workflow for Inhibitor Benchmarking
Caption: Figure 1. A phased approach to benchmarking novel inhibitors.
Part 1: Biochemical Evaluation of LSD1 Inhibition
Objective:
To determine the in vitro potency (IC50) of this compound against recombinant human LSD1 and compare it to known inhibitors.
Materials:
-
Recombinant Human LSD1-CoREST complex
-
H3K4me2-biotinylated peptide substrate
-
Horseradish Peroxidase (HRP)-conjugated streptavidin
-
Amplex UltraRed reagent
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 50 mM NaCl, 0.01% Tween-20, 1 mM DTT
-
Test Compounds: this compound, GSK-690, Tranylcypromine (dissolved in DMSO)
-
384-well, low-volume, black microplates
Step-by-Step Protocol: LSD1 Enzymatic Assay
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic liquid handler, dispense nanoliter volumes of each compound dilution into the assay plate to achieve a final concentration range of, for example, 100 µM to 1 nM. Also, include DMSO-only wells as a negative control (100% enzyme activity) and wells with a known potent inhibitor as a positive control (0% enzyme activity).
-
Enzyme Addition: Add 5 µL of LSD1-CoREST complex (e.g., 2 nM final concentration) in assay buffer to each well.
-
Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
Reaction Initiation: Add 5 µL of the H3K4me2-biotinylated peptide substrate (e.g., 2 µM final concentration) in assay buffer to initiate the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of a detection mixture containing HRP-conjugated streptavidin and Amplex UltraRed reagent. Incubate in the dark for 15 minutes.
-
Data Acquisition: Read the fluorescence intensity on a suitable plate reader (Excitation: 530 nm, Emission: 590 nm).
-
Data Analysis: Normalize the data to the high and low controls. Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Rationale and Self-Validation:
The use of a coupled-enzyme assay provides a robust and sensitive method for detecting LSD1 activity. The inclusion of both a known potent inhibitor (positive control) and a vehicle control (negative control) in every plate is a critical self-validating step. Consistent Z'-factor values (a measure of assay quality) above 0.5 will ensure the reliability of the generated data.
Part 2: Cellular Assays for Target Engagement and Phenotypic Effects
Objective:
To assess the ability of PBN to engage LSD1 in a cellular context and to induce a downstream phenotypic effect.
Cell Line Selection:
THP-1 (human acute myeloid leukemia) cells are a suitable model as they have been shown to be sensitive to LSD1 inhibition, with increased expression of the cell surface marker CD86 upon treatment.[4]
Step-by-Step Protocol: Cellular Target Engagement and Biomarker Modulation
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Seed cells in a 6-well plate and treat with varying concentrations of PBN, GSK-690, and a vehicle control (DMSO) for 72 hours.
-
Western Blot Analysis for H3K4me2:
-
Harvest cells and lyse to extract nuclear proteins.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K4me2 and a loading control (e.g., total Histone H3).
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities to determine the change in H3K4me2 levels relative to the loading control.
-
-
Flow Cytometry for CD86 Expression:
-
Harvest treated cells and wash with PBS.
-
Stain with a fluorescently-labeled anti-CD86 antibody.
-
Analyze the cells using a flow cytometer to quantify the percentage of CD86-positive cells and the mean fluorescence intensity.
-
Diagram: LSD1 Signaling Pathway and Point of Inhibition
Caption: Figure 2. Mechanism of LSD1-mediated gene repression and inhibition.
Data Summary and Interpretation
All quantitative data should be summarized in a clear and concise table for easy comparison.
| Compound | LSD1 IC50 (µM) | THP-1 EC50 (µM) - CD86 Expression | MAO-A IC50 (µM) | MAO-B IC50 (µM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| GSK-690 | Literature | Literature/Experimental | >100 | >100 |
| Tranylcypromine | Literature | Literature/Experimental | Literature | Literature |
This table should be populated with experimentally derived and literature-sourced data.
A successful outcome for PBN would be the demonstration of dose-dependent inhibition of LSD1 in the biochemical assay, a corresponding increase in H3K4me2 levels and CD86 expression in THP-1 cells, and ideally, selectivity over related monoamine oxidases (MAO-A and MAO-B).
Conclusion and Future Directions
This guide provides a robust framework for the initial benchmarking of this compound as a potential inhibitor of LSD1. The causality behind each experimental choice is detailed to ensure a thorough and scientifically sound investigation. Should PBN demonstrate promising activity and selectivity, further studies, including mechanism of inhibition (Ki determination), lead optimization through medicinal chemistry, and in vivo efficacy studies, would be warranted. The nitrile moiety, for instance, can participate in various interactions, including hydrogen bonding and potentially reversible covalent bonding, which could be explored in subsequent structure-activity relationship (SAR) studies.[5]
By adhering to these principles of scientific integrity and logical experimental design, researchers can effectively evaluate the potential of novel chemical entities like PBN and make informed decisions in the drug discovery pipeline.
References
-
PubChemLite. 4-[(piperazin-1-yl)methyl]benzonitrile. [Link]
- Google Patents. WO2017079641A1 - N-[2-(1 -benzylpiperidin-4-yl)ethyl]-4-(pyrazin-2-yl)-piperazine-1 -carboxamide derivatives and related compounds as muscarinic receptor 4 (m4)
-
National Institutes of Health. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. [Link]
-
ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]
-
Preprints.org. In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. [Link]
- Google Patents. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
-
PubMed. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. [Link]
-
PubMed. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1. [Link]
-
Wiley Online Library. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Anti‐Melanogenic Effects. [Link]
-
National Institutes of Health. Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
-
Beilstein Journals. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and evaluation of 4-(pyrrolidin-3-yl)benzonitrile derivatives as inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
Beyond the Scaffold: A Head-to-Head Optimization Guide for 4-(Piperazin-1-yl)benzonitrile Derivatives
Introduction: The "Goldilocks" Pharmacophore
In the landscape of medicinal chemistry, the 4-(piperazin-1-yl)benzonitrile motif represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets, including GPCRs (Dopamine D2/D3, Serotonin 5-HT), PARP enzymes, and LSD1 inhibitors.
This guide moves beyond simple structural description to a rigorous head-to-head comparison.[1] We analyze the Nitrile core against its two most common bioisosteres: the Amide (often a metabolic liability or solubility fix) and the Trifluoromethyl (the lipophilic blocker).
Why This Comparison Matters
-
Metabolic Stability: The nitrile group is often deployed to block metabolic soft spots found in amides.[1]
-
Permeability: The dipole moment of the benzonitrile moiety offers a unique balance between solubility and membrane permeability (
) compared to the highly polar benzamide.[1] -
Electronic Tuning: The electron-withdrawing nature of the para-substituent modulates the basicity (
) of the distal piperazine nitrogen, directly influencing target engagement.
Head-to-Head Profile: Nitrile vs. Amide vs. Trifluoromethyl
The following analysis compares three specific analogues where the para-position of the phenyl ring is varied.
-
Compound A (The Standard): this compound
-
Compound B (The Hydrophilic): 4-(Piperazin-1-yl)benzamide
-
Compound C (The Lipophilic): 1-(4-(Trifluoromethyl)phenyl)piperazine
Table 1: Physicochemical & ADME Comparison
| Feature | Cmpd A: Nitrile (-CN) | Cmpd B: Amide (-CONH₂) | Cmpd C: Trifluoromethyl (-CF₃) |
| Electronic Effect ( | Strong EWG (+0.[1]66) | Moderate EWG (+0.[1]36) | Strong EWG (+0.[1]54) |
| Piperazine | ~8.4 (Lower basicity) | ~8.9 (Mod.[1] basicity) | ~8.6 (Mod.[1] basicity) |
| cLogP | 1.8 – 2.1 (Optimal) | 0.6 – 0.9 (Low) | 3.2 – 3.5 (High) |
| TPSA (Ų) | ~24 (Moderate) | ~43 (High) | ~0 (Low contribution) |
| Solubility (aq) | Moderate | High | Low |
| Metabolic Liability | Low (Hydrolysis resistant) | High (Amidase hydrolysis) | Very Low (Blocked) |
| H-Bond Capability | Acceptor Only | Donor + Acceptor | None |
| Primary Application | CNS Penetrant / Balanced Lead | Peripheral Targets / Prodrugs | Potency Booster / Periphery |
Expert Insight: The "Nitrile Advantage"
The Nitrile (Cmpd A) typically outperforms the Amide in CNS drug discovery because it maintains hydrogen bond acceptor capability (critical for active site serine/threonine interaction) without the desolvation penalty associated with the Amide's donor protons. Furthermore, the Nitrile avoids the rapid hydrolysis often seen with primary amides in plasma.[1]
Decision Logic: When to Choose Which?
The following decision tree illustrates the logical flow for selecting the optimal analogue based on early-stage screening data.
Caption: Figure 1. Strategic decision tree for selecting 4-substituted piperazine analogues based on ADME/Tox constraints.
Experimental Protocols
To ensure reproducibility, we utilize the Buchwald-Hartwig Amination for synthesis and a Microsomal Stability Assay for validation.[1]
Protocol A: Synthesis of this compound
Rationale: Nucleophilic aromatic substitution (
Reagents:
-
4-Bromobenzonitrile (1.0 eq)[1]
-
Piperazine (2.0 eq, excess prevents bis-arylation)
- (2 mol%)[1]
-
BINAP or Xantphos (4 mol%)[1]
-
Sodium tert-butoxide (
) (1.5 eq)[1] -
Toluene or Dioxane (Anhydrous)[1]
Step-by-Step Workflow:
-
Inerting: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes.
-
Loading: Add
, Ligand (BINAP), and under positive Argon pressure.[1] -
Solvation: Add anhydrous Toluene. Stir for 5 mins to pre-form the active catalytic complex (color change typically observed).[1]
-
Substrate Addition: Add 4-Bromobenzonitrile and Piperazine.
-
Reaction: Heat to 100°C for 12–16 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black.[1] Concentrate filtrate.[1][2]
-
Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH3 gradient).
Critical Control Point: Ensure the amine is strictly anhydrous. Water poisons the catalyst and consumes the base.[1]
Protocol B: Microsomal Metabolic Stability
Rationale: To verify if the nitrile confers stability over the amide.[1]
-
Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiation: Add NADPH-regenerating system.
-
Sampling: Aliquot at 0, 15, 30, and 60 minutes.
-
Quenching: Add ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and .
Mechanistic Visualization: Synthesis Cycle
Understanding the catalytic cycle is crucial for troubleshooting low yields.[1]
Caption: Figure 2. Catalytic cycle of the Buchwald-Hartwig amination specific to the piperazine-benzonitrile coupling.
References
-
Comparison of Methods for Benzamide Synthesis. ResearchGate. (Accessed 2026-01-30).[1] Link
-
Buchwald-Hartwig Amination Protocol. BenchChem Application Notes. (Accessed 2026-01-30).[1] Link
-
Piperazine Derivatives: A Privileged Scaffold. National Institutes of Health (NIH).[1] (Accessed 2026-01-30).[1] Link
-
Metabolic Stability of Benzonitrile Derivatives. PubMed. (Accessed 2026-01-30).[1] Link
-
Bioisosteres in Medicinal Chemistry. eCampusOntario Pressbooks. (Accessed 2026-01-30).[1] Link
Sources
A Comparative Safety Profile of 4-(Piperazin-1-yl)benzonitrile Derivatives: A Guide for Drug Development Professionals
This guide offers a comparative analysis of the safety profiles of 4-(Piperazin-1-yl)benzonitrile derivatives, a chemical scaffold of increasing interest in medicinal chemistry. As researchers and drug development professionals, understanding the inherent toxicological risks and establishing a robust safety assessment framework is paramount to the successful translation of promising compounds from the bench to the clinic. This document synthesizes available data to provide insights into the structure-toxicity relationships and outlines key experimental protocols for a comprehensive safety evaluation.
Introduction: The Double-Edged Sword of the Piperazine-Benzonitrile Scaffold
The this compound core is a versatile scaffold, with the piperazine moiety offering a handle for modulating physicochemical properties such as solubility and lipophilicity, which in turn can influence a compound's pharmacokinetic profile. The benzonitrile group, a known pharmacophore, can participate in various interactions with biological targets. However, both moieties also present potential toxicological liabilities that warrant careful consideration.
The piperazine ring, while common in many approved drugs, has been associated with adverse effects, and its derivatives are sometimes abused for their psychoactive properties, which can lead to health problems.[1] The benzonitrile functional group can also exhibit toxicity, with potential for irritation and more severe systemic effects.[2] Therefore, a thorough understanding of the safety profile of any new derivative is crucial.
This guide will delve into the known safety aspects of the constituent parts of the this compound scaffold, present a framework for the systematic safety evaluation of its derivatives, and provide a comparative overview based on available, albeit limited, public data.
Deconstructing the Core: Inherent Safety Considerations
A foundational understanding of the toxicology of the piperazine and benzonitrile moieties is essential for predicting the potential safety profile of their derivatives.
The Piperazine Moiety: A Balancing Act
Piperazine and its derivatives are ubiquitous in pharmaceuticals, valued for their ability to improve aqueous solubility and act as a versatile linker.[3] However, the basic nitrogen atoms can lead to off-target effects and potential for adverse reactions.
-
General Toxicity: Piperazine itself has a low acute oral toxicity.[2] However, some derivatives have been reported to cause a range of health issues, particularly when used recreationally at high doses.[1]
-
Genotoxicity: While piperazine is generally considered not to be mutagenic, there is some evidence of positive results in in-vitro gene mutation assays with metabolic activation.[4] The potential for in-vivo formation of N-nitroso-piperazines, which have clear genotoxic properties, is a key consideration.[4]
The Benzonitrile Moiety: A Reactive Pharmacophore
The nitrile group in benzonitrile is an electron-withdrawing group that can influence the metabolic stability and reactivity of the molecule.
-
General Toxicity: Benzonitrile is a colorless liquid that can be irritating to the skin, eyes, and respiratory tract.[2] Human exposure has been linked to severe respiratory distress and convulsions.[2]
-
Metabolism and Toxicity: The in-vivo metabolism of benzonitrile is a critical factor in its toxicity. Unlike many other nitriles, benzonitrile does not readily liberate cyanide in vivo.[5] However, its toxicity can be enhanced by co-exposure to other chemicals, such as carbon tetrachloride.[5]
A Framework for Comparative Safety Assessment
A systematic and multi-pronged approach is necessary to build a comprehensive safety profile for novel this compound derivatives. This framework should encompass in-vitro and in-vivo assays to assess cytotoxicity, genotoxicity, and potential for specific organ toxicities.
Caption: A streamlined workflow for the safety assessment of novel chemical entities.
In-Vitro Cytotoxicity Screening
The initial step involves assessing the general cytotoxicity of the derivatives against a panel of cell lines. It is crucial to include both cancerous and non-cancerous cell lines to determine selectivity.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Plate cells (e.g., HEK293 for non-cancerous, and a relevant cancer cell line) in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each derivative.
Genotoxicity Assessment
Evaluating the potential of a compound to cause genetic damage is a critical safety endpoint. Standard assays include the Ames test for mutagenicity and the in-vitro micronucleus assay for clastogenicity.
Cardiotoxicity: The hERG Channel Inhibition Assay
A significant safety concern for many small molecules is the potential for cardiotoxicity, often mediated through the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.
Experimental Protocol: Automated Patch Clamp for hERG Inhibition
-
Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the test compounds to the cells.
-
Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG current in response to a voltage protocol.
-
Data Analysis: Determine the concentration-response curve for the inhibition of the hERG current and calculate the IC50 value.
In-Vivo Acute Oral Toxicity
In-vivo studies provide a more holistic view of a compound's toxicity. The acute oral toxicity study is a primary test to determine the potential for adverse effects from a single dose.
Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)
-
Animal Selection: Use a single sex of a rodent species (typically female rats or mice).
-
Dose Selection: Start with a fixed dose level (e.g., 5, 50, 300, or 2000 mg/kg) based on available in-vitro data or structure-activity relationships.[6]
-
Dosing and Observation: Administer a single oral dose to one animal. Observe the animal for signs of toxicity and mortality for at least 14 days.[6]
-
Step-wise Dosing: Depending on the outcome for the first animal, dose additional animals at the same, a lower, or a higher fixed dose level.[6]
-
Endpoint: The test is terminated when the dose causing evident toxicity or mortality is identified. This information is used for hazard classification.
Comparative Safety Profiles: Insights from Available Data
While a direct, head-to-head comparative study of a series of this compound derivatives is not publicly available, we can draw inferences from studies on structurally related compounds.
Table 1: Illustrative Cytotoxicity of Piperazine Derivatives
| Compound Class | Cell Line (Non-Cancerous) | Cytotoxicity Observation | Reference |
| Sulfonylated 5-piperazine-containing 1,3-oxazole-4-carbonitriles | HEK293 | Minimal toxicity observed for some derivatives (IC50 > 10 µM).[7][8] | [7],[8] |
| 3(2H)-Pyridazinone derivatives with a piperazinyl linker | Human Gingival Fibroblasts (HGFs) | Limited cytotoxicity reported for several compounds.[9] | [9] |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives | 3T3 (Normal Fibroblast) | Minor toxicity observed (viability = 82–95% at 1 µg/mL).[5] | [5] |
These examples suggest that careful molecular design can lead to piperazine derivatives with favorable safety profiles, exhibiting selectivity for cancer cells over normal cells. The key is to understand the structure-toxicity relationships.
Structure-Toxicity Relationships: Guiding Safer Drug Design
The safety profile of a this compound derivative is intricately linked to its chemical structure. Understanding these relationships is crucial for designing safer drug candidates.
Caption: Key structural modifications and their potential impact on the toxicity of this compound derivatives.
-
Lipophilicity: Increasing the lipophilicity of the molecule by adding bulky, non-polar substituents can sometimes lead to increased cytotoxicity and off-target effects. However, this is not a universal rule and is highly dependent on the specific compound and its biological target.
-
Polarity: Introducing polar functional groups can enhance aqueous solubility and facilitate excretion, potentially reducing systemic toxicity.
-
Metabolic Stability: Modifications that alter the metabolic profile of the compound can significantly impact its safety. Blocking sites of metabolism that lead to the formation of reactive metabolites can improve the safety profile.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutics. However, a thorough and systematic evaluation of the safety profile of its derivatives is non-negotiable. While direct comparative safety data for a series of these specific derivatives is currently limited in the public domain, this guide provides a robust framework for their assessment.
Future research should focus on generating systematic structure-toxicity relationship data for this class of compounds. This will enable the development of predictive models and guide the design of safer and more effective drug candidates. By integrating the principles of medicinal chemistry with a comprehensive toxicological evaluation, the full therapeutic potential of this compound derivatives can be realized.
References
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Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423-441. [Link]
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Hossain, M. K., et al. (2023). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. Molecules, 28(13), 5089. [Link]
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- Di Sarno, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5780.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
